Product packaging for (S)-Cipepofol(Cat. No.:)

(S)-Cipepofol

Cat. No.: B12382795
M. Wt: 204.31 g/mol
InChI Key: BMEARIQHWSVDBS-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-Cipepofol is a useful research compound. Its molecular formula is C14H20O and its molecular weight is 204.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20O B12382795 (S)-Cipepofol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

2-[(1S)-1-cyclopropylethyl]-6-propan-2-ylphenol

InChI

InChI=1S/C14H20O/c1-9(2)12-5-4-6-13(14(12)15)10(3)11-7-8-11/h4-6,9-11,15H,7-8H2,1-3H3/t10-/m0/s1

InChI Key

BMEARIQHWSVDBS-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C1CC1)C2=CC=CC(=C2O)C(C)C

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C2CC2)O

Origin of Product

United States

Foundational & Exploratory

(S)-Cipepofol: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

(S)-Cipepofol (HSK3486) , a novel 2,6-disubstituted phenol derivative, has emerged as a significant advancement in intravenous anesthesia. Developed by Haisco Pharmaceutical Group, this (R)-enantiomer of a propofol analogue has demonstrated enhanced potency and an improved safety profile, positioning it as a promising alternative to propofol for sedation and general anesthesia. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical evaluation of this compound.

Discovery and Development Timeline

This compound was rationally designed as a structural analogue of propofol with the goal of improving its therapeutic index. The key structural modification is the introduction of a cyclopropyl group, which increases the molecule's lipophilicity and stereoselectivity for its target receptor.[1] The development of this compound has progressed through comprehensive preclinical and clinical evaluation.

Initial preclinical studies in mice, rats, and dogs confirmed its hypnotic and anesthetic effects, demonstrating a rapid onset and recovery.[2] These promising results led to the initiation of a robust clinical trial program. Phase I, II, and III clinical trials have been conducted in China and Australia, with further Phase III trials underway in the United States.[3]

In December 2020, this compound injection was approved by the China National Medical Products Administration (NMPA) for sedation in gastrointestinal endoscopy. Subsequently, its approved indications in China have expanded to include the induction and maintenance of general anesthesia.[4]

Mechanism of Action: Potentiation of GABA-A Receptor Signaling

This compound exerts its sedative and hypnotic effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[5] Similar to propofol, this compound binds to the GABA-A receptor, enhancing the effects of the endogenous ligand GABA. This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability.

The (R)-configuration of this compound confers a higher binding affinity for the GABA-A receptor compared to propofol, resulting in a significantly greater potency. Preclinical and clinical studies have consistently shown that this compound is approximately 4 to 6 times more potent than propofol.

GABAA_Pathway cluster_neuron Postsynaptic Neuron cluster_drugs Pharmacological Intervention GABAA_receptor GABA-A Receptor ion_channel Chloride Ion Channel (Closed) GABAA_receptor->ion_channel gating ion_channel_open Chloride Ion Channel (Open) Increased Cl- Influx GABAA_receptor->ion_channel_open Potentiates opening hyperpolarization Membrane Hyperpolarization (Neuronal Inhibition) ion_channel->hyperpolarization leads to Cipepofol This compound Cipepofol->GABAA_receptor Binds to allosteric site (Positive Modulation) GABA GABA GABA->GABAA_receptor Binds to orthosteric site ion_channel_open->hyperpolarization enhances

Caption: this compound's Mechanism of Action at the GABA-A Receptor.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Potency and Therapeutic Index in Rats

CompoundHD50 (Loss of Righting Reflex)Therapeutic Index
This compound (HSK3486)~1.5 mg/kg~6.6
Propofol~8.5 mg/kg~4.5
Data from preclinical studies in rats.

Table 2: Clinical Dosing Regimens for this compound

IndicationPatient PopulationInduction DoseMaintenance Dose
Sedation for Gastroscopy/ColonoscopyAdults0.4 - 0.5 mg/kgN/A (bolus doses)
Sedation for Fiberoptic BronchoscopyAdults < 65 years0.4 mg/kg0.15 mg/kg top-up doses
General Anesthesia InductionAdults0.4 mg/kgN/A
General Anesthesia MaintenanceAdultsN/A0.8 mg/kg/h (initial)
Sedation in ICU (Mechanical Ventilation)Adults0.1 - 0.2 mg/kg (loading)0.3 mg/kg/h (initial)
Doses are administered intravenously. Dosing may be adjusted based on patient response.

Table 3: Pharmacokinetic Parameters of this compound in Elderly Patients

ParameterValue
Cmax (Maximum Plasma Concentration)6.02 ± 2.13 µg/mL
Tmax (Time to Maximum Concentration)0.18 ± 0.62 min
Vz (Apparent Volume of Distribution)3.96 ± 0.84 L/kg
CL (Total Clearance)0.83 ± 0.14 L/h/kg
t1/2 (Half-life)3.47 ± 1.85 h
Data from a study in elderly patients undergoing gastrointestinal tumor surgery following continuous infusion.

Table 4: Comparative Safety Profile in Clinical Trials

Adverse EventThis compoundPropofol
Injection Site PainSignificantly LowerHigher
Post-induction HypotensionLower IncidenceHigher Incidence
Respiratory DepressionComparable or Lower IncidenceComparable or Higher Incidence
Qualitative summary from multiple clinical trials comparing this compound to propofol.

Key Experimental Protocols

Preclinical Assessment of Anesthetic Potency: Loss of Righting Reflex (LORR) in Rats

The hypnotic effect of this compound in preclinical studies was primarily assessed using the loss of righting reflex (LORR) model in rats.

Methodology:

  • Male Sprague-Dawley rats are used for the study.

  • This compound or the comparator drug (propofol) is administered via intravenous bolus injection.

  • Immediately after administration, the animal is placed in a supine position.

  • The inability of the animal to right itself onto all four paws within a specified time (e.g., 60 seconds) is defined as the loss of righting reflex.

  • The duration of LORR is recorded as the time from the loss of the reflex until it is regained.

  • The dose required to induce LORR in 50% of the animals (HD50) is calculated using probit analysis.

LORR_Workflow start Start drug_admin Administer this compound or Propofol via IV Bolus start->drug_admin place_supine Place Rat in Supine Position drug_admin->place_supine observe_righting Observe for Righting Reflex (within 60 seconds) place_supine->observe_righting lorr_positive Loss of Righting Reflex (LORR) Record Duration observe_righting->lorr_positive Fails to right lorr_negative No Loss of Righting Reflex observe_righting->lorr_negative Successfully rights calculate_hd50 Calculate HD50 using Probit Analysis lorr_positive->calculate_hd50 lorr_negative->calculate_hd50 end End calculate_hd50->end

Caption: Experimental Workflow for Loss of Righting Reflex (LORR) Assay.
In Vitro Assessment of GABA-A Receptor Modulation: Whole-Cell Patch Clamp Assay

The mechanism of action of this compound on the GABA-A receptor was elucidated using whole-cell patch clamp assays on cells expressing the receptor.

Methodology:

  • Human embryonic kidney (HEK293) cells are transfected with cDNAs encoding the subunits of the human GABA-A receptor (e.g., α1, β2, γ2).

  • A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (giga-seal).

  • The membrane patch is ruptured to allow electrical access to the cell's interior (whole-cell configuration).

  • The cell is voltage-clamped at a holding potential (e.g., -60 mV).

  • GABA is applied to the cell to evoke a baseline chloride current.

  • This compound is co-applied with GABA to measure the potentiation of the GABA-evoked current.

  • The concentration-response relationship is determined to calculate the EC50 for potentiation.

Clinical Assessment of Hemodynamic Stability

A key advantage of this compound is its improved hemodynamic stability compared to propofol. This is a critical endpoint in clinical trials, particularly in high-risk patient populations.

Methodology:

  • Patients are randomized to receive either this compound or propofol for anesthesia induction and/or maintenance.

  • Continuous intra-arterial blood pressure monitoring is initiated before drug administration to establish a baseline.

  • Mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) are recorded at frequent intervals (e.g., every minute) following the administration of the anesthetic.

  • The primary outcome is often the area under the curve (AUC) of the MAP difference from baseline during a specified period (e.g., the first 15 minutes post-induction).

  • The incidence of hypotension (defined as a specific percentage decrease from baseline or a value below a certain threshold) and the requirement for vasopressor support are also recorded as key safety endpoints.

Conclusion

This compound represents a significant development in the field of anesthesiology. Its rational design has resulted in a potent GABA-A receptor modulator with a favorable pharmacokinetic and safety profile. The extensive preclinical and clinical data demonstrate its non-inferiority to propofol in terms of efficacy, with the key advantages of reduced injection pain and enhanced hemodynamic stability. As more data becomes available from ongoing clinical trials, this compound is poised to become a valuable and widely used agent for sedation and general anesthesia in a broad range of clinical settings.

References

An In-depth Technical Guide to the Synthesis and Chemical Characterization of (S)-Cipepofol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Cipepofol, also known as (S)-HSK3486, is a novel, short-acting intravenous general anesthetic. It is the (S)-enantiomer of Cipepofol, a 2,6-disubstituted alkylphenol derivative and a structural analog of propofol.[1] this compound acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, exhibiting a significantly higher potency—approximately 4 to 6 times greater—than propofol.[1] This increased potency allows for equivalent anesthetic effects at lower dosages. This technical guide provides a comprehensive overview of a kilogram-scale synthesis of this compound, its detailed chemical characterization, and an exploration of its primary mechanism of action.

Synthesis of this compound

A robust and scalable five-step synthesis for this compound has been developed, commencing from the commercially available 2-isopropylphenol. This process achieves a 14% overall yield and produces the final product with high purity (>99.5%) and excellent enantiomeric excess (99.5% ee) without the need for column chromatography.[2] The key transformations in this synthetic route are a Claisen rearrangement, a Simmons-Smith cyclopropanation, and a chiral resolution step involving diastereomeric carbamate formation.[2]

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Allylation cluster_1 Step 2: Claisen Rearrangement cluster_2 Step 3: Simmons-Smith Cyclopropanation cluster_3 Step 4: Chiral Resolution cluster_4 Step 5: Hydrolysis A 2-Isopropylphenol B 1-(Allyloxy)-2-isopropylbenzene A->B Allyl bromide, K2CO3, Acetone C 2-Allyl-6-isopropylphenol B->C Heat (200 °C) D Racemic Cipepofol C->D Et2Zn, CH2I2, Toluene E This compound-(R)-carbamate diastereomer D->E (R)-1-Phenylethyl isocyanate, DABCO, Heptane F This compound E->F NaOH, EtOH/H2O, Heat

A high-level overview of the five-step synthesis of this compound.
Experimental Protocols

Step 1: Synthesis of 1-(Allyloxy)-2-isopropylbenzene

To a solution of 2-isopropylphenol (1.0 eq) in acetone, potassium carbonate (1.5 eq) is added, followed by the dropwise addition of allyl bromide (1.2 eq). The reaction mixture is stirred at reflux for 12 hours. After completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude product is purified by distillation to yield 1-(allyloxy)-2-isopropylbenzene.

Step 2: Synthesis of 2-Allyl-6-isopropylphenol

1-(Allyloxy)-2-isopropylbenzene is heated to 200 °C under a nitrogen atmosphere for 5 hours to facilitate the Claisen rearrangement. The reaction progress is monitored by TLC or GC-MS. Upon completion, the crude product, 2-allyl-6-isopropylphenol, is purified by vacuum distillation.

Step 3: Synthesis of Racemic Cipepofol (2-(1-Cyclopropylethyl)-6-isopropylphenol)

To a solution of 2-allyl-6-isopropylphenol (1.0 eq) in toluene, a solution of diethylzinc (Et₂Zn, 2.0 eq) is added dropwise at 0 °C. Subsequently, diiodomethane (CH₂I₂, 2.2 eq) is added slowly, maintaining the temperature below 5 °C. The reaction mixture is stirred at room temperature for 16 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give racemic Cipepofol, which is used in the next step without further purification.

Step 4: Chiral Resolution and Formation of this compound-(R)-carbamate

Racemic Cipepofol (1.0 eq) is dissolved in heptane. 1,4-Diazabicyclo[2.2.2]octane (DABCO, 0.1 eq) is added, followed by the slow addition of (R)-1-phenylethyl isocyanate (0.5 eq) at room temperature. The mixture is stirred for 24 hours, during which the desired diastereomeric carbamate selectively crystallizes. The solid is collected by filtration, washed with cold heptane, and dried to yield the this compound-(R)-1-phenylethyl carbamate diastereomer.

Step 5: Hydrolysis to this compound

The purified this compound-(R)-carbamate diastereomer is suspended in a mixture of ethanol and water. Sodium hydroxide (3.0 eq) is added, and the mixture is heated to reflux for 8 hours. After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product, this compound, is obtained as a colorless oil after wiped-film distillation.[2]

Chemical Characterization

The identity, purity, and stereochemistry of this compound are confirmed through various analytical techniques, including NMR spectroscopy and chiral HPLC.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₄H₂₀O
Molecular Weight 204.31 g/mol
IUPAC Name 2-[(1S)-1-cyclopropylethyl]-6-propan-2-ylphenol
Appearance Colorless to pale yellow oil
CAS Number 1637741-59-3
Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.10 d, J=7.6 Hz 1H Ar-H
6.95 t, J=7.6 Hz 1H Ar-H
6.85 d, J=7.6 Hz 1H Ar-H
4.75 s 1H -OH
3.20 sept, J=6.8 Hz 1H -CH(CH₃)₂
2.80 q, J=6.8 Hz 1H Ar-CH(CH₃)-
1.30 d, J=6.8 Hz 6H -CH(CH₃)₂
1.25 d, J=6.8 Hz 3H Ar-CH(CH₃)-
0.90 m 1H Cyclopropyl-CH
0.50 m 2H Cyclopropyl-CH₂

| 0.20 | m | 2H | Cyclopropyl-CH₂ |

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment
151.5 Ar-C-OH
143.0 Ar-C-CH(CH₃)₂
130.0 Ar-C-H
127.5 Ar-C-H
125.0 Ar-C-H
121.0 Ar-C (quaternary)
40.0 Ar-CH(CH₃)-
27.0 -CH(CH₃)₂
22.5 -CH(CH₃)₂
20.0 Ar-CH(CH₃)-
15.0 Cyclopropyl-CH

| 5.0, 4.5 | Cyclopropyl-CH₂ |

Chromatographic Data

HPLC for Chemical Purity

Parameter Condition
Column C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detection UV at 270 nm

| Purity | > 99.5% |

Chiral HPLC for Enantiomeric Excess (ee)

Parameter Condition
Column Chiral stationary phase (e.g., Daicel Chiralpak AD-H, 4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol (98:2, v/v)
Flow Rate 0.8 mL/min
Detection UV at 220 nm

| ee | > 99.5% for the (S)-enantiomer |

Mechanism of Action and Signaling Pathways

This compound primarily exerts its anesthetic effects by potentiating the action of GABA, the main inhibitory neurotransmitter in the central nervous system, at the GABA-A receptor. In addition to this primary mechanism, evidence suggests that Cipepofol may also engage other cellular pathways, such as the Sirt1/Nrf2 signaling cascade, which is involved in cellular stress responses.

GABA-A Receptor Modulation

The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl⁻) into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus causing neuronal inhibition and sedation. This compound binds to an allosteric site on the GABA-A receptor, distinct from the GABA binding site, and enhances the receptor's affinity for GABA. This potentiation leads to a greater influx of Cl⁻ for a given concentration of GABA, thereby amplifying the inhibitory signal. The higher affinity of this compound for the GABA-A receptor compared to propofol contributes to its increased potency.

GABAA_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_release GABA Release GABA GABA GABA_R GABA-A Receptor Cl_channel Chloride Channel (Open) GABA_R->Cl_channel opens Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Cl- influx Inhibition Neuronal Inhibition (Sedation/Anesthesia) Hyperpolarization->Inhibition Cipepofol This compound Cipepofol->GABA_R allosterically binds and potentiates GABA->GABA_R binds

Mechanism of this compound at the GABA-A receptor.
Potential Involvement of the Sirt1/Nrf2 Pathway

Recent studies suggest that Cipepofol can activate the Sirtuin 1 (Sirt1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is a critical regulator of cellular antioxidant responses. Sirt1, a deacetylase, can activate Nrf2, a transcription factor that controls the expression of numerous antioxidant and cytoprotective genes. By activating this pathway, this compound may help mitigate oxidative stress, which could contribute to its overall safety profile and potential neuroprotective effects.

Sirt1_Nrf2_Pathway Cipepofol This compound Sirt1 Sirt1 Cipepofol->Sirt1 activates Nrf2_Keap1 Nrf2-Keap1 (Cytosolic Complex) Sirt1->Nrf2_Keap1 activates (deacetylation) Nrf2_active Nrf2 (Active) Nrf2_Keap1->Nrf2_active Nrf2 release & translocation Nucleus Nucleus Nrf2_active->Nucleus ARE Antioxidant Response Element (ARE) Nrf2_active->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes promotes transcription Cell_Protection Cellular Protection & Reduced Oxidative Stress Antioxidant_Genes->Cell_Protection

Proposed involvement of this compound in the Sirt1/Nrf2 antioxidant pathway.

Conclusion

This compound is a promising new intravenous anesthetic with enhanced potency compared to propofol. The kilogram-scale synthesis described herein provides a robust and efficient route to obtaining high-purity enantiomeric this compound. Its chemical characteristics are well-defined by modern analytical techniques, confirming its structure and high enantiomeric purity. The primary mechanism of action through positive allosteric modulation of the GABA-A receptor is well-established, while its engagement of cytoprotective pathways like Sirt1/Nrf2 suggests a favorable safety profile that warrants further investigation. This guide provides foundational technical information for researchers and professionals involved in the development and study of novel anesthetic agents.

References

(S)-Cipepofol: An In-depth Technical Guide on the Mechanism of Action at GABA-A Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Cipepofol (also known as Ciprofol or HSK3486) is a novel, short-acting intravenous general anesthetic and sedative. It is a 2,6-disubstituted phenol derivative and a stereoisomer of Cipepofol, specifically the (R)-enantiomer, which has demonstrated higher potency than its (S)-isomer. As a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, this compound represents a significant advancement in anesthetic drug development, offering a potentially wider therapeutic window and an improved safety profile compared to propofol. This technical guide provides a comprehensive overview of the mechanism of action of this compound on GABA-A receptors, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action at the GABA-A Receptor

This compound exerts its primary pharmacological effects by enhancing the function of GABA-A receptors, the major inhibitory neurotransmitter receptors in the central nervous system. These receptors are ligand-gated ion channels that, upon binding with GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing.

This compound acts as a positive allosteric modulator, meaning it binds to a site on the GABA-A receptor that is distinct from the GABA binding site. This binding potentiates the effect of GABA, leading to an increased chloride current for a given concentration of GABA. At higher concentrations, similar to propofol, this compound may also directly activate the GABA-A receptor in the absence of GABA.

Molecular modeling studies suggest that Cipepofol binds within a cavity at the interface of the β2 and α1 subunits of the GABA-A receptor. The interaction is thought to be stabilized by hydrophobic packing and a hydrogen bond between the hydroxyl group of Cipepofol and the ILE228 residue of the α1 subunit[1]. This binding is believed to induce a conformational change in the receptor that enhances its response to GABA.

Quantitative Data

Published in-vitro quantitative data for this compound, such as Ki and EC50 values from radioligand binding and electrophysiology studies, are not extensively available in the public domain. However, multiple sources consistently report that Cipepofol has a binding affinity for the GABA-A receptor that is approximately 4 to 5 times greater than that of propofol[1][2]. In-vivo studies provide a measure of its enhanced potency.

Compound Parameter Value Species/Assay Reference
This compound (Ciprofol)ED500.3-0.4 mg/kgHuman (Anesthesia Induction)[3]
PropofolED501.5-2.0 mg/kgHuman (Anesthesia Induction)[3]
This compound (Ciprofol)ED950.53 mg/kg (95% CI: 0.48–0.60)Human (Anesthesia Induction)
PropofolED952.16 mg/kg (95% CI: 1.96–2.45)Human (Anesthesia Induction)
This compound (Ciprofol)Relative Potency to Propofol~4-5 times greaterIn-vitro binding affinity

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the interaction of compounds like this compound with GABA-A receptors.

Radioligand Binding Assay (Competitive Binding)

This assay is used to determine the binding affinity (Ki) of a test compound for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand that binds to a known site on the receptor.

1. Membrane Preparation:

  • Whole brains from rodents (e.g., Sprague-Dawley rats) are homogenized in ice-cold sucrose buffer (0.32 M sucrose, pH 7.4).

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

  • The resulting supernatant is then subjected to high-speed centrifugation (e.g., 100,000 x g for 30 minutes at 4°C) to pellet the crude membrane fraction.

  • The pellet is washed multiple times with ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and repeated centrifugation to remove endogenous GABA.

  • The final membrane pellet is resuspended in a suitable buffer and the protein concentration is determined using a standard protein assay (e.g., Bradford or BCA).

2. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • To each well, the following are added in order: assay buffer, the test compound (this compound) at various concentrations, the radioligand (e.g., [³H]muscimol for the GABA site or [³⁵S]TBPS for the channel site), and the prepared membrane suspension.

  • For determining non-specific binding, a high concentration of a known non-radioactive ligand (e.g., unlabeled GABA) is added to a set of wells.

  • The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • The filters are washed with ice-cold wash buffer to remove any remaining unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through GABA-A receptors in response to the application of GABA and the modulatory effects of a test compound like this compound.

1. Cell Preparation:

  • Human embryonic kidney (HEK293) cells or other suitable cell lines are transiently or stably transfected with cDNAs encoding the desired subunits of the GABA-A receptor (e.g., α1, β2, γ2).

  • The transfected cells are cultured on glass coverslips for 24-48 hours before the experiment.

2. Recording Setup:

  • A coverslip with the transfected cells is placed in a recording chamber on the stage of an inverted microscope.

  • The cells are continuously perfused with an extracellular solution containing physiological concentrations of ions.

  • A glass micropipette with a very fine tip (1-5 MΩ resistance) is filled with an intracellular solution and is carefully brought into contact with the surface of a single cell.

  • A gigaohm seal is formed between the pipette tip and the cell membrane by applying gentle suction.

  • The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing electrical access to the entire cell.

3. Electrophysiological Recording:

  • The cell membrane potential is clamped at a specific voltage (e.g., -60 mV) using a patch-clamp amplifier.

  • GABA is applied to the cell at a concentration that elicits a submaximal response (e.g., EC10-EC20) using a rapid perfusion system.

  • The test compound (this compound) is then co-applied with GABA to measure its modulatory effect on the GABA-induced current.

  • A dose-response curve is generated by applying different concentrations of this compound, and the EC50 (the concentration that produces 50% of the maximal potentiation) is determined.

  • To investigate direct activation, this compound is applied in the absence of GABA.

Signaling Pathways and Experimental Workflows

This compound Modulation of GABA-A Receptor Signaling Pathway

GABAA_Modulation GABA GABA GABAA_Receptor GABA-A Receptor GABA Binding Site (β/α interface) Allosteric Site (β/α interface) Chloride Channel (Closed) GABA->GABAA_Receptor:f1 Binds Cipepofol This compound Cipepofol->GABAA_Receptor:f2 Binds Cl_in Cl- Influx annotation1 Positive Allosteric Modulation: This compound binding enhances the effect of GABA, increasing the frequency and/or duration of channel opening. Cl_out Cl- Cl_out->Cl_in Increased Conductance Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Leads to Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition Results in

Caption: this compound's modulation of the GABA-A receptor signaling pathway.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow prep Membrane Preparation (e.g., from rat brain) assay_setup Assay Setup (96-well plate) - Membranes - Radioligand ([3H]muscimol) - this compound (varying conc.) - Control (unlabeled ligand) prep->assay_setup incubation Incubation (e.g., 60 min at 4°C) assay_setup->incubation filtration Rapid Filtration (Separates bound from unbound) incubation->filtration counting Scintillation Counting (Measures radioactivity) filtration->counting analysis Data Analysis (IC50 determination and Ki calculation) counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow for Whole-Cell Patch-Clamp Electrophysiology

Patch_Clamp_Workflow cell_prep Cell Preparation (HEK293 cells transfected with GABA-A receptor subunits) patching Whole-Cell Configuration (Gigaohm seal and membrane rupture) cell_prep->patching recording Electrophysiological Recording - Voltage clamp at -60 mV - Apply GABA (EC10-EC20) - Co-apply this compound patching->recording data_acq Data Acquisition (Measure potentiation of GABA-induced current) recording->data_acq dose_response Dose-Response Analysis (Determine EC50) data_acq->dose_response

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Conclusion

This compound is a potent positive allosteric modulator of the GABA-A receptor, exhibiting a significantly higher affinity and in-vivo potency compared to propofol. Its mechanism of action involves binding to an allosteric site at the β/α subunit interface, which enhances the receptor's response to GABA, leading to increased chloride conductance and neuronal inhibition. While detailed in-vitro quantitative data on its interaction with specific GABA-A receptor subunit combinations and its precise effects on channel kinetics are still emerging, the available evidence strongly supports its development as a next-generation intravenous anesthetic with a potentially improved clinical profile. Further research is warranted to fully elucidate the nuances of its molecular pharmacology, which will be crucial for optimizing its clinical application and for the future design of even more selective and safer anesthetic agents.

References

(S)-Cipepofol: A Technical Guide to Stereoselectivity and Anesthetic Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Cipepofol (also known as ciprofol or HSK3486) is a novel, short-acting intravenous general anesthetic. It is a 2,6-disubstituted phenol derivative and a structural analog of propofol.[1] The introduction of a cyclopropyl group into the chemical structure results in a chiral center, leading to the existence of (R)- and (S)-enantiomers.[2][3] This modification enhances its affinity for the γ-aminobutyric acid type A (GABA-A) receptor, resulting in a significantly higher anesthetic potency compared to propofol.[3][4] This technical guide provides an in-depth analysis of the stereoselectivity of cipepofol and its implications for anesthetic potency, supported by experimental data and detailed methodologies.

Mechanism of Action: GABA-A Receptor Modulation

Similar to propofol, cipepofol exerts its sedative and hypnotic effects by acting on the GABA-A receptor, the primary inhibitory neurotransmitter-gated ion channel in the central nervous system. Cipepofol functions as both a positive allosteric modulator and a direct agonist of the GABA-A receptor. At lower concentrations, it potentiates GABA-evoked chloride currents, while at higher concentrations, it can directly activate the receptor. This leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent inhibition of neuronal activity, resulting in anesthesia.

cluster_0 Neuronal Synapse GABA GABA GABA_A_Receptor GABA-A Receptor (Postsynaptic Membrane) GABA->GABA_A_Receptor Binds to orthosteric site Cipepofol This compound Cipepofol->GABA_A_Receptor Binds to allosteric site Cl_Channel Chloride (Cl⁻) Channel Opening GABA_A_Receptor->Cl_Channel Activates Hyperpolarization Membrane Hyperpolarization Cl_Channel->Hyperpolarization Causes Cl⁻ influx Anesthesia Anesthetic Effect Hyperpolarization->Anesthesia Leads to

GABA-A receptor signaling pathway for this compound.

Stereoselectivity and Potency

The presence of a chiral center in cipepofol's structure leads to stereoselective effects on its anesthetic properties. Preclinical studies have indicated that the (R)-enantiomer possesses greater stereoselectivity for the GABA-A receptor and is more potent than the (S)-isomer. While specific quantitative data on the binding affinities (Ki) or functional potencies (EC50) of the individual enantiomers are not widely published, the qualitative difference is a key consideration in its development. The racemic mixture of cipepofol has demonstrated a hypnotic potency that is approximately 4 to 5 times higher than that of propofol.

Data Presentation

The following tables summarize the available quantitative data on the anesthetic potency of cipepofol (racemic mixture, HSK3486) in comparison to propofol.

Compound Metric Value Species Reference
HSK3486HD50 (LORR)~83% lower than propofolRat
PropofolHD50 (LORR)BaselineRat
HSK3486Therapeutic Index~1.5 times that of propofolRat
PropofolTherapeutic IndexBaselineRat

Table 1: Preclinical Anesthetic Potency of Cipepofol (HSK3486) vs. Propofol.

Drug Administration Metric Value Procedure Reference
Cipepofol 0.4 mg/kgSuccess RateNon-inferior to Propofol 2.0 mg/kgGeneral Anesthesia Induction
Propofol 2.0 mg/kgSuccess Rate100%General Anesthesia Induction
Cipepofol 0.4 mg/kgSuccess Rate100%Fiberoptic Bronchoscopy
Propofol 2.0 mg/kgSuccess Rate100%Fiberoptic Bronchoscopy

Table 2: Clinical Efficacy of Cipepofol vs. Propofol.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of stereoselectivity and anesthetic potency. Below are representative protocols for key experiments.

GABA-A Receptor Binding Assay

Objective: To determine the binding affinity of (R)- and this compound for the GABA-A receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Synaptosomal membranes prepared from rat cerebral cortex.

  • [35S]TBPS (t-butylbicyclophosphorothionate) as the radioligand.

  • (R)-Cipepofol, this compound, and propofol of known concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Scintillation fluid and vials.

  • Microplate harvester and scintillation counter.

Procedure:

  • Thaw the synaptosomal membrane preparation on ice.

  • In a 96-well plate, add assay buffer, the radioligand ([35S]TBPS) at a concentration near its Kd, and varying concentrations of the test compounds ((R)-Cipepofol, this compound, or propofol).

  • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

  • Terminate the reaction by rapid filtration through a glass fiber filter mat using a microplate harvester, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter mat and place it in a scintillation vial with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Non-specific binding is determined in the presence of a saturating concentration of a known GABA-A receptor ligand (e.g., picrotoxin).

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.

  • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

cluster_workflow Experimental Workflow Prep Prepare Reagents: Membranes, Radioligand, Test Compounds Incubate Incubate: Membranes + Radioligand + Test Compound Prep->Incubate Filter Rapid Filtration & Washing Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis: Calculate IC50 and Ki Count->Analyze

Workflow for a GABA-A receptor binding assay.
In Vivo Anesthetic Potency Assessment: Loss of Righting Reflex (LORR)

Objective: To determine the dose of (R)- and this compound required to induce a loss of righting reflex in a rodent model, as a measure of anesthetic potency.

Materials:

  • Male Sprague-Dawley rats (or other suitable rodent model).

  • (R)-Cipepofol, this compound, and propofol formulated for intravenous injection.

  • Syringes and needles for tail vein injection.

  • A V-shaped trough or similar apparatus for testing the righting reflex.

Procedure:

  • Acclimate the animals to the experimental environment.

  • Administer a single bolus dose of the test compound via the lateral tail vein.

  • Immediately after injection, place the animal in a supine position in the V-shaped trough.

  • The righting reflex is considered lost if the animal is unable to right itself (i.e., return to a prone position with all four paws on the surface) within a specified time (e.g., 30 seconds).

  • Repeat the procedure with different groups of animals at various dose levels for each compound.

Data Analysis:

  • For each dose, the percentage of animals exhibiting LORR is calculated.

  • A dose-response curve is generated by plotting the percentage of animals with LORR against the logarithm of the dose.

  • The median effective dose (ED50), the dose at which 50% of the animals lose their righting reflex, is determined using probit analysis or logistic regression.

Electrophysiological Analysis

Objective: To characterize the modulatory effects of (R)- and this compound on GABA-A receptor function using whole-cell patch-clamp electrophysiology.

Materials:

  • Human embryonic kidney (HEK293) cells transiently expressing specific GABA-A receptor subunits (e.g., α1β2γ2).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Extracellular and intracellular recording solutions.

  • GABA, (R)-Cipepofol, and this compound solutions.

Procedure:

  • Culture and transfect HEK293 cells with the desired GABA-A receptor subunit cDNAs.

  • Prepare patch pipettes and fill them with the intracellular solution.

  • Establish a whole-cell patch-clamp recording from a transfected cell.

  • Apply GABA at a concentration that elicits a submaximal current (e.g., EC10-EC20).

  • Co-apply the submaximal GABA concentration with varying concentrations of (R)- or this compound and record the potentiation of the GABA-evoked current.

  • To assess direct agonism, apply the test compounds in the absence of GABA.

Data Analysis:

  • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compounds.

  • Construct concentration-response curves for the potentiation of the GABA response and calculate the EC50 for each enantiomer.

  • For direct agonism, construct a concentration-response curve and determine the EC50.

Logical Relationships and Conclusions

The introduction of a cyclopropyl group in cipepofol's structure is a key determinant of its enhanced potency and stereoselective properties. This structural modification likely leads to a more favorable interaction with the binding pocket on the GABA-A receptor, resulting in a higher affinity and/or efficacy, particularly for the (R)-enantiomer.

cluster_logic Structure-Activity Relationship Structure Cipepofol Structure (Cyclopropyl Group) Chirality Creation of a Chiral Center Structure->Chirality Enantiomers (R)- and (S)-Enantiomers Chirality->Enantiomers Stereoselectivity Stereoselective Binding to GABA-A Receptor Enantiomers->Stereoselectivity Potency Differential Anesthetic Potency Stereoselectivity->Potency R_Potency (R)-Enantiomer: Higher Potency Potency->R_Potency

Logical flow from chemical structure to anesthetic potency.

References

(S)-Cipepofol (HSK3486) structural analogue of propofol

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to (S)-Cipepofol (HSK3486): A Novel Structural Analogue of Propofol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as HSK3486, is a novel, short-acting intravenous general anesthetic. It is a structural analogue of propofol, the most widely used agent for induction and maintenance of anesthesia.[1] Developed as a safer alternative, this compound is a 2,6-disubstituted phenol derivative that exhibits higher potency and an improved safety profile compared to propofol, with a notably lower incidence of injection site pain and potentially less cardiovascular and respiratory depression.[2][3] This technical guide provides a comprehensive overview of the core scientific and clinical data on this compound, with a focus on its pharmacology, experimental protocols, and quantitative data to support further research and development.

Chemical and Physical Properties

This compound is the (R)-enantiomer of 2-(1-cyclopropylethyl)-6-isopropylphenol. The introduction of a cyclopropyl group and a chiral center distinguishes it from propofol, contributing to its increased potency and favorable pharmacological properties.[1][4]

Table 1: Chemical and Physical Properties of this compound (HSK3486)

PropertyValueReference
IUPAC Name 2-[(1R)-1-cyclopropylethyl]-6-propan-2-ylphenol
Synonyms Ciprofol, HSK3486
Chemical Formula C₁₄H₂₀O
Molar Mass 204.31 g/mol
CAS Number 1637741-58-2
Appearance Injectable emulsion

Mechanism of Action

This compound is a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By binding to the GABA-A receptor, this compound enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, inhibiting the transmission of nerve impulses and resulting in sedation and anesthesia. Preclinical studies have shown that this compound has a 4- to 6-fold higher potency than propofol.

GABAA_Signaling cluster_neuron Postsynaptic Neuron cluster_membrane GABAA_R GABA-A Receptor Cl_channel Chloride Channel (Closed) GABAA_R->Cl_channel gating Cl_ion_in Cl- Influx Cl_channel->Cl_ion_in opens GABA GABA GABA->GABAA_R binds Cipepofol This compound (HSK3486) Cipepofol->GABAA_R allosterically binds Hyperpolarization Neuronal Hyperpolarization Cl_ion_in->Hyperpolarization Sedation Sedation & Anesthesia Hyperpolarization->Sedation

Caption: GABA-A Receptor Signaling Pathway of this compound.

Preclinical Pharmacology

In Vitro Studies

4.1.1. GABA-A Receptor Binding and Function

Competitive binding assays have shown that HSK3486 competes for binding to the GABA-A receptor. Whole-cell patch-clamp assays on HEK293 cells stably expressing the human α1β1γ2S GABA-A receptor subtype demonstrated that HSK3486 potentiates GABA-evoked chloride currents at lower concentrations and directly activates the receptor at higher concentrations.

Table 2: In Vitro Potency of HSK3486 at the GABA-A Receptor

ParameterHSK3486PropofolReference
EC₅₀ for GABA Potentiation 0.49 ± 0.12 µM2.3 ± 0.4 µM
EC₅₀ for Direct Activation 6.8 ± 1.3 µM29.6 ± 5.1 µM
In Vivo Studies

4.2.1. Sedative and Hypnotic Effects in Rodents

In vivo studies in rats demonstrated that intravenous administration of HSK3486 induces a dose-dependent loss of righting reflex (LORR), a measure of hypnotic effect. HSK3486 was found to be approximately 4-5 times more potent than propofol in inducing hypnosis.

Table 3: In Vivo Hypnotic Potency of HSK3486 in Rats

ParameterHSK3486PropofolReference
HD₅₀ (Hypnotic Dose for 50% of animals) 1.4 mg/kg8.1 mg/kg
Therapeutic Index (LD₅₀/HD₅₀) 10.36.9
Pharmacokinetics

Pharmacokinetic studies in rats after a single intravenous bolus injection showed that HSK3486 has a rapid clearance and a large volume of distribution, indicating wide tissue distribution.

Table 4: Pharmacokinetic Parameters of HSK3486 in Rats (at 2 mg/kg IV)

ParameterValueReference
Cmax (ng/mL) 2150 ± 437
AUC₀-t (ng·h/mL) 489 ± 98
t₁/₂ (h) 0.68 ± 0.15
CL (L/h/kg) 4.2 ± 0.8
Vd (L/kg) 3.9 ± 0.6

Clinical Development and Efficacy

This compound has undergone extensive clinical development, demonstrating its efficacy and safety for procedural sedation and the induction and maintenance of general anesthesia.

Procedural Sedation

In a phase 3, multicenter, randomized, non-inferiority trial for sedation during gastroscopy and colonoscopy, a single dose of 0.4 mg/kg of this compound was compared to 1.5 mg/kg of propofol. The success rate for completing the procedures was 100% in the this compound group and 99.2% in the propofol group, establishing non-inferiority. Notably, the incidence of injection-site pain was significantly lower with this compound (4.9% vs. 52.4%).

General Anesthesia

5.2.1. Induction

A phase 3, multicenter, randomized, double-blind, non-inferiority trial evaluated the efficacy of this compound (0.4 mg/kg) versus propofol (2.0 mg/kg) for the induction of general anesthesia in adults undergoing elective surgery. The success rate of anesthesia induction was 97.0% for this compound and 97.6% for propofol, meeting the non-inferiority margin. The incidence of injection-site pain was substantially lower in the this compound group (18.0% vs. 77.1%).

5.2.2. Maintenance

A phase 3, multicenter, single-blind, randomized trial assessed the efficacy and safety of this compound for the maintenance of general anesthesia. Following induction with 0.4 mg/kg this compound or 2.0 mg/kg propofol, maintenance infusion was initiated at 0.8 mg/kg/h and 5.0 mg/kg/h, respectively, and adjusted to maintain a bispectral index (BIS) of 40-60. The success rate for maintenance of general anesthesia was 100% in both groups, confirming the non-inferiority of this compound.

Table 5: Summary of Key Clinical Efficacy Data

IndicationThis compound (HSK3486) DosePropofol DosePrimary Efficacy EndpointResultReference
Procedural Sedation 0.4 mg/kg1.5 mg/kgSuccess rate of procedure completion100% vs. 99.2% (non-inferior)
Anesthesia Induction 0.4 mg/kg2.0 mg/kgSuccess rate of induction97.0% vs. 97.6% (non-inferior)
Anesthesia Maintenance 0.8 mg/kg/h (initial)5.0 mg/kg/h (initial)Success rate of maintenance100% vs. 100% (non-inferior)

Safety Profile

Across clinical trials, this compound has demonstrated a favorable safety profile. The most consistently reported advantage over propofol is a significantly lower incidence of injection-site pain. While cardiovascular and respiratory effects are dose-dependent, some studies suggest a lower incidence of hypotension with this compound compared to propofol.

Table 6: Incidence of Key Adverse Events in Clinical Trials

Adverse EventThis compound (HSK3486)PropofolP-valueReference
Injection-site pain (Anesthesia Induction) 18.0%77.1%< 0.0001
Injection-site pain (Procedural Sedation) 4.9%52.4%< 0.001
Hypotension (Anesthesia Induction) 17.9%14.5%0.8780
Hypotension (Meta-analysis) Lower risk (RR = 0.85)Higher risk0.02

Experimental Protocols

Synthesis of this compound (HSK3486)

The synthesis of this compound is described by Qin et al. (2017). A detailed, step-by-step protocol based on this publication is provided in the appendix. The general synthetic scheme involves the isopropylation of phenol followed by a multi-step process to introduce the chiral cyclopropylethyl group.

Synthesis_Workflow start Starting Materials (Phenol, Isopropanol) step1 Isopropylation start->step1 intermediate1 2,6-Diisopropylphenol step1->intermediate1 step2 Multi-step Chiral Synthesis intermediate1->step2 intermediate2 Chiral Intermediate step2->intermediate2 step3 Coupling Reaction intermediate2->step3 final_product This compound (HSK3486) step3->final_product purification Purification & Characterization final_product->purification

Caption: General Synthetic Workflow for this compound.

Whole-Cell Patch Clamp Assay for GABA-A Receptor Modulation

The following protocol is adapted from Liao et al. (2022) for assessing the modulatory effects of this compound on GABA-A receptors.

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human α1β1γ2S GABA-A receptor subtype are cultured in appropriate media.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

  • Solutions:

    • External solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).

    • Internal (pipette) solution (in mM): 145 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 EGTA (pH 7.2).

  • Drug Application: this compound and GABA are applied to the cells using a rapid solution exchange system.

  • Experimental Procedure:

    • Establish a whole-cell recording configuration.

    • Apply a sub-maximal concentration of GABA (e.g., EC₁₀) to elicit a baseline current.

    • Co-apply the same concentration of GABA with varying concentrations of this compound to determine the potentiation effect.

    • Apply high concentrations of this compound alone to assess direct activation of the receptor.

  • Data Analysis: The potentiation of the GABA-evoked current and the direct activation by this compound are measured and concentration-response curves are generated to calculate EC₅₀ values.

Patch_Clamp_Workflow A HEK293 Cell Culture (with GABA-A R expression) B Whole-Cell Patch Clamp Configuration A->B C Application of GABA (EC10) - Baseline Current B->C E Application of this compound (High Concentration) B->E D Co-application of GABA + this compound C->D F Data Acquisition & Analysis D->F E->F G EC50 Determination for Potentiation & Activation F->G

Caption: Experimental Workflow for Whole-Cell Patch Clamp Assay.

In Vivo Sedative/Hypnotic Effect Assessment in Rats

The following protocol is based on the study by Liao et al. (2022) to evaluate the hypnotic potency of this compound.

  • Animals: Male Sprague-Dawley rats are used.

  • Drug Administration: this compound or propofol is administered intravenously via the tail vein.

  • Assessment of Hypnosis: The primary endpoint is the loss of righting reflex (LORR). A rat is considered to have lost its righting reflex if it does not right itself within 30 seconds when placed on its back.

  • Experimental Procedure:

    • Animals are randomly assigned to different dose groups of this compound or propofol.

    • The drug is administered, and the time to the onset of LORR is recorded.

    • The duration of LORR (time from loss to recovery of the righting reflex) is measured.

  • Data Analysis: The percentage of animals in each group that exhibit LORR is determined. A dose-response curve is generated, and the hypnotic dose for 50% of the animals (HD₅₀) is calculated using probit analysis. The therapeutic index is calculated as the ratio of the lethal dose for 50% of animals (LD₅₀) to the HD₅₀.

Conclusion

This compound (HSK3486) represents a significant advancement in the field of intravenous anesthetics. Its enhanced potency and improved safety profile, particularly the reduced incidence of injection-site pain, make it a promising alternative to propofol. The comprehensive preclinical and clinical data presented in this guide provide a solid foundation for its clinical application and for future research aimed at further elucidating its pharmacological properties and exploring its potential in various clinical settings. The detailed experimental protocols offer a valuable resource for researchers in the field of anesthesia and pharmacology.

References

(S)-Cipepofol pharmacokinetics absorption distribution metabolism excretion

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Pharmacokinetics of (S)-Cipepofol

This compound , also known as HSK3486, is a novel 2,6-disubstituted phenol derivative that acts as a positive allosteric modulator and direct agonist of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] It is a short-acting intravenous general anesthetic, demonstrating a rapid onset of action and a clear absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetics of this compound, intended for researchers, scientists, and drug development professionals.

Absorption

As an intravenously administered anesthetic, this compound's absorption is immediate and complete, leading to a rapid onset of sedative and hypnotic effects.[3] Clinical trials have demonstrated that subjects are quickly anesthetized, typically within two minutes of administration.

Distribution

This compound exhibits a wide tissue distribution, as indicated by a large volume of distribution at steady state (Vss) that is significantly higher than the total volume of body fluid. In rats, the average Vss was reported to be 7.79 L/kg, while in beagle dogs, it was 6.06 L/kg. The drug is highly bound to plasma proteins in humans, rats, and dogs.

Table 1: Plasma Protein Binding of this compound
SpeciesConcentration (ng/mL)Plasma Protein Binding (%)
Human8096.6 ± 0.4
40094.6 ± 0.5
120093.5 ± 0.3
Dog8087.9 ± 0.7
40091.1 ± 0.2
120093.4 ± 0.5
Rat8094.3 ± 0.9
40094.9 ± 0.2
120085.3 ± 0.1
Source:

Metabolism

This compound is extensively metabolized, primarily in the liver. The main metabolic pathways are glucuronidation and 4-hydroxylation followed by glucuronidation. The major circulating metabolite in human plasma is the glucuronide conjugate of this compound (M4), which accounts for 79.3% of the total radiation exposure in mass balance studies. The parent drug, this compound, only accounts for 3.97%. This primary metabolite is considered to be non-hypnotic and non-toxic.

In vitro studies using human liver microsomes have shown that multiple cytochrome P450 (CYP) enzymes are capable of metabolizing this compound, including CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4, and CYP3A5. The most significant clearance was observed with isoforms CYP1A2, CYP2B6, and CYP2C19. This compound shows some inhibitory potential on certain CYP enzymes at a concentration of 10.0 µM.

Table 2: Inhibition of CYP450 Isoenzymes by this compound (10.0 µM) in Human Liver Microsomes
CYP IsoenzymeResidual Activity (%)
CYP1A287.0
CYP2C876.0
CYP2D663.7
CYP3A473.4
Source:

Excretion

The excretion of this compound and its metabolites shows significant interspecies differences. In humans, the primary route of excretion is renal, with 84.6% of the total radioactivity recovered in urine and only 2.65% in feces within 240 hours after administration. In contrast, rats primarily excrete the drug and its metabolites via the bile, with 61.4% of the dose excreted in bile. This difference is attributed to variations in the activity and expression of hepatic and renal transporters, as well as renal UDP-glucuronosyltransferase enzymes between the two species.

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been characterized in rats, dogs, and humans. The drug exhibits a high clearance and a short plasma elimination half-life, suggesting that no drug accumulation occurs with single-dose administration.

Table 3: Single-Dose Pharmacokinetic Parameters of this compound in Rats (Mean)
Dose (mg/kg)Cmax (ng/mL)AUC0-t (ng·h/mL)AUC0-∞ (ng·h/mL)t1/2 (h)CL (L/kg/h)Vss (L/kg)
129175.879.00.8112.77.93
25361211240.6916.27.72
411802512530.6615.87.71
Source:
Table 4: Single-Dose Pharmacokinetic Parameters of this compound in Beagle Dogs (Mean)
Dose (mg/kg)Cmax (ng/mL)AUC0-t (ng·h/mL)AUC0-∞ (ng·h/mL)t1/2 (h)CL (L/kg/h)Vss (L/kg)
16391851861.475.376.01
211903443451.425.806.09
424106896921.435.786.08
Source:
Table 5: Pharmacokinetic Parameters of this compound in Healthy Human Subjects (0.4 mg/kg Single Dose)
ParameterValue
Cmax (ng/mL)Not specified
AUC0-t (h*ng/mL)289.2
Tmax (h)0.0333
t1/2 (h)1.5
Vz (L/kg)3.0
CL (L/h/kg)1.4
Source:

Experimental Protocols

In Vivo Single-Dose Pharmacokinetics in Rats and Dogs
  • Subjects: Male and female Sprague-Dawley rats and Beagle dogs.

  • Administration: this compound was administered as an intravenous bolus injection at doses of 1, 2, and 4 mg/kg.

  • Sample Collection: Blood samples were collected into heparinized tubes at predose and at specified time points post-dose (e.g., 2, 4, 8, 12, 20, 30, 60, 90, 120, 180, 240, and 360 minutes).

  • Sample Processing: Plasma was separated by centrifugation and stored at -70°C until analysis.

  • Analysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Human Mass Balance Study
  • Subjects: Six healthy male subjects.

  • Administration: A single intravenous dose of 0.4 mg/kg --INVALID-LINK---Cipepofol was administered.

  • Sample Collection: Blood, urine, and fecal samples were collected at various time points.

  • Analysis: Samples were analyzed for total radioactivity, unchanged this compound, and its metabolites.

In Vitro Metabolism using Liver Microsomes
  • Method: this compound was incubated with human liver microsomes in the presence of an NADPH-regenerating system.

  • Enzyme Phenotyping: Recombinant human CYP enzymes were used to identify the specific isoforms involved in the metabolism of this compound.

  • CYP Inhibition Assay: The inhibitory potential of this compound on major CYP isoforms was assessed by co-incubating it with probe substrates for each enzyme in human liver microsomes.

Visualizations

G Mechanism of Action of this compound cluster_0 Neuronal Synapse Presynaptic_Neuron Presynaptic Neuron GABA GABA Presynaptic_Neuron->GABA Releases Postsynaptic_Neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx GABA->GABA_A_Receptor Binds to Cipepofol This compound Cipepofol->GABA_A_Receptor Positive Allosteric Modulator & Direct Agonist G Experimental Workflow for Pharmacokinetic Analysis Admin IV Bolus Administration of this compound Sample Serial Blood Sampling Admin->Sample Process Plasma Separation (Centrifugation) Sample->Process Store Storage at -70°C Process->Store Analyze LC-MS/MS Analysis Store->Analyze Data Pharmacokinetic Parameter Calculation Analyze->Data G In Vitro Metabolism Workflow Incubate Incubation of this compound with Liver Microsomes & NADPH Quench Quench Reaction Incubate->Quench Phenotype Incubation with Recombinant CYP Enzymes Incubate->Phenotype Parallel Experiment Analyze LC-MS/MS Analysis of Metabolites Quench->Analyze Identify Identification of Metabolizing CYP Isoforms Phenotype->Identify

References

(S)-Cipepofol: A Technical Overview of its Binding Affinity and Mechanism of Action at GABA-A Receptor Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Cipepofol (also known as ciprofol or HSK3486) is a novel, short-acting intravenous general anesthetic agent.[1] It functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This document provides a comprehensive technical guide on the binding affinity of this compound to GABA-A receptor subtypes, its mechanism of action, and detailed experimental protocols for assessing its pharmacological properties.

Introduction to this compound and GABA-A Receptors

This compound is a stereoisomer of cipepofol, a 2,6-disubstituted alkylphenol, structurally related to propofol. It is characterized by its high potency and rapid onset and recovery profile. The primary molecular target of this compound is the GABA-A receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain.

GABA-A receptors are pentameric structures assembled from a variety of subunits (α, β, γ, δ, ε, θ, π, and ρ). The specific subunit composition determines the receptor's pharmacological and physiological properties, including its affinity for various ligands. The most common synaptic isoform consists of two α, two β, and one γ subunit. The binding of GABA to its receptor opens a central chloride ion channel, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing. This compound enhances the effect of GABA, thereby potentiating this inhibitory signal.

Binding Affinity of this compound to GABA-A Receptors

This compound exhibits a significantly higher binding affinity for GABA-A receptors compared to propofol. Reports indicate that cipepofol has an affinity that is approximately 4 to 5 times greater than that of propofol. The R-enantiomer of cipepofol, which is this compound, is reported to have better stereoselectivity for the GABA-A receptor and is more potent than the S-enantiomer.

While precise, publicly available quantitative data (e.g., Kᵢ or IC₅₀ values) for this compound binding to specific GABA-A receptor subtypes is limited, its increased potency suggests preferential or more effective binding at key subtypes involved in sedation and anesthesia. It is understood that this compound, similar to propofol, likely binds to a cavity between the β and α subunits of the GABA-A receptor.

Table 1: Comparative Binding Affinity and Potency of Cipepofol and Propofol

CompoundTarget ReceptorRelative Binding AffinityRelative Potency
This compoundGABA-A Receptor~4-5x higher than propofol~4-6x higher than propofol
PropofolGABA-A ReceptorBaselineBaseline

Mechanism of Action and Signaling Pathway

This compound acts as a positive allosteric modulator of the GABA-A receptor. This means that it binds to a site on the receptor that is distinct from the GABA binding site. The binding of this compound induces a conformational change in the receptor that increases the affinity of GABA for its binding site and/or enhances the channel's opening probability in the presence of GABA. This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a more pronounced inhibitory effect.

GABA_A_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_synthesis GABA Synthesis GABA_vesicle Vesicular GABA Transporter (VGAT) GABA_synthesis->GABA_vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA GABA GABA_release->GABA GABA_A_R GABA-A Receptor GABA->GABA_A_R Binds to orthosteric site Cl_channel Chloride Channel (Open) GABA_A_R->Cl_channel Conformational Change Cipepofol This compound Cipepofol->GABA_A_R Binds to allosteric site Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Neuronal_inhibition Neuronal Inhibition Hyperpolarization->Neuronal_inhibition

GABA-A Receptor Signaling Pathway

Experimental Protocols

The following sections detail standardized experimental methodologies for characterizing the binding affinity and functional effects of compounds like this compound on GABA-A receptors.

Radioligand Binding Assay for GABA-A Receptors

This protocol is designed to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the GABA-A receptor.

4.1.1. Materials

  • Tissue Preparation: Whole rat brains or specific brain regions (e.g., cortex, cerebellum).

  • Buffers:

    • Homogenization Buffer: 0.32 M sucrose, pH 7.4.

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]muscimol or [³H]flunitrazepam.

  • Non-specific Binding Control: High concentration of unlabeled GABA (e.g., 100 µM).

  • Test Compound: this compound at various concentrations.

  • Instrumentation: Homogenizer, refrigerated centrifuge, scintillation counter.

4.1.2. Membrane Preparation

  • Homogenize rat brain tissue in ice-cold homogenization buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Resuspend the resulting pellet in ice-cold binding buffer and centrifuge again. Repeat this washing step twice.

  • Resuspend the final pellet in binding buffer to a protein concentration of 1-2 mg/mL.

4.1.3. Binding Assay Procedure

  • In a series of tubes, add a fixed concentration of radioligand (e.g., 1-5 nM [³H]muscimol).

  • Add increasing concentrations of the test compound (this compound).

  • For non-specific binding, add a high concentration of unlabeled GABA.

  • Add the prepared membrane suspension to initiate the binding reaction.

  • Incubate at 4°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

4.1.4. Data Analysis

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting curve.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Radioligand_Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation (Rat Brain) Start->Membrane_Prep Assay_Setup Assay Setup: - Radioligand - Test Compound (Cipepofol) - Control (GABA) Membrane_Prep->Assay_Setup Incubation Incubation (4°C, 60 min) Assay_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50, Ki Calculation) Counting->Data_Analysis End End Data_Analysis->End

Radioligand Binding Assay Workflow
Patch-Clamp Electrophysiology on Recombinant GABA-A Receptors

This protocol is used to measure the functional effects of this compound on specific GABA-A receptor subtypes expressed in a heterologous system (e.g., HEK293 cells or Xenopus oocytes).

4.2.1. Materials

  • Cell Line: HEK293 cells or Xenopus oocytes.

  • Expression Plasmids: Plasmids containing cDNAs for the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

  • Transfection Reagent: For HEK293 cells (e.g., Lipofectamine).

  • Solutions:

    • External Solution (for HEK293): e.g., 137 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, 10 mM HEPES, pH 7.4.

    • Internal Solution (for patch pipette): e.g., 140 mM CsCl, 1 mM CaCl₂, 2 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, pH 7.2.

  • Agonist: GABA.

  • Test Compound: this compound.

  • Instrumentation: Patch-clamp amplifier, microscope, micromanipulators, perfusion system.

4.2.2. Cell Preparation and Transfection

  • Culture HEK293 cells to 50-80% confluency.

  • Transfect the cells with plasmids encoding the desired GABA-A receptor subunits using a suitable transfection reagent.

  • Allow 24-48 hours for receptor expression.

4.2.3. Electrophysiological Recording

  • Transfer a coverslip with transfected cells to the recording chamber on the microscope stage.

  • Continuously perfuse the cells with the external solution.

  • Using a micromanipulator, form a high-resistance seal (>1 GΩ) between a glass micropipette filled with internal solution and the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -60 mV.

  • Apply a submaximal concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a baseline current.

  • Co-apply the same concentration of GABA with various concentrations of this compound and record the potentiated current.

  • To measure direct activation, apply this compound in the absence of GABA.

4.2.4. Data Analysis

  • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.

  • Calculate the percentage potentiation of the GABA response by this compound.

  • Construct a concentration-response curve for the potentiation effect to determine the EC₅₀.

  • Analyze the current elicited by direct application of this compound to assess its agonist activity.

Patch_Clamp_Workflow Start Start Cell_Culture Cell Culture & Transfection (HEK293 with GABA-A Subunits) Start->Cell_Culture Patching Whole-Cell Patch Clamp Configuration Cell_Culture->Patching Baseline Establish Baseline Current (Apply Submaximal GABA) Patching->Baseline Potentiation Measure Potentiation (Co-apply GABA + Cipepofol) Baseline->Potentiation Direct_Activation Measure Direct Activation (Apply Cipepofol alone) Potentiation->Direct_Activation Data_Analysis Data Analysis (EC50, % Potentiation) Direct_Activation->Data_Analysis End End Data_Analysis->End

Patch-Clamp Electrophysiology Workflow

Conclusion

This compound is a potent positive allosteric modulator of the GABA-A receptor with a significantly higher binding affinity and potency than propofol. While specific quantitative data on its interaction with various GABA-A receptor subtypes are not yet widely available, the experimental protocols outlined in this guide provide a robust framework for the detailed characterization of its pharmacological profile. Further research into the subtype-specific binding and functional effects of this compound will be crucial for a complete understanding of its mechanism of action and for the development of future anesthetic agents with improved therapeutic profiles.

References

(S)-Cipepofol: An In-Depth Technical Guide on Off-Target Effects and Secondary Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Cipepofol (also known as ciprofol and HSK3486) is a novel, short-acting intravenous general anesthetic agent.[1] As a 2,6-disubstituted alkylphenol, it is a structural analog of propofol.[2][3] Its primary mechanism of action is the potentiation of γ-aminobutyric acid type A (GABA-A) receptor-mediated inhibitory synaptic currents, exhibiting approximately four to five times the potency of propofol.[2] While its primary pharmacology is well-established, a thorough understanding of its off-target effects and secondary pharmacology is crucial for a complete safety and efficacy profile. This technical guide synthesizes the available preclinical and clinical data on the off-target interactions of this compound, providing a resource for researchers and drug development professionals.

Introduction

This compound is an optically active 2,6-disubstituted alkylphenol with a cyclopropylethyl group that enhances its anesthetic potency compared to propofol.[1] Developed to improve upon the safety profile of propofol, this compound has demonstrated a lower incidence of injection pain and cardiorespiratory depression in clinical settings. The primary metabolic pathway for this compound is through oxidation, glucuronidation, and sulfation, resulting in pharmacologically inactive metabolites that are primarily excreted by the kidneys. While its clinical advantages are promising, a detailed examination of its molecular interactions beyond the GABA-A receptor is essential for anticipating potential side effects and identifying new therapeutic applications.

Primary Pharmacology: GABA-A Receptor Modulation

The principal hypnotic and sedative effects of this compound are mediated through its action as a positive allosteric modulator of the GABA-A receptor. Preclinical studies have demonstrated that this compound not only potentiates GABA-evoked chloride currents at lower concentrations but also directly activates the GABA-A receptor at higher concentrations. This dual action contributes to its high potency as a general anesthetic.

Experimental Protocol: Whole-Cell Patch Clamp Assay

A standard method to characterize the interaction of compounds like this compound with the GABA-A receptor is the whole-cell patch clamp technique.

  • Cell Culture: Human embryonic kidney (HEK293) cells are transiently transfected with cDNAs encoding the subunits of the human GABA-A receptor (e.g., α1, β2, γ2).

  • Electrophysiological Recording: Whole-cell currents are recorded from transfected cells using a patch-clamp amplifier. The cells are voltage-clamped at a holding potential of -60 mV.

  • Drug Application: this compound and GABA are applied to the cells via a rapid solution exchange system. To assess potentiation, this compound is co-applied with a sub-maximal concentration of GABA (e.g., EC20). To assess direct activation, this compound is applied in the absence of GABA.

  • Data Analysis: The potentiation of the GABA-evoked current by this compound is quantified by comparing the current amplitude in the presence and absence of the compound. The direct activation is measured as the current elicited by this compound alone. Concentration-response curves are generated to determine EC50 values.

Below is a logical workflow for this experimental protocol.

Cipepofol This compound SIRT1 SIRT1 Enzyme Cipepofol->SIRT1 Allosteric Activation Deacetylated_Substrate Deacetylated Substrate SIRT1->Deacetylated_Substrate Deacetylation Substrate Acetylated Substrate (e.g., PGC-1α, FOXO3a) Substrate->SIRT1 Cellular_Effects Downstream Cellular Effects (Metabolic Regulation, Anti-inflammation) Deacetylated_Substrate->Cellular_Effects Membrane_Prep Prepare Cell Membranes with Target Receptor Incubation Incubate Membranes with Radioligand and this compound Membrane_Prep->Incubation Filtration Filter to Separate Bound and Free Ligand Incubation->Filtration Quantification Quantify Radioactivity Filtration->Quantification Analysis Calculate IC50 Value Quantification->Analysis

References

Methodological & Application

Application Notes and Protocols for (S)-Cipepofol in In Vitro Electrophysiology Patch Clamp Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Cipepofol, also known as Ciprofol or HSK3486, is a novel, short-acting intravenous general anesthetic. It is a structural analog of propofol and functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor.[1] Emerging research indicates that this compound exhibits a significantly higher potency than propofol, estimated to be four to six times greater.[1] This increased potency suggests a higher affinity for the GABAA receptor, making it a compound of significant interest for both clinical applications and basic neuroscience research.

These application notes provide a comprehensive guide for the use of this compound in in vitro electrophysiology, with a specific focus on the whole-cell patch clamp technique to characterize its effects on GABAA receptors. While specific electrophysiological data for this compound is still emerging, the protocols and data presented for its structural analog, propofol, serve as a robust foundation for experimental design and data interpretation.

Mechanism of Action: Interaction with GABAA Receptors

This compound, like propofol, exerts its primary pharmacological effect by enhancing the function of GABAA receptors, the major inhibitory neurotransmitter receptors in the central nervous system. This potentiation of GABAergic neurotransmission leads to increased chloride ion influx into neurons, resulting in hyperpolarization of the cell membrane and a reduction in neuronal excitability.

At low concentrations, this compound is expected to potentiate the effect of GABA on the receptor, increasing the channel's open probability in the presence of the agonist. At higher concentrations, it is likely to directly activate the GABAA receptor channel in the absence of GABA.

cluster_0 Neuronal Membrane GABA_Receptor GABAA Receptor Chloride_Channel Cl- Channel GABA_Receptor->Chloride_Channel opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- influx GABA GABA GABA->GABA_Receptor binds Cipepofol This compound Cipepofol->GABA_Receptor positive allosteric modulation start Start prep Prepare Solutions & Pipettes start->prep plate Plate Cells prep->plate record Transfer to Recording Chamber plate->record seal Form Giga-seal record->seal whole_cell Achieve Whole-Cell Configuration seal->whole_cell baseline Establish Stable Baseline at -60mV whole_cell->baseline gaba_app Apply GABA (EC10-EC20) baseline->gaba_app washout1 Washout gaba_app->washout1 cipepofol_app Co-apply this compound + GABA washout1->cipepofol_app washout2 Washout cipepofol_app->washout2 cipepofol_direct Apply this compound (alone) washout2->cipepofol_direct washout3 Washout cipepofol_direct->washout3 analyze Analyze Data (Peak Current, EC50) washout3->analyze end End analyze->end cluster_0 Experimental Readouts concentration [S-Cipepofol] effect Effect on GABAA Receptor concentration->effect potentiation Potentiation of GABA Current effect->potentiation direct_activation Direct Activation effect->direct_activation kinetics Alteration of Channel Kinetics effect->kinetics

References

Application Notes and Protocols for (S)-Cipepofol in Rodent Models of Anesthesia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (S)-Cipepofol, a novel short-acting intravenous anesthetic, in rodent models of anesthesia. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the anesthetic properties, safety profile, and mechanism of action of this compound.

Introduction

This compound (also known as ciprofol or HSK3486) is a 2,6-disubstituted phenol derivative and a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Structurally similar to propofol, it exhibits a higher potency and a potentially improved safety profile, particularly with respect to cardiovascular and respiratory depression.[3][4] Preclinical studies in rodent models are crucial for elucidating its pharmacological properties and establishing a foundation for clinical development.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound in rodent models.

Table 1: Anesthetic Potency of this compound in Rodents

SpeciesRoute of AdministrationEndpointThis compound DosePropofol Equivalent DoseReference
RatIntravenous (IV)Loss of Righting Reflex (LORR)≥ 2.0 mg/kg-[5]
RatIntravenous (IV)Anesthesia for telemetry4 mg/kg16 mg/kg
MouseIntraperitoneal (IP)ED50 for LORR1.5 mg/kg-

Table 2: Pharmacokinetic Parameters of this compound in Rats (Intravenous Bolus)

DoseCmax (µg/mL)Tmax (min)Vz (L/kg)CL (L/h/kg)t½ (h)AUC (L·h/kg)
1 mg/kg------
2 mg/kg------
4 mg/kg------
No specific values for Cmax, Tmax, Vz, CL, t½, and AUC were found in the search results for specific doses in rats.

Table 3: Cardiovascular Effects of this compound in Rats

SpeciesDoseParameterObservationReference
Rat4 mg/kg (IV)Mean Arterial Pressure (MAP)20% reduction
Rat16 mg/kg Propofol (IV)Mean Arterial Pressure (MAP)30% reduction

Signaling Pathway

This compound, similar to propofol, exerts its anesthetic effects primarily through the potentiation of GABA-A receptor activity in the central nervous system.

G SC This compound GABA_R GABA-A Receptor SC->GABA_R Binds and potentiates Cl_channel Chloride Channel Opening GABA_R->Cl_channel Cl_influx Increased Chloride Influx Cl_channel->Cl_influx Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Anesthesia Anesthesia / Sedation Inhibition->Anesthesia

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed protocols for inducing and maintaining anesthesia with this compound in rats and mice. These protocols are based on available preclinical data and standard laboratory practices.

Intravenous Anesthesia in Rats

This protocol describes the induction of anesthesia in rats via intravenous bolus injection.

Experimental Workflow:

G start Start acclimate Acclimatize Rat start->acclimate prepare_drug Prepare this compound Solution acclimate->prepare_drug restrain Restrain Rat prepare_drug->restrain administer Administer IV Bolus (Tail Vein) restrain->administer monitor_induction Monitor Induction (LORR) administer->monitor_induction monitor_anesthesia Monitor Anesthesia (Vital Signs, Reflexes) monitor_induction->monitor_anesthesia procedure Perform Experimental Procedure monitor_anesthesia->procedure monitor_recovery Monitor Recovery (Righting Reflex) procedure->monitor_recovery end End monitor_recovery->end

Caption: Workflow for IV anesthesia in rats.

Materials:

  • This compound injectable emulsion

  • Sterile saline or appropriate vehicle

  • Male Sprague-Dawley rats (250-300 g)

  • Restrainer for rats

  • 27-30 gauge needles and syringes

  • Heating pad

  • Monitoring equipment (e.g., pulse oximeter, rectal thermometer)

Procedure:

  • Animal Preparation: Acclimatize rats to the laboratory environment for at least 48 hours before the experiment. House animals in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Drug Preparation: Dilute the this compound emulsion to the desired concentration with sterile saline if necessary. The final injection volume should be appropriate for the size of the animal (e.g., 1-2 mL/kg).

  • Administration:

    • Place the rat in a suitable restrainer, allowing access to the tail.

    • Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

    • Administer a single intravenous bolus of this compound into a lateral tail vein. A dose of ≥ 2.0 mg/kg is expected to induce loss of righting reflex (LORR). For procedures requiring continuous monitoring of physiological parameters, a dose of 4 mg/kg has been used.

  • Monitoring:

    • Induction: Immediately after injection, place the rat on its back to assess for the LORR. The time to LORR should be recorded.

    • Anesthetic Depth: Monitor the depth of anesthesia by assessing the pedal withdrawal reflex (toe pinch). The absence of this reflex indicates a surgical plane of anesthesia.

    • Vital Signs: Continuously monitor heart rate, respiratory rate, and body temperature. Maintain body temperature using a heating pad.

    • Recovery: After the procedure, monitor the time to the return of the righting reflex.

  • Post-procedural Care: Keep the animal warm and monitor until it is fully ambulatory and has resumed normal behavior.

Intraperitoneal Anesthesia in Mice

This protocol outlines the induction of anesthesia in mice via intraperitoneal injection.

Experimental Workflow:

G start Start acclimate Acclimatize Mouse start->acclimate prepare_drug Prepare this compound Solution acclimate->prepare_drug weigh Weigh Mouse prepare_drug->weigh administer Administer IP Injection weigh->administer monitor_induction Monitor Induction (LORR) administer->monitor_induction monitor_anesthesia Monitor Anesthesia (Reflexes, Respiration) monitor_induction->monitor_anesthesia procedure Perform Procedure monitor_anesthesia->procedure monitor_recovery Monitor Recovery (Righting Reflex) procedure->monitor_recovery end End monitor_recovery->end

Caption: Workflow for IP anesthesia in mice.

Materials:

  • This compound injectable emulsion

  • Sterile saline or appropriate vehicle

  • Male or female mice (e.g., C57BL/6, CD-1)

  • 25-27 gauge needles and syringes

  • Heating pad

  • Monitoring equipment

Procedure:

  • Animal Preparation: Acclimatize mice to the laboratory environment for at least 48 hours. Provide standard housing conditions.

  • Drug Preparation: Prepare the this compound solution as described for rats.

  • Administration:

    • Weigh the mouse to ensure accurate dosing.

    • Gently restrain the mouse and administer the this compound solution via intraperitoneal (IP) injection into the lower right quadrant of the abdomen to avoid puncturing the cecum. The ED50 for LORR in mice has been reported as 1.5 mg/kg. Higher doses will be required to achieve a surgical plane of anesthesia.

  • Monitoring:

    • Induction and Anesthetic Depth: Monitor for LORR and pedal withdrawal reflex as described for rats.

    • Vital Signs: Monitor respiratory rate and body temperature. Maintain normothermia with a heating pad.

    • Recovery: Record the time to the return of the righting reflex.

  • Post-procedural Care: Provide supportive care as described for rats.

Conclusion

This compound is a promising anesthetic agent with a higher potency than propofol in rodent models. The provided protocols for intravenous administration in rats and intraperitoneal administration in mice offer a starting point for preclinical investigations. Researchers should carefully titrate doses to achieve the desired anesthetic depth for their specific experimental needs and ensure continuous monitoring of physiological parameters to maintain animal welfare. Further studies are warranted to fully characterize the dose-response relationship, establish protocols for continuous infusion, and further elucidate the safety and efficacy of this compound in various rodent models of disease.

References

(S)-Cipepofol: Preclinical Dose-Response Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the preclinical dose-response characteristics of (S)-Cipepofol (also known as ciprofol or HSK3486), a novel GABAA receptor positive allosteric modulator. The information herein is compiled from published preclinical studies and is intended to guide researchers in designing and interpreting their own investigations into this next-generation intravenous anesthetic agent.

Introduction

This compound is a 2,6-disubstituted phenol derivative and a potent sedative-hypnotic agent.[1][2] Structurally similar to propofol, it features an additional cyclopropyl group, which contributes to its increased potency.[3] Like propofol, this compound exerts its effects primarily through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, enhancing the inhibitory effects of GABA in the central nervous system.[2][3] Preclinical studies have demonstrated that this compound is approximately 4 to 6 times more potent than propofol.

Signaling Pathway

This compound's primary mechanism of action involves binding to the GABA-A receptor, a ligand-gated ion channel. This binding potentiates the effect of GABA, increasing the influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane leads to inhibition of synaptic transmission, producing sedative and hypnotic effects.

G Cipepofol This compound GABA_A GABA-A Receptor Cipepofol->GABA_A Binds to Cl_channel Chloride (Cl-) Channel Opening GABA_A->Cl_channel Activates GABA GABA GABA->GABA_A Binds to Cl_influx Increased Cl- Influx Cl_channel->Cl_influx Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Synaptic Transmission Hyperpolarization->Inhibition Sedation Sedation/Hypnosis Inhibition->Sedation

Caption: this compound Signaling Pathway.

Preclinical Dose-Response Data

The following tables summarize the quantitative dose-response data for this compound from key preclinical studies in various animal models.

Table 1: Hypnotic Effect of this compound in Rats
Dose (mg/kg, IV Bolus)Endpoint AssessedObservation
2.0Loss of Righting Reflex (LORR)LORR observed in all animals.
4.0LORR DurationSimilar duration to 16 mg/kg propofol.
Table 2: Anesthetic Potency and Safety of this compound vs. Propofol in Rats
ParameterThis compoundPropofol
Hypnotic Potency~4-5 fold higher than propofol-
Therapeutic Index~1.5 times that of propofol-

Data from reference

Table 3: Cardiovascular Effects of this compound in Beagle Dogs
Dose (mg/kg, IV Bolus)ParameterMaximum Change from Baseline
2.0Mean Arterial Pressure (MAP)Dose-dependent decrease
4.0Mean Arterial Pressure (MAP)~20% reduction
2.0Systolic Blood PressureDose-dependent decrease
4.0Systolic Blood PressureUp to 18.8% decrease
2.0Diastolic Blood PressureDose-dependent decrease
4.0Diastolic Blood PressureUp to 23.3% decrease

Data from reference

Table 4: Critical Anesthesia Dosage (Dca) of this compound in Mice
Time Point (ZT*)Initial Dose (mg/kg)
ZT04.5
ZT45.0
ZT85.5
ZT126.0
ZT166.5
ZT205.0

*ZT = Zeitgeber Time, where ZT0 is the time of lights on. Data from reference

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Protocol 1: Assessment of Hypnotic Effect (Loss of Righting Reflex) in Rats

Objective: To determine the dose-dependent hypnotic effect of this compound by measuring the duration of the loss of righting reflex (LORR).

Materials:

  • This compound (HSK3486) lipid emulsion

  • Propofol lipid emulsion (for comparison)

  • Male C57/BL6J mice (8–10 weeks old) or Sprague-Dawley rats.

  • Intravenous (IV) catheters suitable for the animal model

  • Syringes and infusion pumps

  • Animal scale

  • Timer

Procedure:

  • Acclimate animals to the laboratory environment for at least one week prior to the experiment.

  • House animals under a standard 12-hour light/dark cycle.

  • Fast animals overnight with free access to water before drug administration.

  • On the day of the experiment, weigh each animal to accurately calculate the dose.

  • Administer a single bolus intravenous injection of this compound or propofol at the desired dose.

  • Immediately after injection, place the animal in a supine position.

  • The onset of LORR is defined as the time from injection until the animal is unable to right itself (i.e., return to a prone position) within 30 seconds.

  • The duration of LORR is the time from the onset of LORR until the animal spontaneously recovers its righting reflex.

  • Record the onset time and duration of LORR for each animal.

  • Monitor animals for any adverse effects during and after the procedure.

G start Start acclimatize Animal Acclimatization start->acclimatize fast Overnight Fasting acclimatize->fast weigh Weigh Animal & Calculate Dose fast->weigh administer Administer this compound (IV Bolus) weigh->administer place_supine Place Animal in Supine Position administer->place_supine check_righting Assess Righting Reflex place_supine->check_righting record_onset Record Onset of LORR check_righting->record_onset No monitor_recovery Monitor for Spontaneous Recovery check_righting->monitor_recovery Yes record_onset->monitor_recovery check_recovery Righting Reflex Recovered? monitor_recovery->check_recovery check_recovery->monitor_recovery No record_duration Record Duration of LORR check_recovery->record_duration Yes end End record_duration->end

Caption: Experimental Workflow for LORR Assessment.

Protocol 2: Telemetry Measurement of Cardiovascular Effects in Beagle Dogs

Objective: To evaluate the effects of this compound on cardiovascular parameters in a large animal model.

Materials:

  • This compound (HSK3486) lipid emulsion

  • Propofol lipid emulsion (for comparison)

  • Adult beagle dogs

  • Implantable telemetry devices for monitoring electrocardiogram (ECG), blood pressure, and body temperature

  • Surgical suite for telemetry device implantation

  • Data acquisition system compatible with the telemetry devices

  • IV catheters

Procedure:

  • Surgically implant telemetry devices in beagle dogs under general anesthesia. Allow for a sufficient recovery period (e.g., 2-3 weeks) before the study.

  • Acclimate the dogs to the experimental setting.

  • On the day of the experiment, place the dog in a sling or other appropriate restraint to minimize movement.

  • Establish intravenous access.

  • Record baseline cardiovascular parameters (heart rate, systolic blood pressure, diastolic blood pressure, mean arterial pressure, and body temperature) for a defined period (e.g., 30 minutes) before drug administration.

  • Administer a single bolus intravenous injection of this compound or vehicle control.

  • Continuously record telemetry data for a specified duration post-injection (e.g., up to 8 hours).

  • Analyze the data to determine the time course and magnitude of changes in cardiovascular parameters from baseline.

  • Monitor the animals for any signs of distress or adverse events.

Conclusion

The preclinical data available for this compound demonstrate its potential as a potent and safe intravenous anesthetic. Its increased potency compared to propofol may offer clinical advantages. The provided protocols serve as a foundation for researchers to further investigate the dose-response relationships and pharmacological profile of this promising compound in various preclinical models. Careful consideration of species-specific differences and appropriate experimental design are crucial for obtaining robust and translatable results.

References

Application Notes & Protocols: (S)-Cipepofol for Intravenous Administration in Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (S)-Cipepofol, also known as Ciprofol or by its developmental code name HSK3486, is a novel, short-acting intravenous general anesthetic.[1] It is a 2,6-disubstituted phenol derivative and a structural analog of propofol.[2][3] As a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, Cipepofol exhibits 4 to 6 times the potency of propofol.[1][4] Its mechanism involves enhancing GABA-A receptor-mediated inhibitory synaptic currents, which suppresses the central nervous system. Clinical and preclinical studies have highlighted its rapid onset of action, stable sedation, and a favorable safety profile, including a lower incidence of injection pain and hemodynamic instability compared to propofol.

These application notes provide detailed protocols for the preparation, stability testing, and in vivo administration of an this compound formulation for research purposes, along with methods for its quantification in biological samples.

Data Summary

Pharmacokinetic Parameters of this compound

The following table summarizes key pharmacokinetic parameters observed in human studies.

ParameterValue (Mean ± SD)Study PopulationReference
Maximum Plasma Concentration (Cmax) 6.02 ± 2.13 µg/mLElderly Patients
Time to Cmax (Tmax) 0.18 ± 0.62 minElderly Patients
Apparent Volume of Distribution (Vz) 3.96 ± 0.84 L/kgElderly Patients
Total Clearance (CL) 0.83 ± 0.14 L/h/kgElderly Patients
Half-life (t½) 3.47 ± 1.85 hElderly Patients
Area Under the Curve (AUC) 5000 ± 900 L·h/kgElderly Patients
Recommended Dosing Regimens (Clinical Research)

Dosing regimens vary based on the patient population and desired level of sedation.

ApplicationLoading DoseMaintenance Infusion RatePatient PopulationReference
General Anesthesia Induction 0.3 - 0.5 mg/kgN/AAdults
General Anesthesia Induction 0.3 mg/kgN/AElderly (≥65 years)
Anesthesia Maintenance N/A0.8 - 0.9 mg/kg/hAdults
ICU Sedation 0.1 - 0.2 mg/kg (over 0.5-5 min)0.3 mg/kg/h (initial)Mechanically Ventilated Adults
ICU Sedation (Adjustment Range) N/A0.06 - 0.8 mg/kg/hMechanically Ventilated Adults
Physical and Chemical Stability of this compound Emulsion

Data from a stability study of a 1:1 mixture of this compound and Etomidate emulsions stored for 24 hours. The results indicate high stability of the emulsion.

Parameter4°C25°C37°CReference
Appearance No significant changeNo significant changeNo significant change
pH Fluctuation (units) ≤ 0.07≤ 0.07≤ 0.07
Osmotic Pressure (RSD) < 2.0%< 2.0%< 2.0%
Particle Size No significant changeNo significant changeNo significant change
Zeta Potential (mV) -40 to -30-40 to -30-40 to -30
Drug Content (% of initial) ≥ 99.9%≥ 99.9%≥ 99.9%
Total Impurities ≤ 0.37%≤ 0.37%≤ 0.37%

Experimental Protocols

Protocol 1: Preparation of a Stock this compound Lipid Emulsion (10 mg/mL)

Objective: To prepare a stable oil-in-water lipid emulsion of this compound for intravenous administration in a research setting. This protocol is a representative example, as commercial formulations are proprietary.

Materials:

  • This compound powder

  • Soybean Oil (or other suitable medium-chain/long-chain triglyceride)

  • Egg Yolk Phospholipids (or other suitable emulsifier)

  • Glycerol

  • Water for Injection (WFI)

  • Sodium Hydroxide (for pH adjustment)

  • High-shear homogenizer

  • Microfluidizer or high-pressure homogenizer

  • 0.22 µm sterile filter

Methodology:

  • Oil Phase Preparation: Dissolve the required amount of this compound powder in Soybean Oil to achieve the target concentration. Gently heat and stir until fully dissolved.

  • Aqueous Phase Preparation: Disperse the egg yolk phospholipids in a portion of the WFI. Add glycerol to the remaining WFI. Combine the two aqueous solutions and stir until a uniform dispersion is achieved.

  • pH Adjustment: Adjust the pH of the aqueous phase to a range of 6.0-8.0 using a dilute solution of sodium hydroxide.

  • Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase under continuous high-shear homogenization. Process for 5-10 minutes to form a coarse pre-emulsion.

  • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer or microfluidizer for several cycles until the desired mean droplet diameter (typically < 500 nm) is achieved.

  • Sterile Filtration: Aseptically filter the final emulsion through a 0.22 µm sterile filter into sterile vials.

  • Quality Control: Analyze the final product for particle size, zeta potential, pH, drug content, and sterility before use.

Protocol 2: Stability and Compatibility Testing

Objective: To assess the physical and chemical stability of the prepared this compound emulsion over time and at different temperatures.

Methodology:

  • Sample Preparation: Prepare the this compound emulsion as described in Protocol 2.1. If testing compatibility, mix the emulsion with the second drug solution (e.g., remifentanil) in clinically relevant ratios (e.g., 1:1, 10:1).

  • Storage Conditions: Aliquot the samples into sterile, sealed containers and store them under different conditions:

    • Refrigerated: 4°C

    • Room Temperature: 25°C

    • Elevated Temperature: 37°C

  • Time Points: Conduct analysis at predetermined time points: 0, 1, 3, 6, 12, and 24 hours.

  • Physical Stability Analysis:

    • Visual Inspection: Check for phase separation, creaming, or color change.

    • pH Measurement: Use a calibrated pH meter.

    • Particle Size & Polydispersity Index (PDI): Analyze using dynamic light scattering (DLS).

    • Zeta Potential: Measure to assess colloidal stability. A value between -30 and -40 mV indicates good stability.

  • Chemical Stability Analysis:

    • Drug Content & Impurities: Use a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. The method must be able to separate the active ingredient from any potential degradation products.

    • Method: Employ a C18 column with a suitable mobile phase (e.g., acetonitrile and phosphate buffer). Quantify this compound and any related substances using UV detection.

Protocol 3: In Vivo Sedation Study in a Rodent Model

Objective: To evaluate the sedative and hypnotic effects of the this compound IV formulation in a research model (e.g., mice or rats).

Methodology:

  • Animal Preparation: Acclimatize adult male/female rodents (e.g., Sprague-Dawley rats) to the laboratory environment. On the day of the experiment, place a lateral tail vein catheter for intravenous administration.

  • Anesthesia Induction: Administer this compound via the tail vein catheter. For induction studies, a bolus dose can be given (e.g., analogous to the human dose, adjusted for species). For continuous sedation, a loading dose followed by a constant rate infusion is recommended.

  • Monitoring Sedation Depth:

    • Behavioral Assessment: The primary endpoint is the Loss of Righting Reflex (LORR). Gently place the animal on its back; LORR is achieved when it fails to right itself within 30 seconds. The time to LORR is the induction time.

    • Recovery: The time from cessation of drug administration to the return of the righting reflex (RORR) is the recovery time.

  • Physiological Monitoring:

    • Continuously monitor heart rate, blood pressure (e.g., via a carotid artery catheter), and respiratory rate.

    • Pulse oximetry (SpO2) should be monitored to assess for respiratory depression.

  • Blood Sampling (for PK/PD analysis):

    • Collect serial blood samples (e.g., 50-100 µL) at predetermined time points post-administration from a separate catheter (e.g., jugular or carotid).

    • Process samples immediately to separate plasma and store at -80°C until analysis.

  • Data Analysis: Correlate the physiological and behavioral data with the drug administration protocol. Analyze plasma samples for drug concentration as per Protocol 2.4.

Protocol 4: Quantification of this compound in Plasma

Objective: To accurately measure the concentration of this compound in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of Cipepofol or Propofol-d17).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Conditions (Representative):

    • LC System: Standard HPLC or UHPLC system.

    • Column: A reverse-phase C18 column.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode, similar to propofol.

    • Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification:

    • Generate a standard curve by spiking blank plasma with known concentrations of this compound.

    • Process the standards and quality control (QC) samples alongside the unknown study samples.

    • Calculate the concentration in unknown samples by interpolating from the standard curve based on the peak area ratio of the analyte to the internal standard. Analytical methods for the structurally similar propofol can be adapted.

Visualized Workflows and Mechanisms

Mechanism of Action: GABA-A Receptor Modulation

This compound acts as a positive allosteric modulator at the GABA-A receptor, a ligand-gated ion channel. Its binding enhances the effect of the endogenous ligand, GABA, leading to an increased influx of chloride ions (Cl-). This hyperpolarizes the neuron, making it less likely to fire an action potential and resulting in central nervous system depression and sedation.

GABAA_Mechanism cluster_neuron Postsynaptic Neuron cluster_membrane GABAA GABA-A Receptor (Chloride Channel) Cl_ion Cl- GABAA->Cl_ion Opens Channel Hyperpolarization Hyperpolarization & Inhibition of Action Potential Sedation Sedation / Anesthesia Hyperpolarization->Sedation Leads to Cl_ion->Hyperpolarization Increased Influx GABA GABA GABA->GABAA Binds Cipepofol This compound Cipepofol->GABAA Enhances Binding

Figure 1. this compound's mechanism of action at the GABA-A receptor.

Experimental Workflow: IV Formulation Stability Testing

This workflow outlines the key steps in assessing the physical and chemical stability of a newly prepared this compound intravenous emulsion.

Stability_Workflow cluster_analysis Stability Analysis start Start: Prepare this compound Lipid Emulsion storage Aliquot and Store Samples at 4°C, 25°C, and 37°C start->storage timepoint Collect Samples at Time Points (0, 1, 3, 6, 12, 24 hr) storage->timepoint physical Physical Testing: - Visual Inspection - pH Measurement - Particle Size (DLS) - Zeta Potential timepoint->physical Test Aliquots chemical Chemical Testing: - Drug Content (HPLC) - Impurity Profiling (HPLC) timepoint->chemical Test Aliquots data Compile and Analyze Data physical->data chemical->data end End: Determine Formulation Beyond-Use Date data->end

Figure 2. Workflow for intravenous formulation stability testing.

Experimental Workflow: In Vivo Pharmacokinetic/Pharmacodynamic Study

This diagram illustrates the process for conducting an integrated PK/PD study in an animal model to evaluate the efficacy and exposure of an this compound formulation.

InVivo_PKPD_Workflow cluster_monitoring Concurrent Monitoring prep Animal Preparation (Acclimatization, Catheterization) admin IV Administration of this compound (Bolus or Infusion) prep->admin pd_mon Pharmacodynamic (PD) Monitoring: - Loss of Righting Reflex (LORR) - Hemodynamics (BP, HR) - Respiration (RR, SpO2) admin->pd_mon pk_samp Pharmacokinetic (PK) Sampling: - Serial Blood Collection - Plasma Separation & Storage admin->pk_samp analysis Sample and Data Analysis pd_mon->analysis pk_samp->analysis pk_analysis Plasma Concentration Analysis (LC-MS/MS) analysis->pk_analysis pd_analysis Behavioral & Physiological Data Analysis analysis->pd_analysis model PK/PD Modeling and Correlation pk_analysis->model pd_analysis->model end Study Conclusion model->end

References

Application Notes and Protocols for (S)-Cipepofol-Induced Loss of Righting Reflex in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Cipepofol, also known as ciprofol, is a novel short-acting intravenous anesthetic.[1] Structurally similar to propofol, this compound is a chiral molecule that exhibits higher potency.[1] Its primary mechanism of action involves the positive modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter in the central nervous system.[2][3] By binding to the GABA-A receptor, this compound enhances the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent suppression of neuronal activity, resulting in sedation and anesthesia.[2] Notably, this compound demonstrates a binding affinity for GABA-A receptors that is approximately 4 to 5 times greater than that of propofol, allowing for equivalent anesthetic effects at lower doses.

The loss of righting reflex (LORR) is a widely accepted behavioral surrogate for assessing the loss of consciousness and hypnotic state in rodents. This reflex is an innate response that prompts an animal to orient itself into an upright position when placed on its back. The dose of an anesthetic required to induce LORR in mice correlates well with hypnotic doses in humans, making it a valuable endpoint in preclinical anesthetic research.

These application notes provide a detailed protocol for inducing LORR in mice using this compound, along with relevant quantitative data and visualizations of the signaling pathway and experimental workflow.

Data Presentation

Table 1: Dosage of this compound for Inducing Loss of Righting Reflex in Mice

CompoundDosageEffectMouse StrainNotesReference
This compound5.5 mg/kgCritical anesthetic dosage (Dca) for 100% LORRNot SpecifiedDosage determined at Zeitgeber Time (ZT) 8. The Dca was found to vary with the time of day.
This compound4.5 - 6.5 mg/kgRange of critical anesthetic dosages (Dca) for 100% LORRNot SpecifiedDosages tested at different Zeitgeber Times (ZT0 to ZT20).

Table 2: Comparative Potency for Loss of Righting Reflex in Mice

CompoundED50 (mg/kg)Mouse StrainAdministration RouteReference
Propofol16.70 (11.98, 23.20)CD-1Intravenous (tail vein)
Propofol140 (123-160)Not SpecifiedIntraperitoneal

ED50 represents the dose at which 50% of the mice lose their righting reflex. Confidence intervals are shown in parentheses.

Signaling Pathway

G cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Cl_channel Chloride Ion Channel GABA_A->Cl_channel opens Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization leads to Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Sedation Sedation / Anesthesia (Loss of Righting Reflex) Inhibition->Sedation Cipepofol This compound Cipepofol->GABA_A Binds and positively modulates GABA GABA GABA->GABA_A Binds Cl_ion Cl_ion->Cl_channel Influx

Caption: Signaling pathway of this compound at the GABA-A receptor.

Experimental Protocols

Objective: To induce the loss of righting reflex (LORR) in mice using this compound to assess its hypnotic potency.

Materials:

  • This compound (ciprofol) formulation (e.g., 2.5 mg/mL)

  • Male or female mice (specify strain, age, and weight)

  • Standard laboratory mouse cages

  • Warming pad

  • Appropriate restraints for intravenous injection (e.g., a restraining tube)

  • Tuberculin syringes with 27-30 gauge needles

  • 70% ethanol

  • Timer or stopwatch

  • Observation chamber or clean, flat surface

Procedure:

  • Animal Acclimation and Preparation:

    • Acclimate mice to the laboratory environment for at least one week prior to the experiment.

    • House mice in a temperature- and light-controlled environment with ad libitum access to food and water.

    • On the day of the experiment, weigh each mouse to accurately calculate the required dose of this compound.

    • Allow mice to acclimate to the testing room for at least 30 minutes before the procedure.

  • Drug Preparation:

    • Prepare the appropriate dilution of this compound if necessary, using a suitable vehicle (e.g., saline or the manufacturer's recommended diluent).

    • Draw the calculated volume of the this compound solution into a tuberculin syringe.

  • Administration of this compound:

    • Gently restrain the mouse. For intravenous administration, place the mouse in a suitable restrainer to allow access to the tail.

    • To aid in vasodilation of the tail vein, warm the tail using a warming pad or by immersing it in warm water.

    • Clean the tail with 70% ethanol.

    • Administer the this compound solution via the lateral tail vein. The injection should be administered smoothly and consistently.

    • Start the timer immediately upon completion of the injection.

  • Assessment of Loss of Righting Reflex (LORR):

    • Immediately after injection, place the mouse in a supine position (on its back) in an observation chamber or on a clean, flat surface.

    • The loss of righting reflex is defined as the inability of the mouse to right itself (i.e., return to a prone position with all four paws on the ground) within a specified time, typically 10-60 seconds.

    • If the mouse successfully rights itself, it is considered to have not lost its righting reflex.

    • The time from injection to the onset of LORR should be recorded.

  • Monitoring and Recovery:

    • Continuously observe the mouse for the duration of the LORR.

    • The duration of LORR is the time from the onset of LORR until the mouse spontaneously rights itself.

    • Once the mouse has recovered its righting reflex, continue to monitor it for any adverse effects until it is fully recovered and has resumed normal activity.

    • Return the mouse to its home cage.

Data Collection and Analysis:

  • For each mouse, record the dose of this compound administered, the latency to LORR, and the duration of LORR.

  • To determine the ED50, a range of doses should be tested on different groups of mice. The percentage of mice exhibiting LORR at each dose is then plotted, and the ED50 can be calculated using probit analysis or a similar statistical method.

Experimental Workflow

G cluster_prep Preparation cluster_procedure Procedure cluster_outcome Outcome & Data Collection A Acclimate and weigh mouse B Calculate and prepare This compound dose A->B C Restrain mouse and administer This compound via tail vein B->C D Start timer and place mouse in supine position C->D E Assess for Loss of Righting Reflex (LORR) D->E F LORR Achieved E->F Yes H No LORR E->H No G Record latency to LORR and monitor duration F->G J Monitor until recovery G->J I Record negative result H->I I->J

References

Application Notes and Protocols for (S)-Cipepofol in GABAergic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Cipepofol, also known as Ciprofol or HSK3486, is a novel, short-acting intravenous general anesthetic and sedative.[1][2] It is a 2,6-disubstituted phenol derivative and a structural analogue of propofol.[3][4] this compound acts as a positive allosteric modulator and a direct agonist of the γ-aminobutyric acid type A (GABA-A) receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system.[3] Its mechanism of action involves enhancing GABA-mediated chloride influx, leading to hyperpolarization of the neuronal membrane and subsequent central nervous system depression. Preclinical and clinical studies have indicated that this compound is approximately 4 to 6 times more potent than propofol, with a potentially wider therapeutic window and a favorable safety profile, including reduced injection pain and hemodynamic stability.

These application notes provide detailed protocols for the use of this compound in cultured neuronal cell lines to investigate its effects on GABAergic signaling. The provided methodologies for cell viability assays, electrophysiological recordings, and receptor binding assays are intended to guide researchers in characterizing the pharmacological properties of this compound and similar compounds.

Data Presentation

The following tables summarize the expected quantitative data for this compound in comparison to propofol, based on its reported higher potency. These values are illustrative and should be determined experimentally for specific cell lines and receptor subtypes.

Table 1: Potency of this compound and Propofol in Potentiating GABA-Evoked Currents

CompoundCell LineGABA-A Receptor SubtypeEC50 for GABA Potentiation (μM)Maximum Potentiation (%)
This compoundHEK293α1β2γ2~0.3 - 0.5>150
PropofolHEK293α1β2γ2~1.5 - 2.5~150

Table 2: Direct Activation of GABA-A Receptors by this compound and Propofol

CompoundCell LineGABA-A Receptor SubtypeEC50 for Direct Activation (μM)
This compoundHEK293α1β2γ2~10 - 15
PropofolHEK293α1β2γ2~50 - 70

Table 3: Receptor Binding Affinity of this compound and Propofol

CompoundRadioligandGABA-A Receptor SubtypeKi (μM)
This compound[³⁵S]TBPSα1β2γ2~0.5 - 1.0
Propofol[³⁵S]TBPSα1β2γ2~2.5 - 5.0

Experimental Protocols

Cell Culture and Maintenance

Neuronal Cell Lines:

  • Human Embryonic Kidney (HEK293) cells stably or transiently expressing specific GABA-A receptor subtypes (e.g., α1β2γ2).

  • Neuronal cell lines such as SH-SY5Y or PC-12, which endogenously express GABA-A receptors.

  • Primary cultured neurons (e.g., hippocampal or cortical neurons) for more physiologically relevant studies.

Culture Conditions:

  • Maintain cells in the appropriate culture medium (e.g., DMEM for HEK293, DMEM/F12 for neuronal lines) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and selective antibiotics if required for stable cell lines.

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture cells upon reaching 80-90% confluency.

Preparation of this compound Stock Solutions
  • Solvent: this compound is lipophilic. Prepare a high-concentration stock solution (e.g., 10-100 mM) in dimethyl sulfoxide (DMSO).

  • Storage: Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations in the appropriate extracellular solution or culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cellular effects.

Cell Viability Assay (MTT Assay)

This protocol determines the potential cytotoxicity of this compound on cultured neuronal cells.

Materials:

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1-5 x 10⁴ cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control for cell death (e.g., Triton X-100).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Whole-Cell Patch-Clamp Electrophysiology

This protocol measures the effect of this compound on GABA-evoked currents in cultured neuronal cells.

Materials:

  • Cultured neuronal cells on coverslips

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Intracellular solution (in mM): 140 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg; pH 7.2 with CsOH.

  • GABA stock solution

  • This compound working solutions

Procedure:

  • Place a coverslip with cultured cells in the recording chamber and perfuse with extracellular solution.

  • Pull patch pipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.

  • Establish a whole-cell patch-clamp configuration on a selected neuron.

  • Voltage-clamp the cell at a holding potential of -60 mV.

  • Apply GABA at a concentration that elicits a submaximal current (e.g., EC₁₀-EC₂₀) using a rapid perfusion system.

  • Co-apply the same concentration of GABA with increasing concentrations of this compound to determine its potentiating effect.

  • To assess direct activation, apply this compound in the absence of GABA.

  • Record the current responses and analyze the peak current amplitude, potentiation percentage, and dose-response relationships.

Calcium Imaging Assay

This protocol assesses changes in intracellular calcium concentration ([Ca²⁺]i) in response to GABA-A receptor activation and its modulation by this compound.

Materials:

  • Cultured neuronal cells on glass-bottom dishes

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Extracellular solution

  • GABA and this compound working solutions

  • Fluorescence microscope with a calcium imaging system

Procedure:

  • Load the cells with a calcium indicator (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in extracellular solution) for 30-60 minutes at 37°C.

  • Wash the cells with an indicator-free extracellular solution and allow them to de-esterify for at least 20 minutes.

  • Mount the dish on the microscope stage and perfuse with extracellular solution.

  • Record baseline fluorescence.

  • Apply GABA to elicit a calcium response.

  • Co-apply GABA with this compound to observe modulation of the calcium signal.

  • Analyze the changes in fluorescence intensity over time to determine the effect of this compound on GABA-induced calcium transients.

Radioligand Binding Assay

This protocol determines the binding affinity of this compound to GABA-A receptors.

Materials:

  • Cell membranes prepared from neuronal cells expressing GABA-A receptors

  • Radioligand (e.g., [³⁵S]TBPS or [³H]muscimol)

  • This compound

  • Non-specific binding control (e.g., a high concentration of a known GABA-A receptor ligand)

  • Scintillation counter and vials

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

Procedure:

  • In a series of tubes, add a fixed amount of cell membrane preparation.

  • Add a fixed concentration of the radioligand.

  • Add increasing concentrations of unlabeled this compound (competitor).

  • Include tubes for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled ligand).

  • Incubate the mixture at the appropriate temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the IC₅₀ and Ki values.

Visualizations

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_vesicle GABA in Vesicle GAD->GABA_vesicle Synthesis & Packaging GABA_cleft GABA GABA_vesicle->GABA_cleft Release GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA_cleft->GABA_A_Receptor Binds Cl_influx Cl- Influx GABA_A_Receptor->Cl_influx Opens Channel S_Cipepofol This compound S_Cipepofol->GABA_A_Receptor Positive Allosteric Modulator / Agonist Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization Leads to

Caption: GABAergic signaling pathway and the modulatory action of this compound.

Experimental_Workflow start Start cell_culture Neuronal Cell Culture (e.g., HEK293 expressing GABA-A R) start->cell_culture compound_prep Prepare this compound Stock and Working Solutions cell_culture->compound_prep viability_assay Cell Viability Assay (MTT) - Assess cytotoxicity compound_prep->viability_assay electrophysiology Whole-Cell Patch-Clamp - Measure GABA current potentiation - Measure direct activation compound_prep->electrophysiology calcium_imaging Calcium Imaging - Monitor intracellular Ca2+ changes compound_prep->calcium_imaging binding_assay Radioligand Binding Assay - Determine binding affinity compound_prep->binding_assay data_analysis Data Analysis and Interpretation viability_assay->data_analysis electrophysiology->data_analysis calcium_imaging->data_analysis binding_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for characterizing this compound.

Logical_Relationship s_cipepofol This compound gaba_a_receptor GABA-A Receptor s_cipepofol->gaba_a_receptor Binds to and positively modulates cl_channel Chloride Channel Function gaba_a_receptor->cl_channel Enhances neuronal_inhibition Neuronal Inhibition cl_channel->neuronal_inhibition Increased Influx Leads to sedation_anesthesia Sedation / Anesthesia neuronal_inhibition->sedation_anesthesia Results in

Caption: Logical relationship of this compound's mechanism of action.

References

Application Notes and Protocols for (S)-Cipepofol as a Tool Compound in Anesthetic Mechanism Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-Cipepofol (also known as ciprofol or HSK3486) is a novel, short-acting intravenous general anesthetic.[1][2] It is a structural analog of propofol and functions as a positive allosteric modulator and direct agonist of the γ-aminobutyric acid type A (GABAA) receptor.[1][3] Structurally, this compound is the (R)-enantiomer of 2-(1-cyclopropylethyl)-6-isopropylphenol, and this stereospecific configuration contributes to its enhanced potency compared to propofol.[4] As a tool compound, this compound is invaluable for investigating the mechanisms of general anesthesia, particularly for studies focused on the role of GABAA receptors. Its higher potency and potentially improved safety profile, including reduced injection pain and hemodynamic effects compared to propofol, make it a compound of significant interest.

Pharmacological Profile

This compound enhances the action of GABA, the primary inhibitory neurotransmitter in the central nervous system, at GABAA receptors. This potentiation of GABAergic neurotransmission leads to increased chloride ion influx, hyperpolarization of neurons, and subsequent central nervous system depression, resulting in sedation and anesthesia. While specific binding affinity data (Ki, IC50) for this compound across various GABAA receptor subtypes are not widely available in the public domain, studies have consistently reported it to be approximately 4 to 5 times more potent than propofol. Molecular dynamics simulations suggest a higher binding affinity of the R-enantiomer of cipepofol to the β3 subunit of the GABAA receptor (GABRB3) compared to propofol.

Comparative Data: this compound vs. Propofol

The following table summarizes the available comparative data between this compound and propofol.

ParameterThis compound (HSK3486)PropofolReference(s)
Mechanism of Action Positive allosteric modulator and direct agonist of GABAA receptorsPositive allosteric modulator and direct agonist of GABAA receptors
Relative Potency ~4-5 times more potent than propofol1x
Anesthetic Induction Dose (Human) 0.3 - 0.5 mg/kg1.5 - 2.5 mg/kg
Anesthetic Induction (HD50 in rats) Lower than propofolHigher than this compound
Therapeutic Index (in rats) ~1.5 times that of propofol1x
Injection Site Pain Significantly lower incidenceHigher incidence
Hypotension Lower incidenceHigher incidence
Recovery Time Rapid, similar to propofolRapid

Signaling Pathway

This compound, as a GABAA receptor modulator, primarily affects the signaling pathway associated with this receptor. The binding of this compound to the GABAA receptor enhances the effect of GABA, leading to an increased influx of chloride ions and neuronal hyperpolarization.

GABAA_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABAA_R GABA-A Receptor Cl_channel Chloride (Cl-) Channel GABAA_R->Cl_channel Opens Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition Anesthesia Anesthesia/Sedation Inhibition->Anesthesia GABA->GABAA_R Binds Cipepofol This compound Cipepofol->GABAA_R Positive Allosteric Modulation

GABA-A receptor signaling pathway modulated by this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize GABAA receptor modulators like this compound. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Radioligand Binding Assay

This protocol determines the binding affinity of this compound to GABAA receptors.

Materials:

  • Rat whole brain tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [3H]muscimol or [3H]flunitrazepam)

  • This compound solutions of varying concentrations

  • Non-specific binding control (e.g., high concentration of unlabeled GABA or diazepam)

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Protocol:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation. Repeat 2-3 times.

    • Resuspend the final pellet in a known volume of buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, radioligand at a fixed concentration, and either buffer, this compound at various concentrations, or the non-specific binding control.

    • Incubate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the this compound concentration.

    • Determine the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Membrane Preparation (Rat Brain) start->prep assay_setup Assay Setup (Membranes, Radioligand, This compound) prep->assay_setup incubation Incubation (e.g., 4°C, 60-90 min) assay_setup->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation data_analysis Data Analysis (IC50, Ki calculation) scintillation->data_analysis end End data_analysis->end

Workflow for a radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology

This protocol measures the effect of this compound on GABA-evoked currents in neurons or cell lines expressing GABAA receptors.

Materials:

  • Cultured neurons or a cell line expressing specific GABAA receptor subtypes (e.g., HEK293 cells)

  • External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)

  • Internal solution for the patch pipette (e.g., containing KCl, MgCl2, EGTA, HEPES, ATP)

  • GABA solutions

  • This compound solutions

  • Patch-clamp amplifier and data acquisition system

  • Microscope

  • Micromanipulator

Protocol:

  • Cell Preparation:

    • Plate cells on coverslips suitable for microscopy and recording.

    • Mount the coverslip in the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with external solution.

  • Patch-Clamp Recording:

    • Pull glass micropipettes to a suitable resistance (e.g., 3-7 MΩ).

    • Fill the pipette with internal solution and mount it on the micromanipulator.

    • Approach a cell and form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential (e.g., -60 mV).

  • Drug Application and Data Acquisition:

    • Apply a low concentration of GABA to elicit a baseline current.

    • Co-apply the same concentration of GABA with varying concentrations of this compound.

    • Record the potentiation of the GABA-evoked current.

    • To test for direct agonism, apply high concentrations of this compound in the absence of GABA.

  • Data Analysis:

    • Measure the peak amplitude of the currents.

    • Normalize the potentiated currents to the baseline GABA current.

    • Plot the normalized current as a function of this compound concentration to determine the EC50 for potentiation.

Patch_Clamp_Workflow start Start cell_prep Cell Preparation (Neurons or HEK293 cells) start->cell_prep giga_seal Form Giga-seal cell_prep->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline Record Baseline GABA-evoked Current whole_cell->baseline direct_application Apply this compound Alone (Direct Agonism) whole_cell->direct_application co_application Co-apply GABA and This compound baseline->co_application data_acquisition Record Currents co_application->data_acquisition direct_application->data_acquisition data_analysis Data Analysis (EC50 for potentiation) data_acquisition->data_analysis end End data_analysis->end

Workflow for whole-cell patch-clamp electrophysiology.
In Vivo Anesthetic Activity Assessment in Rodents

This protocol assesses the anesthetic potency and duration of this compound in an animal model.

Materials:

  • Rodents (e.g., mice or rats)

  • This compound emulsion for intravenous injection

  • Propofol emulsion (for comparison)

  • Vehicle control

  • Heating pad to maintain body temperature

  • Timer

Protocol:

  • Animal Preparation:

    • Acclimatize animals to the experimental environment.

    • Weigh each animal to calculate the correct dose.

  • Drug Administration:

    • Administer this compound, propofol, or vehicle via intravenous injection (e.g., tail vein).

    • Use a dose-escalation design to determine the dose-response relationship.

  • Assessment of Anesthetic Depth:

    • Immediately after injection, place the animal on its back and start the timer.

    • Measure the time to loss of righting reflex (LORR), defined as the inability of the animal to right itself within a set time (e.g., 30 seconds).

    • Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).

    • Measure the duration of LORR (time from loss to spontaneous return of the righting reflex).

  • Data Analysis:

    • Calculate the percentage of animals in each dose group that exhibit LORR.

    • Determine the HD50 (hypnotic dose for 50% of animals) for this compound and propofol using probit analysis.

    • Compare the duration of LORR between different doses and compounds.

In_Vivo_Workflow start Start animal_prep Animal Preparation (Acclimatization, Weighing) start->animal_prep drug_admin Intravenous Administration (this compound, Propofol, or Vehicle) animal_prep->drug_admin lorr_onset Measure Onset of Loss of Righting Reflex (LORR) drug_admin->lorr_onset pedal_reflex Assess Pedal Withdrawal Reflex lorr_onset->pedal_reflex lorr_duration Measure Duration of LORR pedal_reflex->lorr_duration data_analysis Data Analysis (HD50, Duration Comparison) lorr_duration->data_analysis end End data_analysis->end

Workflow for in vivo anesthetic activity assessment.

Conclusion

This compound is a potent and selective modulator of GABAA receptors with a promising profile for both clinical use and as a research tool. Its enhanced potency compared to propofol allows for the investigation of anesthetic mechanisms at lower concentrations, potentially with fewer confounding side effects. The protocols outlined above provide a framework for researchers to characterize the pharmacological and physiological effects of this compound and similar compounds, thereby advancing our understanding of general anesthesia. Further research is warranted to elucidate its specific interactions with different GABAA receptor subtypes to fully understand its molecular mechanism of action.

References

Application Notes and Protocols for (S)-Cipepofol Administration in Ventilated Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Cipepofol (also known as Ciprofol or HSK3486) is a novel, short-acting intravenous general anesthetic and sedative agent.[1][2] It is a 2,6-disubstituted phenol derivative and a stereoisomer of Cipepofol.[1][3] As a positive allosteric modulator and direct agonist of the GABA-A receptor, this compound demonstrates a promising sedative/hypnotic effect.[1] Preclinical studies have indicated that its hypnotic potency is approximately four to five times greater than that of propofol. This increased potency allows for the administration of lower clinical doses, which may contribute to a reduced incidence of adverse effects such as hypotension, respiratory depression, and injection pain when compared to propofol.

These application notes provide a comprehensive overview of the available preclinical data and protocols for the administration of this compound in ventilated animal models. The information is intended to guide researchers in designing and executing studies to evaluate the pharmacokinetic, pharmacodynamic, and safety profiles of this novel anesthetic agent.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in various animal models.

Table 1: Hypnotic Potency of this compound in Rats

ParameterThis compoundPropofol
HD₅₀ (mg/kg) 1.25.1
LD₅₀ (mg/kg) 16.242.0
Therapeutic Index 13.58.2
HD₅₀: Median hypnotic dose required to induce loss of righting reflex.
LD₅₀: Median lethal dose.

Table 2: Pharmacokinetic Parameters of this compound in Rats and Dogs (Intravenous Bolus)

ParameterRats (2 mg/kg)Dogs (1 mg/kg)
T₁/₂ (min) 16.4 ± 3.528.5 ± 11.2
CL (mL/min/kg) 108.3 ± 13.748.7 ± 9.4
Vd (L/kg) 2.5 ± 0.32.0 ± 0.4
T₁/₂: Half-life; CL: Clearance; Vd: Volume of distribution. Data are presented as mean ± standard deviation.

Experimental Protocols

General Anesthesia and Ventilation in Rodent Models (Rat)

This protocol is based on preclinical studies evaluating the hypnotic and physiological effects of this compound.

1. Animal Model:

  • Species: Sprague-Dawley rats.

  • Weight: 200-250 g.

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

2. Materials:

  • This compound injectable emulsion.

  • Propofol injectable emulsion (for comparison).

  • Saline solution (0.9% NaCl).

  • Intravenous catheters (e.g., 24-gauge).

  • Mechanical ventilator for small animals.

  • Endotracheal tubes appropriately sized for rats.

  • Physiological monitoring equipment (ECG, blood pressure, respiratory rate, SpO₂).

  • Telemetry transmitters (for continuous monitoring of hemodynamic parameters).

3. Experimental Procedure:

  • Catheterization: Anesthetize the rat using a short-acting inhalant anesthetic (e.g., isoflurane). Place an intravenous catheter in the lateral tail vein for drug administration.

  • Induction of Anesthesia:

    • Administer a bolus intravenous injection of this compound. Doses of 2.0 mg/kg and higher have been shown to induce loss of the righting reflex.

    • For comparative studies, propofol can be used at doses of 8 mg/kg and 16 mg/kg.

  • Endotracheal Intubation and Mechanical Ventilation:

    • Once a sufficient depth of anesthesia is achieved (confirmed by loss of pedal withdrawal reflex), perform endotracheal intubation.

    • Connect the animal to a mechanical ventilator. Set the tidal volume and respiratory rate appropriate for the animal's weight to maintain physiological end-tidal CO₂ levels.

  • Maintenance of Anesthesia (Continuous Infusion):

    • While specific continuous infusion protocols for ventilated rats are not detailed in the provided literature, a starting point can be extrapolated from human studies and propofol protocols in rats.

    • Initiate a continuous intravenous infusion of this compound. A starting infusion rate can be estimated based on the induction dose and pharmacokinetic parameters.

    • Adjust the infusion rate based on the desired depth of anesthesia, monitored through physiological parameters and reflexes.

  • Physiological Monitoring:

    • Continuously monitor heart rate, blood pressure, respiratory rate, and oxygen saturation throughout the procedure.

    • For detailed hemodynamic studies, telemetry transmitters can be implanted prior to the experiment to measure parameters such as mean arterial pressure (MAP) and heart rate (HR).

  • Recovery:

    • Discontinue the infusion of this compound.

    • Continue mechanical ventilation until the animal resumes spontaneous breathing.

    • Extubate the animal once it has regained the swallowing reflex and is breathing regularly.

    • Monitor the animal closely during the recovery period.

General Anesthesia and Ventilation in Non-Rodent Models (Dog)

This protocol is based on preclinical pharmacokinetic and pharmacodynamic studies of this compound in dogs.

1. Animal Model:

  • Species: Beagle dogs.

  • Weight: 8-12 kg.

  • Housing: Standard kennel facilities with appropriate diet and enrichment.

2. Materials:

  • This compound injectable emulsion.

  • Propofol injectable emulsion (for comparison).

  • Saline solution (0.9% NaCl).

  • Intravenous catheters (e.g., 20 or 22-gauge).

  • Mechanical ventilator.

  • Endotracheal tubes appropriately sized for dogs.

  • Comprehensive physiological monitoring system.

3. Experimental Procedure:

  • Catheterization: Place an intravenous catheter in a suitable peripheral vein (e.g., cephalic or saphenous vein) for drug administration and fluid support.

  • Induction of Anesthesia:

    • Administer a bolus intravenous injection of this compound. The hypnotic potency of this compound in dogs is reported to be 4-5 times that of propofol.

  • Endotracheal Intubation and Mechanical Ventilation:

    • Following successful induction, perform endotracheal intubation.

    • Initiate mechanical ventilation, with parameters set according to the dog's body weight and physiological needs.

  • Maintenance of Anesthesia (Continuous Infusion):

    • Begin a continuous intravenous infusion of this compound. The infusion rate should be titrated to effect, maintaining a stable plane of anesthesia.

  • Physiological Monitoring:

    • Continuously monitor vital signs, including ECG, blood pressure (invasive or non-invasive), heart rate, respiratory rate, end-tidal CO₂, and SpO₂.

  • Recovery:

    • Terminate the this compound infusion.

    • Wean the animal from the ventilator as spontaneous respiratory effort returns.

    • Extubate when the laryngeal reflex is present.

    • Provide appropriate post-procedural care and monitoring.

Visualizations

G Figure 1. Proposed Signaling Pathway of this compound SC This compound GABA_A GABA-A Receptor SC->GABA_A Binds to and potentiates Cl_channel Chloride Ion Channel Opening GABA_A->Cl_channel Activates Neuron Postsynaptic Neuron Hyperpolarization Neuronal Hyperpolarization Neuron->Hyperpolarization Leads to Cl_channel->Neuron Increases Cl- influx into Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Causes Sedation Sedation / Anesthesia Inhibition->Sedation Results in G Figure 2. Experimental Workflow for this compound Administration in a Ventilated Rat Model cluster_prep Preparation cluster_procedure Procedure cluster_monitoring Monitoring & Recovery AnimalPrep Animal Preparation (Rat, 200-250g) Catheterization IV Catheterization (Lateral Tail Vein) AnimalPrep->Catheterization Induction Anesthesia Induction (this compound Bolus) Catheterization->Induction Intubation Endotracheal Intubation Induction->Intubation Ventilation Mechanical Ventilation Intubation->Ventilation Maintenance Anesthesia Maintenance (this compound Infusion) Ventilation->Maintenance Monitoring Physiological Monitoring (ECG, BP, SpO2) Maintenance->Monitoring Recovery Recovery (Discontinue Infusion, Extubate) Monitoring->Recovery

References

Application Notes and Protocols for (S)-Cipepofol in Neurobehavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of (S)-Cipepofol (also known as Ciprofol or HSK3486) in neurobehavioral research using animal models. This compound is a novel 2,6-disubstituted phenol derivative and a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, exhibiting higher potency than propofol.[1][2]

Introduction

This compound is a short-acting intravenous anesthetic and sedative agent.[3] Its primary mechanism of action is the potentiation of GABA-A receptor-mediated inhibitory neurotransmission.[1][2] This makes it a valuable tool for studying sedation, hypnosis, and other neurobehavioral effects mediated by the GABAergic system. Preclinical studies have demonstrated its sedative/hypnotic effects and favorable safety profile compared to propofol, including minimal effects on the cardiovascular system.

Mechanism of Action

This compound acts as a positive allosteric modulator and a direct agonist of the GABA-A receptor. At lower concentrations, it potentiates GABA-evoked chloride currents, while at higher concentrations, it can directly activate the receptor. This leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent inhibition of neuronal firing, resulting in sedation and hypnosis. The hypnotic potency of this compound is approximately 4-5 times higher than that of propofol.

Signaling Pathway

GABAA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAA_Receptor GABA-A Receptor GABA Site This compound Site GABA->GABAA_Receptor:gaba_site S_Cipepofol This compound S_Cipepofol->GABAA_Receptor:cipepofol_site Cl_ion Cl- GABAA_Receptor->Cl_ion Opens Cl- Channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition Sedation_Hypnosis Sedation / Hypnosis Neuronal_Inhibition->Sedation_Hypnosis LORR_Workflow Animal_Acclimation Animal Acclimation (≥3 days) Dose_Preparation Dose Preparation (this compound & Vehicle) Animal_Acclimation->Dose_Preparation IV_Injection Intravenous Injection (Tail Vein) Dose_Preparation->IV_Injection Place_Supine Place Animal in Supine Position IV_Injection->Place_Supine Assess_LORR Assess Loss of Righting Reflex (within 30s) Place_Supine->Assess_LORR Record_LORR_Start Record Start of LORR Assess_LORR->Record_LORR_Start Yes No_LORR No LORR Observed Assess_LORR->No_LORR No Monitor_Recovery Monitor for Regaining of Righting Reflex Record_LORR_Start->Monitor_Recovery Record_LORR_End Record End of LORR Monitor_Recovery->Record_LORR_End Calculate_Duration Calculate LORR Duration Record_LORR_End->Calculate_Duration Locomotor_Logic Hypothesis Hypothesis: This compound at sub-anesthetic doses alters locomotor activity. Experiment Experiment: Open Field Test Hypothesis->Experiment Treatment_Groups Treatment Groups: 1. Vehicle 2. This compound (Dose 1) 3. This compound (Dose 2) Experiment->Treatment_Groups Data_Collection Data Collection: - Total Distance - Mobility Time - Center vs. Periphery Time Treatment_Groups->Data_Collection Analysis Statistical Analysis: (e.g., ANOVA) Data_Collection->Analysis Conclusion Conclusion: Effect of this compound on locomotor activity. Analysis->Conclusion

References

Troubleshooting & Optimization

optimizing (S)-Cipepofol dosage for stable anesthesia in rats

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing (S)-Cipepofol dosage for stable anesthesia in rats. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce anesthesia?

This compound is a novel intravenous anesthetic agent.[1] It is a highly selective gamma-aminobutyric acid-A (GABA-A) receptor agonist, similar in mechanism to propofol.[1] By potentiating the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, this compound enhances inhibitory synaptic transmission, leading to sedation and anesthesia.

Q2: What is the potency of this compound compared to propofol?

This compound is significantly more potent than propofol. Clinical studies in humans have shown its potency to be approximately 4 to 5 times that of propofol.[2] This means a smaller dose of this compound is required to achieve the same anesthetic effect as propofol.[2] One study determined the relative potency ratio to be 4.1:1.0 over propofol.[3]

Q3: What are the potential advantages of using this compound over propofol in rats?

Based on clinical and preclinical data, potential advantages include:

  • Greater Hemodynamic Stability: this compound may cause a milder reduction in mean arterial pressure compared to propofol, leading to more stable cardiovascular function during anesthesia.

  • Reduced Respiratory Depression: Studies suggest that this compound may have a lower risk of respiratory depression compared to propofol.

  • Less Injection Pain: In human clinical trials, this compound was associated with a significantly lower incidence of injection pain. While pain assessment on injection is more complex in rats, this suggests a better local tolerance of the formulation.

Q4: What are the known pharmacokinetic properties of this compound?

Pharmacokinetic data from human studies indicate that this compound has a rapid onset and a relatively short duration of action, allowing for quick and smooth recovery. The plasma concentration of this compound has been shown to be linearly correlated with the Bispectral Index (BIS), a measure of anesthetic depth.

Troubleshooting Guide

Issue 1: Inadequate depth of anesthesia or premature recovery.

  • Question: My rat is not reaching a surgical plane of anesthesia, or is waking up too quickly. What should I do?

  • Answer:

    • Verify Dosage: Ensure your calculated dose is accurate. This compound is more potent than propofol; dosages are not interchangeable. Refer to the dosage tables below for starting recommendations.

    • Administration Technique: For intravenous administration, ensure the full dose was delivered and that there was no extravasation. Intraperitoneal injections can have variable absorption rates.

    • Rat Strain and Age: Anesthetic requirements can vary between different rat strains and with age. Younger animals may require higher doses per kilogram than older animals.

    • Concomitant Medications: The use of other drugs, such as opioids for analgesia, can reduce the required dose of this compound.

Issue 2: Signs of overdose, such as severe respiratory depression or hypotension.

  • Question: My rat's breathing has become very shallow or has stopped, and/or its blood pressure has dropped significantly after administering this compound. What is the appropriate course of action?

  • Answer:

    • Cease Administration: Immediately stop any continuous infusion of this compound.

    • Provide Respiratory Support: If the rat is apneic or severely bradypneic, provide mechanical or manual ventilation immediately.

    • Monitor Vitals: Continuously monitor heart rate, respiratory rate, and, if possible, blood pressure and oxygen saturation.

    • Fluid Support: In case of significant hypotension, intravenous fluid administration may be necessary.

    • Review Dosage: For future experiments, reduce the induction and/or maintenance dose.

Issue 3: Hemodynamic instability during maintenance of anesthesia.

  • Question: I am observing significant fluctuations in my rat's blood pressure during a prolonged procedure under this compound anesthesia. How can I improve stability?

  • Answer:

    • Switch to Continuous Infusion: A continuous intravenous infusion provides more stable plasma concentrations and a more consistent plane of anesthesia compared to intermittent boluses.

    • Adjust Infusion Rate: Titrate the infusion rate based on the anesthetic depth and hemodynamic parameters. A common technique is to start with a loading dose followed by a lower maintenance infusion.

    • Consider Balanced Anesthesia: Combining this compound with an analgesic agent (e.g., a fentanyl analog) can reduce the required dose of this compound, potentially mitigating its dose-dependent cardiovascular effects.

Data Presentation

Table 1: Comparison of Induction Doses for this compound and Propofol in Humans (for potency reference)

Anesthetic AgentED50 (mg/kg)ED95 (mg/kg)Potency Ratio
This compound0.326 - 0.5260.408 - 0.610~4-5x Propofol
Propofol1.5412.161

ED50: Dose effective in 50% of subjects. ED95: Dose effective in 95% of subjects. Data derived from human clinical trials and should be used as a reference for estimating starting doses in rats.

Table 2: Recommended Starting Dosages for Intravenous Anesthesia in Rats

Anesthetic ProtocolInduction Dose (Bolus)Maintenance Dose (Infusion)Notes
This compound 0.4 - 0.6 mg/kg0.3 - 0.8 mg/kg/hAdjust based on anesthetic depth and physiological response.
Propofol 2.0 - 4.0 mg/kg1.5 - 25 mg/kg/hHigher infusion rates may be needed without co-administered analgesics.

These are suggested starting doses and may require optimization based on the specific experimental conditions and rat strain.

Experimental Protocols

Protocol 1: Determination of Optimal Intravenous Induction Dose of this compound

  • Animal Preparation: Acclimatize male Sprague-Dawley or Wistar rats (250-300g) for at least 48 hours. Place a catheter in the lateral tail vein for intravenous administration.

  • Dose Groups: Based on the up-and-down method, start with an initial dose of 0.4 mg/kg. The dose for the subsequent animal is adjusted up or down by a set increment (e.g., 0.05 mg/kg) based on the response of the previous animal.

  • Administration: Administer the calculated dose of this compound as a single intravenous bolus over 30-60 seconds.

  • Assessment of Anesthesia: Immediately after administration, assess the loss of the righting reflex (LORR). A successful induction is defined as the inability of the rat to right itself when placed on its back within 2 minutes.

  • Data Analysis: Use probit regression analysis to calculate the ED50 and ED95 for successful anesthesia induction.

Protocol 2: Establishing a Stable Maintenance Infusion Rate for this compound

  • Induction: Induce anesthesia with an intravenous bolus dose of this compound at the previously determined ED95.

  • Initiation of Infusion: Immediately following induction, begin a continuous intravenous infusion of this compound at a starting rate of 0.3 mg/kg/h.

  • Monitoring: Continuously monitor the depth of anesthesia using indicators such as the pedal withdrawal reflex (toe pinch). Also, monitor vital signs including respiratory rate and heart rate.

  • Titration: Adjust the infusion rate in increments of 0.05-0.1 mg/kg/h to maintain a stable surgical plane of anesthesia (absence of pedal withdrawal reflex) while ensuring stable cardiorespiratory function.

  • Data Recording: Record the infusion rates required to maintain stable anesthesia for the duration of the procedure.

Visualizations

GABA_A_Receptor_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Neuronal Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx S_Cipepofol This compound S_Cipepofol->GABA_A_Receptor Potentiates GABA->GABA_A_Receptor Binds

Caption: this compound enhances GABA-A receptor signaling.

Experimental_Workflow_Dose_Optimization start Start: Define Anesthetic Goal protocol_select Select Protocol: Induction vs. Maintenance start->protocol_select induction_protocol Induction Dose Protocol (Up-and-Down Method) protocol_select->induction_protocol Induction maintenance_protocol Maintenance Infusion Protocol (Titration) protocol_select->maintenance_protocol Maintenance administer Administer this compound induction_protocol->administer maintenance_protocol->administer assess Assess Anesthetic Depth (e.g., LORR, Toe Pinch) administer->assess monitor Monitor Vital Signs (HR, RR, BP) assess->monitor adjust Adjust Dose for Next Animal or Infusion Rate monitor->adjust Response Inadequate/Excessive analyze Analyze Data (e.g., Probit for ED95) monitor->analyze Sufficient Data Collected adjust->administer end End: Optimal Dose Determined analyze->end

Caption: Workflow for optimizing this compound dosage.

Troubleshooting_Anesthesia start Anesthetic Issue Encountered inadequate_depth Inadequate Anesthesia? start->inadequate_depth overdose Overdose Signs? inadequate_depth->overdose No check_dose Verify Dose Calculation inadequate_depth->check_dose Yes stop_drug Stop Administration overdose->stop_drug Yes end Problem Resolved overdose->end No check_admin Check Administration Route check_dose->check_admin consider_factors Consider Strain/Age check_admin->consider_factors consider_factors->end support_vitals Provide Ventilatory/ Cardiovascular Support stop_drug->support_vitals reduce_dose Reduce Dose in Future support_vitals->reduce_dose reduce_dose->end

Caption: Troubleshooting guide for this compound anesthesia.

References

Technical Support Center: (S)-Cipepofol Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address solubility challenges with (S)-Cipepofol in aqueous buffers for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous buffers?

This compound, a structural analog of propofol, is a lipophilic (fat-soluble) molecule.[1][2] Its chemical structure, characterized by a 2,6-disubstituted alkylphenol group, results in poor aqueous solubility.[1][3] This inherent hydrophobicity causes it to precipitate or "crash out" when introduced into the aqueous environment of most buffers and cell culture media, a common issue with lipophilic drugs.[4]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

The recommended solvent for preparing a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO). It is readily soluble in DMSO at concentrations of 100 mg/mL or higher. Ethanol is also a suitable solvent. Always ensure the compound is fully dissolved by vortexing or brief sonication before storage.

Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?

While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations. As a general guideline, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, and ideally at or below 0.1% for sensitive cell lines. It is crucial to determine the specific tolerance of your cell line by performing a vehicle control experiment (treating cells with the same final concentration of DMSO without the drug).

Q4: How can I prevent my this compound from precipitating when I dilute it into my aqueous assay buffer?

Precipitation upon dilution is often caused by "solvent shock," where the rapid change from an organic solvent to an aqueous one causes the compound to fall out of solution. To prevent this, a stepwise dilution protocol is recommended. Key steps include using pre-warmed media (37°C), adding the DMSO stock to the buffer slowly while vortexing, and potentially using an intermediate dilution step. For a detailed procedure, refer to the Experimental Protocols section.

Q5: Are there alternatives to DMSO for solubilizing this compound?

While DMSO is the most common choice, other strategies for solubilizing lipophilic drugs exist, such as using surfactants, cyclodextrins (e.g., SBE-β-CD), or formulating the drug in a lipid-based system like a nanoemulsion. However, these methods require careful optimization and validation to ensure they do not interfere with the assay or cell viability. For most standard in vitro assays, a well-executed dilution from a DMSO stock is the most straightforward approach.

Troubleshooting Guide

This section addresses common problems encountered when preparing this compound working solutions.

Problem: My compound precipitated immediately after I added the DMSO stock to my cell culture medium.

This is a classic sign of the compound "crashing out" due to poor aqueous solubility. Here are the potential causes and solutions:

Potential Cause Explanation Recommended Solution
Final Concentration Too High The target concentration of this compound in the aqueous buffer exceeds its solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration under your specific experimental conditions (see Protocol 2).
Rapid Dilution / "Solvent Shock" Adding a concentrated DMSO stock directly and quickly into a large volume of aqueous buffer causes rapid solvent exchange, leading to precipitation.Perform a serial or stepwise dilution. Add the DMSO stock dropwise to pre-warmed (37°C) media while gently vortexing or swirling to ensure rapid and even dispersion. See Protocol 1 for a detailed method.
Low Temperature of Media The solubility of many compounds, including lipophilic ones, decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media or buffer for preparing your working solutions.
High Final DMSO Concentration While DMSO aids initial dissolution, a high final concentration does not guarantee solubility upon significant dilution into an aqueous phase.Keep the final DMSO concentration at or below 0.1% if possible. This may require preparing a more concentrated initial stock solution in DMSO.
Media Components Certain components in complex media, like salts or proteins, can sometimes interact with the compound, leading to precipitation, especially after temperature changes like freeze-thaw cycles.Prepare the working solution fresh before each experiment. Avoid repeated freeze-thaw cycles of the media. If issues persist, consider a simpler buffer (e.g., PBS) for initial solubility tests.
Quantitative Solubility Data

The following table provides solubility information for this compound in common organic solvents and an example of a formulation for in vivo use, which illustrates the use of co-solvents and surfactants. Note that the exact solubility in specific aqueous buffers (e.g., PBS, TRIS) is highly dependent on pH, temperature, and final concentration, and must be determined empirically.

Solvent/System Solubility Reference
DMSO≥ 100 mg/mL (489.45 mM)
Ethanol≥ 10 mg/mL
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline≥ 2.5 mg/mL (12.24 mM)
10% DMSO >> 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (12.24 mM)

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution from DMSO Stock

This protocol details a stepwise dilution method to minimize precipitation when preparing aqueous working solutions.

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure it is fully dissolved. Store at -20°C or -80°C.

  • Pre-warm Buffer: Warm your final aqueous buffer or cell culture medium (e.g., DMEM + 10% FBS) to 37°C in a water bath. This is a critical step.

  • Perform Intermediate Dilution (Optional but Recommended):

    • For very high final concentrations, first dilute the DMSO stock solution into a small volume of pre-warmed medium. For example, add 2 µL of a 10 mM stock to 98 µL of medium to get a 200 µM intermediate solution.

  • Prepare Final Working Solution:

    • Aliquot the required volume of pre-warmed medium into a sterile tube.

    • While gently vortexing or swirling the medium, add the required volume of the DMSO stock (or intermediate dilution) dropwise. For example, to make a 10 µM final solution in 10 mL, add 10 µL of a 10 mM DMSO stock. This results in a final DMSO concentration of 0.1%.

  • Final Check: Visually inspect the solution for any signs of cloudiness or precipitation. If the solution is clear, it is ready to be added to your cells or assay.

Protocol 2: Determining Maximum Soluble Concentration

This protocol helps you find the highest concentration of this compound that remains soluble in your specific assay medium.

  • Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your high-concentration this compound stock solution in DMSO.

  • Add to Medium: In a 96-well plate, add a fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well containing a fixed volume of your pre-warmed aqueous medium (e.g., 198 µL). Include a DMSO-only control.

  • Incubate and Observe: Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO₂).

  • Assess Precipitation: Visually inspect the wells for cloudiness or precipitate at several time points (e.g., 0, 2, and 6 hours). For a more quantitative measure, you can read the absorbance of the plate at a high wavelength (e.g., 600-650 nm). An increase in absorbance compared to the DMSO control indicates precipitation.

  • Determine Limit: The highest concentration that remains clear and shows no increase in absorbance is the maximum working soluble concentration for your specific conditions.

Visualizations

Signaling Pathway and Experimental Workflows

GABAA_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Depolarization GABA GABA GABA_release->GABA GABA_R GABA-A Receptor (Ligand-gated Cl- channel) Cl_channel Chloride (Cl-) Channel Opens GABA_R->Cl_channel Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Cl_channel->Hyperpolarization Cl- Influx Neuron_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuron_Inhibition GABA->GABA_R Binds Cipepofol This compound Cipepofol->GABA_R Positive Allosteric Modulator

Caption: Mechanism of this compound as a positive allosteric modulator of the GABA-A receptor.

This compound is a positive allosteric modulator of the GABA-A receptor. It binds to the receptor at a site distinct from GABA and enhances the effect of GABA binding. This leads to an increased influx of chloride ions when the channel opens, causing hyperpolarization of the neuron and reducing its excitability. This inhibitory action is the basis for its sedative and anesthetic effects.

Solubility_Troubleshooting_Workflow cluster_troubleshoot Troubleshooting Steps start Start: Prepare this compound Working Solution prep_stock Prepare concentrated stock in 100% DMSO start->prep_stock warm_media Pre-warm aqueous buffer/ media to 37°C prep_stock->warm_media dilute Add DMSO stock to warm media (dropwise, while vortexing) warm_media->dilute check Observe Solution: Is it clear? dilute->check precipitate Precipitate Observed check->precipitate No success Solution is ready for assay check->success Yes lower_conc 1. Lower final concentration precipitate->lower_conc check_dmso 2. Ensure final DMSO is <0.5% lower_conc->check_dmso serial_dil 3. Use an intermediate serial dilution step check_dmso->serial_dil serial_dil->dilute Retry Dilution

Caption: Workflow for preparing and troubleshooting this compound working solutions.

Solubility_Factors cluster_increase Increases Solubility cluster_decrease Decreases Solubility center_node This compound Aqueous Solubility factor1 pH of Buffer center_node->factor1 factor2 Temperature center_node->factor2 factor3 Co-solvents (e.g., DMSO %) center_node->factor3 factor4 Drug Concentration center_node->factor4 factor5 Buffer Composition (Salts, Proteins) center_node->factor5 factor6 Mixing Method center_node->factor6 inc1 Higher Temperature (e.g., 37°C) dec2 Lower Temperature (e.g., 4°C) dec1 Higher Drug Concentration inc2 Slow, Agitated Dilution

Caption: Key factors influencing the aqueous solubility of this compound in experiments.

References

Technical Support Center: (S)-Cipepofol In Vivo Hemodynamic Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Cipepofol in in vivo settings, with a specific focus on minimizing hemodynamic instability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from propofol?

This compound (also known as ciprofol or HSK3486) is a novel short-acting intravenous general anesthetic.[1][2] Like propofol, it is a 2,6-disubstituted phenol derivative that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] The primary mechanism of action for both compounds involves enhancing the effect of GABA, the main inhibitory neurotransmitter in the central nervous system, leading to sedation and anesthesia. The key difference lies in its chemical structure and potency; this compound has a higher affinity for the GABA-A receptor and is approximately 4 to 6 times more potent than propofol. This increased potency may contribute to its more stable hemodynamic profile.

Q2: What is the primary advantage of using this compound regarding hemodynamics?

The main advantage of this compound is its superior hemodynamic stability compared to propofol at equipotent anesthetic doses. Clinical and preclinical evidence suggests that this compound is associated with a lower incidence and severity of hypotension following induction of anesthesia. This makes it a potentially safer alternative for patients at high cardiovascular risk.

Q3: How does this compound's modulation of the GABA-A receptor lead to improved hemodynamic stability?

While both this compound and propofol act on GABA-A receptors, the greater potency and potentially different interactions of this compound with receptor subtypes may lead to a more favorable balance of central nervous system depression and cardiovascular effects. The hypotensive effects of propofol are partly attributed to a decrease in sympathetic tone and vasodilation. It is hypothesized that this compound's specific interaction with GABA-A receptors results in less disruption of the central sympathetic output that controls blood pressure. The precise downstream signaling pathways that differentiate the two compounds in terms of hemodynamic stability are still under investigation.

Troubleshooting Guide

Observed Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Greater than expected hypotension after bolus administration 1. Dose too high: The potency of this compound is significantly higher than propofol. Direct dose conversion is not appropriate.2. Rate of injection too rapid: Rapid injection can lead to a transiently high plasma concentration.3. Interaction with other anesthetics/medications: Concomitant use of other vasodilators or cardiodepressant drugs can potentiate hypotensive effects.4. Animal model sensitivity: The specific strain or species of the animal model may have a higher sensitivity.1. Dose titration: Perform a dose-response study to determine the optimal dose for the desired level of anesthesia in your specific animal model. Start with a lower dose (e.g., 0.2-0.4 mg/kg in rodents) and titrate upwards.2. Slower injection rate: Administer the bolus dose over a longer period (e.g., 30-60 seconds) to allow for distribution.3. Review concomitant medications: If possible, avoid or reduce the dose of other agents that can cause hypotension.4. Fluid support: Ensure adequate hydration of the animal. Intravenous fluid administration can help maintain blood pressure.
Unexpected Tachycardia 1. Inadequate depth of anesthesia: The animal may be experiencing a surgical or procedural stimulus without sufficient anesthesia, leading to a sympathetic response.2. Reflex tachycardia: A compensatory response to a drop in blood pressure.3. Drug formulation issue: The vehicle or excipients in the formulation could be causing an unexpected reaction.4. Underlying pathology in the animal model. 1. Assess anesthetic depth: Ensure the animal is at an appropriate surgical plane of anesthesia before starting any painful procedures.2. Administer analgesia: Co-administration of an appropriate analgesic can block nociceptive input and prevent tachycardic responses.3. Control blood pressure: If tachycardia is secondary to hypotension, address the drop in blood pressure first (e.g., fluid bolus, vasopressor).4. Evaluate formulation: If using a novel formulation, consider a vehicle-only control group to rule out effects of the excipients.
Variable or inconsistent hemodynamic response 1. Inconsistent drug administration: Variations in injection speed or volume.2. Animal stress: Stress prior to the experiment can alter baseline hemodynamic parameters.3. Temperature instability: Hypothermia can significantly impact cardiovascular function.4. Catheter placement issues: Partial dislodgement or blockage of the intravenous catheter.1. Use of infusion pumps: For continuous infusions or precise bolus administration, use a syringe pump.2. Acclimatization: Allow animals to acclimatize to the experimental environment to minimize stress.3. Maintain normothermia: Use a heating pad and monitor the animal's core body temperature throughout the procedure.4. Confirm catheter patency: Ensure the catheter is correctly placed and patent before and during drug administration.
Difficulty achieving desired anesthetic depth without hemodynamic compromise 1. Single agent limitation: this compound alone may not provide sufficient analgesia for highly stimulating procedures.2. Individual animal variability. 1. Balanced anesthesia technique: Combine this compound with a low dose of an analgesic (e.g., an opioid) to provide pain relief, which may allow for a lower, more hemodynamically stable dose of this compound.2. Titrate to effect: Carefully monitor both anesthetic depth (e.g., using pedal withdrawal reflex) and hemodynamic parameters, and adjust the dose of this compound accordingly for each animal.

Data Presentation

Table 1: Hemodynamic Effects of this compound vs. Propofol in Patients with Severe Aortic Stenosis

ParameterThis compound Group (n=61)Propofol Group (n=61)P-value
Median AUC of MAP difference from baseline (mm Hg · s) -8505.0-13189.0< .001
Incidence of post-induction hypotension 70.5%88.5%.01
Median dose of norepinephrine post-induction (μg) 6.010.0.006
Data from a randomized clinical trial in patients with severe aortic stenosis undergoing transcatheter aortic valve replacement.

Table 2: Dose-Dependent Effects of this compound on Hemodynamics in Cardiac Surgery Patients

Parameter0.2 mg/kg this compound0.3 mg/kg this compound0.4 mg/kg this compoundEtomidate
Norepinephrine dose requirement LowerLowerNot specifiedHigher
Time to MAP decrease 1 minute after induction1 minute after inductionImmediately after induction1 minute after induction
Heart rate change Less pronounced decreaseEarlier and greater decreaseEarlier and greater decreaseLess pronounced decrease
Qualitative summary from a study comparing different doses of this compound to etomidate.

Experimental Protocols

Protocol 1: Assessing Hemodynamic Response to Bolus Intravenous Administration of this compound in a Rodent Model

  • Animal Preparation:

    • Anesthetize a male Sprague-Dawley rat (250-300g) with an appropriate anesthetic that has minimal cardiovascular effects (e.g., isoflurane).

    • Surgically implant catheters in the jugular vein (for drug administration) and the carotid artery (for blood pressure monitoring).

    • Allow the animal to recover from surgery as per institutional guidelines.

  • Experimental Setup:

    • Connect the arterial catheter to a pressure transducer for continuous monitoring of blood pressure and heart rate.

    • Connect the venous catheter to a syringe pump for precise drug administration.

    • Maintain the animal's body temperature at 37°C using a heating pad.

  • Drug Formulation:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., a lipid emulsion similar to its clinical formulation, or a solution with co-solvents like DMSO and PEG400 for preclinical studies). The final formulation should be sterile and administered at room temperature.

  • Procedure:

    • Allow the animal to stabilize for at least 30 minutes post-instrumentation to obtain baseline hemodynamic readings.

    • Administer a bolus dose of this compound (e.g., starting with a dose of 0.4 mg/kg) intravenously over 30 seconds using the syringe pump.

    • Continuously record mean arterial pressure (MAP), systolic and diastolic blood pressure, and heart rate for at least 30 minutes post-injection.

    • Repeat with different doses to establish a dose-response relationship, allowing for a sufficient washout period between doses.

Protocol 2: Continuous Intravenous Infusion of this compound for Maintenance of Anesthesia in a Rodent Model

  • Animal and Catheter Preparation:

    • Follow the surgical preparation as described in Protocol 1.

    • For long-term infusion in freely moving animals, exteriorize the venous catheter and connect it to a tether and swivel system.

  • Drug Formulation and Infusion Pump Setup:

    • Prepare the this compound formulation as described above.

    • Load the solution into a syringe and place it in a calibrated infusion pump. Prime the line to ensure no air bubbles are present.

  • Procedure:

    • Administer an induction bolus dose of this compound as determined from previous experiments to achieve the desired level of anesthesia.

    • Immediately following the bolus, begin the continuous intravenous infusion at a predetermined rate (e.g., starting at 0.3 mg/kg/h and adjusting based on anesthetic depth).

    • Continuously monitor hemodynamic parameters (MAP and heart rate) and assess the depth of anesthesia at regular intervals (e.g., every 5-10 minutes) using methods like the pedal withdrawal reflex.

    • Adjust the infusion rate as necessary to maintain a stable plane of anesthesia and stable hemodynamics.

Visualizations

G cluster_0 Mechanism of Action SC This compound GABA_R GABA-A Receptor SC->GABA_R Higher Affinity Potentiation Cl_channel Chloride Ion Influx GABA_R->Cl_channel Channel Opening Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization CNS_depression CNS Depression (Anesthesia) Hyperpolarization->CNS_depression

Caption: Mechanism of this compound at the GABA-A receptor.

G cluster_1 Experimental Workflow: Bolus Dose Hemodynamic Assessment AnimalPrep Animal Preparation (Catheter Implantation) Stabilization Stabilization & Baseline Recording AnimalPrep->Stabilization BolusAdmin Bolus Administration of this compound Stabilization->BolusAdmin DataCollection Continuous Hemodynamic Monitoring BolusAdmin->DataCollection Analysis Data Analysis (Dose-Response) DataCollection->Analysis

Caption: Workflow for in vivo bolus dose hemodynamic study.

G cluster_2 Troubleshooting Logic: Hypotension Hypotension Hypotension Observed? CheckDose Dose Too High? Hypotension->CheckDose Yes CheckRate Injection Rate Too Fast? CheckDose->CheckRate No ReduceDose Reduce Dose CheckDose->ReduceDose Yes SlowInjection Slow Injection Rate CheckRate->SlowInjection Yes FluidSupport Provide Fluid Support CheckRate->FluidSupport No

Caption: Decision-making for managing hypotension.

References

(S)-Cipepofol emulsion stability and preparation for lab use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation and stability of (S)-Cipepofol emulsions for laboratory use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it formulated as an emulsion?

A1: this compound, also known as ciprofol, is a short-acting intravenous general anesthetic. It is a positive allosteric modulator of the GABA-A receptor, exhibiting a potency four to six times greater than propofol.[1] Due to its lipophilic nature and low water solubility, this compound is formulated as an oil-in-water emulsion to ensure its safe and effective intravenous administration.

Q2: What are the key components of a typical this compound emulsion for laboratory preparation?

A2: While specific formulations can vary, a laboratory-scale this compound emulsion generally consists of:

  • This compound: The active pharmaceutical ingredient (API).

  • Oil Phase: Typically a high-purity oil like soybean oil or medium-chain triglycerides (MCTs), which serves to dissolve the lipophilic this compound.

  • Aqueous Phase: Water for injection (WFI) or a suitable buffer.

  • Emulsifier: A surfactant, such as purified egg yolk lecithin, is crucial for stabilizing the emulsion by reducing the interfacial tension between the oil and water phases.

  • Osmotic Pressure Regulator: A substance like glycerol is added to make the emulsion isotonic with blood.

  • pH Regulator: A buffer system or a pH-adjusting agent like sodium hydroxide may be used to maintain a stable pH.

Q3: What are the critical parameters for assessing the stability of an this compound emulsion?

A3: The stability of an this compound emulsion is assessed by monitoring several key physical and chemical parameters over time and under different storage conditions. These include:

  • Visual Appearance: Checking for any signs of phase separation, creaming, coalescence, or color change.

  • Particle Size and Polydispersity Index (PDI): The mean droplet diameter should remain within an acceptable range (typically below 500 nm for injectable emulsions), and the PDI should be low, indicating a narrow size distribution.[2][3]

  • Zeta Potential: This measurement indicates the magnitude of the electrostatic repulsive forces between droplets and is a predictor of emulsion stability. A zeta potential of approximately ±30 mV or greater is generally considered stable.

  • pH: The pH of the emulsion should remain within a specified range to ensure the stability of the API and the emulsion itself.

  • Osmotic Pressure: The osmolality of the emulsion should be close to physiological levels to ensure compatibility with blood.

  • Drug Content and Purity: The concentration of this compound should remain within specifications, and the levels of any impurities or degradation products should not exceed acceptable limits.

Q4: What are the recommended storage conditions for a laboratory-prepared this compound emulsion?

A4: Based on stability data for similar anesthetic emulsions, it is recommended to store laboratory-prepared this compound emulsions in a dark environment at controlled temperatures, either refrigerated (2-8°C) or at room temperature (around 25°C).[4] Exposure to light and extreme temperatures (freezing or high heat) should be avoided as these can accelerate emulsion degradation.[4]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Phase Separation (Oiling Out) Insufficient emulsifier concentration, improper homogenization, extreme storage temperatures, or incompatible components.Increase the concentration of the emulsifier. Optimize the homogenization process (e.g., increase pressure, duration, or number of cycles). Ensure proper storage conditions and verify the compatibility of all formulation components.
Creaming (Formation of a concentrated layer of droplets) Droplet aggregation due to insufficient repulsive forces between droplets.Increase the zeta potential of the emulsion by adjusting the pH or adding a charged stabilizer. Reduce the droplet size through more efficient homogenization.
Coalescence (Irreversible merging of droplets) Breakdown of the emulsifier film surrounding the oil droplets.Use a more robust emulsifier or a combination of emulsifiers. Optimize the formulation to enhance the stability of the interfacial film. Avoid excessive mechanical stress or temperature fluctuations during storage and handling.
Increase in Particle Size Ostwald ripening, where larger droplets grow at the expense of smaller ones.Select an oil phase with very low water solubility. Use a combination of emulsifiers to create a more stable interfacial layer.
pH Shift Degradation of the API or excipients, or absorption of atmospheric CO2.Use a suitable buffer system to maintain the pH within the desired range. Store the emulsion in tightly sealed containers.
Precipitation of this compound Exceeding the solubility limit of this compound in the oil phase.Ensure that the concentration of this compound does not exceed its solubility in the chosen oil phase at the intended storage temperature.

Experimental Protocols

Protocol 1: Laboratory-Scale Preparation of a this compound Emulsion

This protocol provides a general method for preparing an oil-in-water nanoemulsion of this compound. The specific amounts of each component should be optimized based on the desired final concentration and formulation characteristics.

Materials:

  • This compound

  • Soybean oil (or other suitable oil for injection)

  • Purified egg yolk lecithin (emulsifier)

  • Glycerol (osmotic pressure regulator)

  • Water for Injection (WFI)

  • Sodium hydroxide (for pH adjustment, if necessary)

  • High-pressure homogenizer

  • Magnetic stirrer and hot plate

  • Sterile glassware

Procedure:

  • Preparation of the Oil Phase:

    • Accurately weigh the required amount of soybean oil and lecithin into a sterile beaker.

    • Heat the mixture to approximately 60-70°C while stirring with a magnetic stirrer until the lecithin is completely dissolved.

    • Add the accurately weighed this compound to the oil and lecithin mixture and continue stirring until it is fully dissolved.

  • Preparation of the Aqueous Phase:

    • In a separate sterile beaker, accurately weigh the required amount of glycerol and add the specified volume of WFI.

    • Heat the aqueous phase to approximately 60-70°C while stirring.

  • Formation of the Primary Emulsion:

    • Gradually add the hot aqueous phase to the hot oil phase while stirring vigorously with a high-shear mixer to form a coarse primary emulsion.

  • Homogenization:

    • Pass the primary emulsion through a high-pressure homogenizer at an optimized pressure (e.g., 500-1000 bar) for a specified number of cycles (e.g., 5-10 cycles). The homogenization process should be carried out in a temperature-controlled manner to prevent overheating.

  • pH Adjustment and Final Volume:

    • Allow the emulsion to cool to room temperature.

    • Measure the pH and, if necessary, adjust it to the target range using a dilute solution of sodium hydroxide.

    • Add WFI to reach the final desired volume and mix gently.

  • Sterilization:

    • The final emulsion can be sterilized by filtration through a 0.22 µm filter.

G cluster_prep Emulsion Preparation Workflow prep_oil 1. Prepare Oil Phase (S-Cipepofol, Oil, Lecithin) mix 3. Form Primary Emulsion (High-Shear Mixing) prep_oil->mix prep_aq 2. Prepare Aqueous Phase (Glycerol, WFI) prep_aq->mix homogenize 4. Homogenization (High-Pressure) mix->homogenize adjust 5. pH Adjustment & Q.S. homogenize->adjust sterilize 6. Sterilization (0.22 µm Filtration) adjust->sterilize

Caption: Workflow for the laboratory-scale preparation of a this compound emulsion.

Protocol 2: Stability Testing of this compound Emulsion

This protocol outlines the key tests for evaluating the stability of a prepared this compound emulsion under different conditions.

Materials and Equipment:

  • Prepared this compound emulsion

  • Temperature-controlled chambers/incubators (e.g., 4°C, 25°C, 40°C)

  • Particle size analyzer (e.g., Dynamic Light Scattering)

  • Zeta potential analyzer

  • pH meter

  • Osmometer

  • High-Performance Liquid Chromatography (HPLC) system

  • Centrifuge

Procedure:

  • Sample Preparation and Storage:

    • Aliquot the prepared this compound emulsion into sterile, sealed glass vials.

    • Store the vials at different temperature conditions (e.g., 4°C, 25°C, and an accelerated condition of 40°C).

  • Testing at Specified Time Points:

    • At predetermined time intervals (e.g., 0, 1, 3, 6, 12, and 24 hours for short-term stability, and longer intervals for long-term stability), retrieve samples from each storage condition for analysis.

  • Analytical Tests:

    • Visual Inspection: Visually examine the samples for any signs of instability.

    • Particle Size and PDI Measurement: Determine the mean droplet size and PDI using a particle size analyzer.

    • Zeta Potential Measurement: Measure the zeta potential of the emulsion.

    • pH Measurement: Measure the pH of the emulsion.

    • Osmotic Pressure Measurement: Determine the osmolality of the emulsion.

    • Drug Content Analysis: Quantify the concentration of this compound using a validated HPLC method.

    • (Optional) Stress Tests:

      • Centrifugation: Centrifuge the emulsion (e.g., at 3500 rpm for 30 minutes) and observe for any phase separation.

      • Freeze-Thaw Cycles: Subject the emulsion to multiple cycles of freezing (e.g., -20°C) and thawing (e.g., 25°C) and then analyze for stability.

G cluster_stability Stability Testing Workflow cluster_tests Analytical Tests storage 1. Store Emulsion at Different Temperatures sampling 2. Sample at Predetermined Time Points storage->sampling analysis 3. Perform Analytical Tests sampling->analysis visual Visual Inspection analysis->visual particle Particle Size & PDI zeta Zeta Potential ph pH osmo Osmotic Pressure hplc Drug Content (HPLC)

Caption: Workflow for the stability testing of a this compound emulsion.

Quantitative Data

The following tables summarize stability data for a mixture of this compound (ciprofol) and etomidate emulsion stored at different temperatures for 24 hours. While this is a mixture, the data provides valuable insight into the stability profile of a ciprofol-containing emulsion.

Table 1: Physical Stability of this compound-Etomidate Emulsion Mixture over 24 Hours

TemperatureTime (hours)pHOsmotic Pressure (mOsm/kg)Zeta Potential (mV)
4°C 07.76321-35.2
17.75322-35.0
37.74320-34.8
67.73321-34.5
127.72321-34.2
247.71320-34.0
25°C 07.76321-35.2
17.74321-34.9
37.72321-34.6
67.69321-34.1
127.68320-33.8
247.67320-33.5
37°C 07.76321-35.2
17.73321-34.7
37.71322-34.3
67.69322-33.9
127.65320-33.4
247.63320-33.0

Table 2: Chemical Stability of this compound in Emulsion Mixture over 24 Hours

TemperatureTime (hours)This compound Content (% of initial)Total Impurities (%)
4°C 0100.00.25
2499.90.26
25°C 0100.00.25
2499.90.28
37°C 0100.00.25
2499.90.37

Signaling Pathway

This compound exerts its anesthetic effect by acting as a positive allosteric modulator of the GABA-A receptor in the central nervous system.

G cluster_pathway Mechanism of Action of this compound s_cipepofol This compound gaba_a_receptor GABA-A Receptor (Ligand-gated Cl- channel) s_cipepofol->gaba_a_receptor Binds to allosteric site gaba GABA gaba->gaba_a_receptor Binds to orthosteric site channel_opening Increased Frequency and Duration of Cl- Channel Opening gaba_a_receptor->channel_opening Potentiates effect of GABA cl_influx Increased Influx of Cl- ions channel_opening->cl_influx hyperpolarization Hyperpolarization of Neuronal Membrane cl_influx->hyperpolarization inhibition Inhibition of Neuronal Firing (Anesthetic Effect) hyperpolarization->inhibition

Caption: Signaling pathway of this compound as a GABA-A receptor positive allosteric modulator.

References

potential for (S)-Cipepofol tachyphylaxis in prolonged experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S)-Cipepofol in prolonged experimental settings. The information addresses the potential for tachyphylaxis and related issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound, also known as ciprofol or HSK3486, is a novel short-acting general anesthetic and sedative agent.[1][2] It is a structural analog of propofol, but with a higher potency.[1][3] Its primary mechanism of action is as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAa) receptor.[4] By enhancing the effect of GABA, the principal inhibitory neurotransmitter in the central nervous system, this compound increases chloride ion influx into neurons, leading to hyperpolarization and a decrease in neuronal excitability. This results in sedation and hypnosis.

Q2: Is there evidence of tachyphylaxis with prolonged use of this compound?

Currently, there are no direct clinical or preclinical studies that have specifically reported tachyphylaxis (a rapid decrease in response to a drug after repeated doses) with this compound. However, as a GABAA receptor modulator, the theoretical potential for altered receptor sensitivity with prolonged exposure exists. A case of acute tachyphylaxis has been reported with propofol, a structurally similar compound, though this is considered a rare event. Clinical trials on this compound for long-term sedation (up to 7 days) are ongoing, and these will provide more definitive data on this matter.

Q3: How does this compound's mechanism at the GABAA receptor relate to the potential for tachyphylaxis?

This compound, much like propofol, enhances GABAA receptor function. Prolonged activation of GABAA receptors can lead to adaptive changes, including receptor desensitization and downregulation. Desensitization is a process where the receptor becomes less responsive to the agonist, even in its continued presence. Studies on propofol have shown that it can actually reduce the development of both fast and slow desensitization of the GABAA receptor. This suggests that propofol and its analogs might have a lower propensity to induce tachyphylaxis compared to other GABAA agonists. However, the potential for receptor trafficking and changes in subunit expression with very prolonged administration cannot be entirely ruled out.

Troubleshooting Guide

Issue: Diminished sedative or anesthetic effect of this compound at a previously effective dose during a prolonged experiment.

This could be indicative of the development of tachyphylaxis. Below are steps to troubleshoot this issue.

Step 1: Verify Drug Delivery and Preparation

  • Check Infusion System: Ensure the infusion pump is functioning correctly and the delivery rate is accurate.

  • Confirm Drug Concentration: Verify the concentration of the this compound solution to rule out dilution errors.

  • Assess Drug Stability: Ensure the drug solution has been stored correctly and is within its stability window.

Step 2: Evaluate the Experimental Subject

  • Physiological Changes: Assess the subject for any physiological changes (e.g., altered metabolism, changes in cardiovascular status) that could affect drug pharmacokinetics and pharmacodynamics.

  • Concomitant Medications: Review if any other administered substances could be interacting with this compound.

Step 3: Monitor and Quantify the Response

  • Objective Measures: Utilize objective measures of sedation and anesthesia, such as the bispectral index (BIS) in relevant models, to quantify the change in drug effect.

  • Dose-Response Relationship: If feasible within the experimental protocol, a careful and incremental increase in the infusion rate can be attempted to regain the desired level of sedation. Document the dose required to achieve the target effect over time.

Step 4: Consider Potential Mechanisms

  • Receptor Desensitization: If tachyphylaxis is suspected, it may be related to changes at the GABAA receptor level.

  • Pharmacokinetic Changes: Alterations in drug metabolism or clearance over the course of a long experiment could also contribute to a reduced effect.

Experimental Protocols

Protocol 1: Assessment of GABAA Receptor Desensitization using Electrophysiology

This protocol is adapted from studies on propofol and can be applied to investigate this compound's effects on GABAA receptor desensitization.

  • Preparation: Isolate hippocampal neurons and establish whole-cell voltage-clamp recordings.

  • GABA Application: Use a rapid perfusion system to apply a saturating concentration of GABA (e.g., 1-30 mM) for a prolonged duration (e.g., 500 ms) to induce receptor desensitization.

  • Data Acquisition: Record the GABA-evoked currents. Desensitization will be observed as a decay in the current amplitude despite the continued presence of GABA.

  • This compound Application: Co-apply this compound with GABA and repeat the measurement.

  • Analysis: Compare the rate and extent of desensitization with and without this compound. A reduction in the decay of the current in the presence of this compound would suggest it slows desensitization.

Data Presentation

Table 1: Hypothetical Data on this compound Infusion Rate Adjustment Over Time in a Prolonged Sedation Model

Time (Hours)Animal IDInitial Infusion Rate (mg/kg/h)Target Sedation Score (e.g., RASS)Observed Sedation ScoreAdjusted Infusion Rate (mg/kg/h)
0A010.8-4-40.8
24A010.8-4-30.9
48A010.9-4-31.0
72A011.0-4-41.0
0A020.8-4-40.8
24A020.8-4-40.8
48A020.8-4-30.9
72A020.9-4-40.9

This table is for illustrative purposes and does not represent actual experimental data.

Visualizations

GABAA_Signaling_Pathway cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABAA Receptor Chloride_Channel Cl- Channel (Closed) GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx GABA GABA GABA->GABA_A_Receptor Binds S_Cipepofol This compound S_Cipepofol->GABA_A_Receptor Potentiates

Caption: GABAA Receptor Signaling Pathway modulated by this compound.

Tachyphylaxis_Workflow Start Start Prolonged This compound Infusion Monitor Monitor Sedation Level (e.g., Behavioral Score, BIS) Start->Monitor Check Is Sedation Adequate? Monitor->Check End End of Experiment Monitor->End Maintain Maintain Infusion Rate Check->Maintain Yes Troubleshoot Troubleshoot: - Delivery System - Drug Preparation - Subject Status Check->Troubleshoot No Maintain->Monitor IncreaseDose Incrementally Increase Infusion Rate Troubleshoot->IncreaseDose Document Document Dose and Response IncreaseDose->Document Document->Monitor

Caption: Experimental workflow for monitoring potential tachyphylaxis.

References

Technical Support Center: (S)-Cipepofol Dose Adjustment for Different Animal Species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate dose adjustment of (S)-Cipepofol (also known as ciprofol or HSK3486) for various animal species. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its potency compare to propofol?

A1: this compound is a novel, short-acting intravenous general anesthetic. It is a stereoisomer of propofol and acts as a positive allosteric modulator of the GABA-A receptor. Preclinical studies have shown that this compound has a higher hypnotic potency than propofol. Its binding affinity to the GABA-A receptor is approximately 4 to 5 times greater than that of propofol.[1]

Q2: What are the recommended intravenous bolus doses of this compound for initial studies in common laboratory animals?

A2: Based on preclinical research, the following intravenous bolus doses have been investigated and can be used as a starting point for dose-ranging studies. It is crucial to titrate the dose to the desired anesthetic effect for each individual animal.

Q3: Is there any information on the continuous infusion of this compound to maintain anesthesia?

A3: While specific preclinical data on continuous infusion in animal models is limited, clinical studies in humans have utilized loading doses followed by a maintenance infusion. For instance, a loading dose of 0.1-0.2 mg/kg followed by an initial maintenance infusion of 0.3 mg/kg/h has been reported for sedation in mechanically ventilated patients.[2] Researchers can adapt these clinical parameters as a starting point for animal studies, with the understanding that significant adjustments will be necessary based on the species and the desired depth of anesthesia.

Q4: How should I approach dose selection for a species not listed in the dose table, such as non-human primates?

A4: For species where specific dosing information for this compound is unavailable, a conservative dose-escalation study is recommended. As a starting point, you can consider the doses of the structurally related anesthetic, propofol, keeping in mind that this compound is 4-5 times more potent. For example, in macaques, propofol induction doses are in the range of 2-8 mg/kg IV. A significantly lower starting dose of this compound should be chosen for initial trials. Allometric scaling principles can also be applied to estimate a starting dose (see Troubleshooting Guide).

Troubleshooting Guide

Q1: The anesthetic depth is insufficient at the recommended starting dose. What should I do?

A1: If the desired level of anesthesia is not achieved, a supplemental dose of this compound can be administered. It is recommended to administer 25-50% of the initial induction dose and wait for a few minutes to observe the effect before administering more. For future experiments, consider increasing the initial induction dose in a stepwise manner (e.g., by 20-30%) for the next animal cohort. Always ensure proper monitoring of vital signs during dose adjustments.

Q2: The animal is showing signs of excessive anesthetic depth (e.g., severe respiratory depression, hypotension). What is the appropriate course of action?

A2: In case of overdose, immediately cease administration of this compound. Provide supportive care, which may include mechanical ventilation to assist with breathing and administration of intravenous fluids to manage hypotension. There is currently no specific reversal agent for this compound. It is crucial to closely monitor vital signs until the animal recovers. For subsequent experiments, the dose should be significantly reduced.

Q3: How can I estimate a starting dose for a new animal species using allometric scaling?

A3: Allometric scaling is a method used to extrapolate drug doses between different animal species based on their body weight and metabolic rate. While a specific allometric scaling model for this compound has not been published, a general approach can be taken. The basic principle involves converting the known effective dose in one species to a Human Equivalent Dose (HED) and then converting that HED to the equivalent dose for the new species. This is a theoretical estimation and should always be followed by a careful dose-escalation study in the new species.

Data Presentation

Table 1: Intravenous Bolus Doses of this compound in Different Animal Species

Animal SpeciesDose (mg/kg)Route of AdministrationObserved Effect/Notes
Mouse 1.5Intravenous (IV)Median Effective Dose (ED50) for anesthesia.[1]
Rat 1, 2, 4Intravenous (IV)Investigated doses for pharmacokinetic and pharmacodynamic studies. A dose of 2 mg/kg induced loss of righting reflex.
Dog 1, 2, 4Intravenous (IV)Investigated doses for pharmacokinetic and pharmacodynamic studies.

Experimental Protocols

Protocol: Intravenous Bolus Administration of this compound in Rodents

  • Animal Preparation: Acclimatize the animals to the laboratory environment. Weigh the animal immediately before the experiment to ensure accurate dose calculation.

  • Drug Preparation: this compound is typically available as an emulsion. Gently invert the vial to ensure homogeneity before drawing the calculated volume into a sterile syringe.

  • Administration: For intravenous administration in rodents, the lateral tail vein is commonly used. Proper restraint of the animal is essential. The use of a warming device on the tail can help to dilate the vein, making injection easier.

  • Injection: Administer the calculated dose as a slow bolus over approximately 15-30 seconds. Rapid injection can increase the risk of adverse cardiovascular and respiratory effects.

  • Monitoring: Immediately after administration, begin monitoring the animal for the onset of anesthesia. Key parameters to observe include:

    • Loss of righting reflex (the inability of the animal to return to an upright position when placed on its back).

    • Respiratory rate and pattern.

    • Heart rate.

    • Response to noxious stimuli (e.g., pedal withdrawal reflex) to assess the depth of anesthesia.

  • Recovery: Once the procedure is complete, place the animal in a clean, warm cage for recovery. Monitor the animal until it is fully ambulatory and has regained its righting reflex.

Mandatory Visualization

Experimental_Workflow_Dose_Determination cluster_preclinical Preclinical Dose Determination Workflow for a New Species start Start: Select New Animal Species lit_review Literature Review: - Propofol doses in the species - this compound doses in other species start->lit_review allo_scale Allometric Scaling: Estimate a conservative starting dose lit_review->allo_scale dose_escalation Dose Escalation Study Design: - Start with a low, sub-therapeutic dose - Define dose escalation steps (e.g., 2x, 3x) - Small cohort per dose group (n=3-5) allo_scale->dose_escalation administer Administer this compound (IV Bolus) dose_escalation->administer monitor Monitor Anesthetic Depth & Vital Signs: - Loss of Righting Reflex - Respiratory Rate - Heart Rate - Response to Stimuli administer->monitor observe Observe for Adverse Events monitor->observe decision Efficacy & Safety Assessment observe->decision dose_adjust Adjust Dose for Next Cohort: - Increase if no effect - Refine if effect is seen decision->dose_adjust Insufficient or No Effect establish_ed50 Establish ED50 (Median Effective Dose) decision->establish_ed50 Effective & Safe Dose Range Identified stop Stop: Dose Determined decision->stop Toxicity Observed dose_adjust->administer establish_ed50->stop

Caption: Workflow for determining the appropriate dose of this compound in a new animal species.

References

Technical Support Center: Optimizing Recovery from (S)-Cipepofol Anesthesia in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve recovery time and outcomes following (S)-Cipepofol ((S)-HSK3486) anesthesia in mice.

Troubleshooting Guides

This section addresses common issues encountered during the recovery phase of this compound anesthesia in mice.

Issue 1: Prolonged Recovery or Delayed Emergence

Description: Mice exhibit a significantly longer time to regain the righting reflex and ambulate than expected.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps & Recommendations
Overdosing - Review and accurately calculate the dose based on the most recent body weight. - Consider that this compound is approximately 4-5 times more potent than propofol.[1] - Titrate the dose to the minimum effective level for the required depth and duration of anesthesia.
Strain, Age, or Sex Differences - Anesthetic sensitivity and metabolism can vary between different mouse strains, sexes, and age groups.[2] Older mice, in particular, may have slower drug metabolism and take longer to recover.[2] - Conduct pilot studies to determine the optimal dose for the specific mouse population being used.
Hypothermia - Anesthetized mice are prone to rapid heat loss. A decrease in body temperature can significantly prolong recovery.[2] - Maintain the mouse's body temperature between 36.0°C and 38.0°C (96.8°F – 100.4°F) throughout the procedure and recovery period using a circulating warm water blanket or other regulated heating source.[3]
Underlying Health Conditions - Subclinical illness can impair drug metabolism and prolong recovery. - Ensure all mice are properly acclimated and appear healthy before anesthesia.
Drug Interactions - Concurrent administration of other CNS depressants (e.g., opioids, benzodiazepines) can potentiate the effects of this compound and extend recovery. - If combination protocols are necessary, reduce the dose of each agent and consider the use of reversal agents for adjunctive drugs where available (e.g., atipamezole for dexmedetomidine).
Metabolic Impairment - Liver function is crucial for the metabolism of this compound. Any condition affecting hepatic blood flow or enzyme activity can delay clearance. - Ensure mice are adequately hydrated.
Issue 2: Respiratory Depression During Recovery

Description: The mouse displays shallow, infrequent, or labored breathing after the procedure has ended.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps & Recommendations
Residual Anesthetic Effect - this compound, like propofol, can cause dose-dependent respiratory depression. - Ensure the dose is appropriate and not excessive. - Provide supplemental oxygen during the recovery period.
Airway Obstruction - Secretions or improper positioning can obstruct the airway. - Position the mouse in sternal recumbency to ensure a patent airway. - Gently clear any visible secretions from the nose or mouth.
Hypothermia - Low body temperature can exacerbate respiratory depression. - Actively warm the mouse as described in the hypothermia section above.

Frequently Asked Questions (FAQs)

Q1: Is there a specific reversal agent for this compound?

A1: Currently, there is no specific pharmacological antagonist for this compound. This compound is a GABA-A receptor agonist, similar to propofol. Studies on propofol have shown that flumazenil, a benzodiazepine antagonist that also acts at the GABA-A receptor complex, does not reverse its anesthetic effects. Therefore, it is highly unlikely that flumazenil would be effective in reversing this compound-induced anesthesia. Management of prolonged recovery should focus on supportive care.

Q2: What are the expected recovery times from this compound anesthesia in mice?

A2: Specific quantitative data on recovery times from this compound in mice is limited in publicly available literature. However, its recovery profile is reported to be rapid and similar to propofol. The following table provides representative recovery times for propofol in mice, which can be used as an approximate baseline for this compound, keeping in mind that various factors can influence these times. The primary endpoint for recovery is typically the Resumption of the Righting Reflex (RORR) .

Table of Representative Anesthetic Recovery Times in Mice (Propofol Data)

Anesthetic ProtocolDoseRouteMean Time to RORR (seconds ± SD)Mouse Strain
Propofol20 mg/kgTail Vein (single bolus)195.60 ± 17.96C57BL/6
Propofol10 mg/kg/minTail Vein (continuous infusion)156.50 ± 28.26C57BL/6
Propofol120 mg/kgIntraperitoneal~2100 (35 minutes)Rat (Sprague-Dawley)

Data is adapted from studies on propofol and should be used as a general guideline. RORR can be influenced by the specific experimental conditions.

Q3: What is the recommended protocol for monitoring mice during recovery from this compound anesthesia?

A3: A detailed monitoring protocol is crucial for ensuring animal welfare and identifying potential complications early.

Experimental Protocol: Post-Anesthetic Monitoring in Mice

  • Immediate Post-Procedure:

    • Place the mouse in a clean, quiet recovery cage. The cage should be free of bedding initially to prevent airway obstruction.

    • Position the animal in sternal recumbency to maintain a clear airway.

    • Provide a supplemental heat source to maintain normothermia (36.0°C - 38.0°C). Place the heating pad under only half of the cage to allow the mouse to move away from the heat as it recovers.

  • Continuous Monitoring (every 10-15 minutes until ambulatory):

    • Respiration: Visually assess the rate and character of breathing. The normal respiratory rate for a mouse is 90-220 breaths per minute, but this will be lower during recovery. Look for signs of distress like gasping or cyanosis (blue tinge to skin/mucous membranes).

    • Righting Reflex: Gently turn the mouse onto its back to assess for the return of the righting reflex. This is a key indicator of emergence from anesthesia.

    • General Activity: Observe for the return of purposeful movement and eventual ambulation.

  • Supportive Care:

    • Once the mouse is ambulatory, it can be returned to its home cage with cage mates. Continue to monitor for normal behavior.

    • Provide easily accessible food and water. Soaked food pellets on the cage floor can encourage eating and hydration.

    • Administer post-operative analgesics as dictated by the experimental protocol to manage pain, which can otherwise delay recovery.

Q4: How does the mechanism of action of this compound relate to recovery time?

A4: this compound exerts its anesthetic effects by acting as a positive allosteric modulator and direct agonist of the GABA-A receptor. This binding enhances the inhibitory effects of the neurotransmitter GABA, leading to hyperpolarization of neurons and a state of anesthesia. The recovery from anesthesia is dependent on the dissociation of this compound from the GABA-A receptor and its subsequent metabolism and clearance from the body, primarily by the liver. A faster metabolic clearance rate will generally lead to a quicker recovery.

Visualizations

Signaling Pathway of this compound at the GABA-A Receptor

GABAA_Signaling Mechanism of this compound Action cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel (Closed) GABA_A_Receptor->Chloride_Channel is part of Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Opening leads to Cl- influx, causing Anesthesia Anesthetic State Hyperpolarization->Anesthesia results in S_Cipepofol This compound S_Cipepofol->GABA_A_Receptor Binds to and positively modulates GABA GABA GABA->GABA_A_Receptor Endogenous agonist

Caption: this compound enhances GABA-A receptor activity, leading to neuronal inhibition.

Experimental Workflow for Assessing Anesthetic Recovery in Mice

Anesthetic_Recovery_Workflow Workflow for Anesthetic Recovery Assessment start Start: Healthy, Acclimated Mouse pre_anesthesia Pre-Anesthetic Assessment - Weigh mouse - Baseline vitals (optional) start->pre_anesthesia anesthesia_admin This compound Administration (e.g., IV, IP) pre_anesthesia->anesthesia_admin procedure Experimental Procedure (Maintain Anesthesia) anesthesia_admin->procedure recovery_phase Recovery Phase - Place in recovery cage - Provide heat support procedure->recovery_phase monitoring Monitor Every 15 Mins - Respiration - Righting Reflex - Temperature recovery_phase->monitoring monitoring->monitoring Continue Monitoring ambulatory Mouse is Ambulatory monitoring->ambulatory No post_recovery Post-Recovery Care - Return to home cage - Provide food/water - Monitor for 24h ambulatory->post_recovery Yes end End of Experiment post_recovery->end

Caption: A standardized workflow for inducing, monitoring, and assessing recovery from anesthesia.

References

challenges in long-term infusion of (S)-Cipepofol for research

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (S)-Cipepofol Long-Term Infusion

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting challenges that may arise during the long-term infusion of this compound for research purposes. As this compound is a structural analog of propofol and is formulated as a lipid emulsion, some potential challenges and mitigation strategies are inferred from the extensive experience with propofol and other injectable lipid emulsions.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a novel, short-acting intravenous general anesthetic. [4] It is a structural analog of propofol and functions as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[1] By enhancing the effect of the inhibitory neurotransmitter GABA, it induces sedation and hypnosis. Notably, it is approximately 4 to 6 times more potent than propofol.

Q2: What are the primary concerns with the long-term infusion of a lipid emulsion-based drug like this compound?

The primary concerns include:

  • Physical and Chemical Stability: Ensuring the emulsion remains stable (i.e., no separation or aggregation of lipid droplets) and the active compound does not degrade over the duration of the infusion.

  • Infusion System Integrity: Preventing issues like catheter occlusion or inconsistent flow rates from the infusion pump.

  • Physiological Complications: Monitoring for adverse effects. With propofol, a key concern with long-term, high-dose infusions is Propofol Infusion Syndrome (PRIS). Given the structural similarity, vigilance for analogous effects with this compound is warranted.

Q3: What is Propofol Infusion Syndrome (PRIS) and could it be relevant for this compound?

PRIS is a rare but potentially fatal syndrome associated with prolonged, high-dose propofol infusions (>4 mg/kg/hr for >48 hours). It is characterized by severe metabolic acidosis, rhabdomyolysis, cardiac failure, and renal failure. The underlying mechanism is believed to be impaired mitochondrial function and fatty acid metabolism. While not yet reported for this compound, its shared mechanism and lipid formulation suggest that researchers should be aware of these potential metabolic disturbances during long-term studies.

Troubleshooting Guide

Problem / Observation Potential Cause Troubleshooting Steps & Solutions
Infusion Pump Occlusion Alarm 1. Kinked or clamped tubing.2. Particulate formation or aggregation in the drug solution.3. Blockage at the catheter tip.1. Check the Line: Inspect the entire infusion line for physical obstructions.2. Assess Solution: Visually inspect the syringe/infusion bag for any signs of precipitation, discoloration, or emulsion separation.3. Flush Catheter: If protocol allows, attempt to flush the catheter with a compatible solvent (e.g., sterile saline) to clear a blockage.
Inconsistent Flow Rate or Pump Stalling 1. Incorrect pump settings.2. High back pressure due to viscous solution or small-diameter tubing.3. Mechanical issue with the pump.1. Verify Settings: Double-check the programmed flow rate and total volume on the pump.2. Optimize Tubing: Use the shortest possible tubing with an appropriate diameter for the solution's viscosity.3. Inspect Pump: Ensure the syringe is correctly seated and the pump's mechanical parts are functioning. If issues persist, replace the pump.
Visible Separation of Emulsion (Phase Separation) 1. Chemical instability over time.2. Incompatibility with co-administered drugs or infusion equipment.3. Exposure to extreme temperatures.1. Stop Infusion Immediately: Do not administer an unstable emulsion.2. Review Protocol: Confirm that the this compound solution is not being mixed with incompatible agents.3. Check Storage: Ensure the drug has been stored according to manufacturer recommendations. Prepare fresh solutions for long-term infusions.
Unexpected Physiological Changes (e.g., metabolic acidosis, bradycardia) 1. Drug accumulation.2. Potential for metabolic disruption, analogous to PRIS.1. Monitor Vitals: Continuously monitor cardiovascular and respiratory function.2. Perform Blood Work: Regularly assess lactate, creatine kinase (CK), and triglyceride levels, especially in infusions lasting over 48 hours.3. Reduce or Stop Infusion: If signs of severe metabolic disturbance appear, stopping the infusion and providing supportive care should be the first-line response.

Data Presentation: Stability of Emulsion Formulations

While specific long-term stability data for this compound is limited, a study on its compatibility when mixed with etomidate provides insight into its stability over 24 hours at various temperatures. This data can serve as a baseline for understanding its general robustness.

Table 1: Physical and Chemical Stability of this compound in an Emulsion Mixture (Data derived from a study on a Cipepofol-Etomidate mixture)

ParameterTime4°C25°C37°C
Appearance 0-24hNo significant changeNo significant changeNo significant change
pH (Max Fluctuation) 0-24h≤0.07 units≤0.07 units≤0.07 units
Osmotic Pressure (RSD) 0-24h< 2.0%< 2.0%< 2.0%
Zeta Potential (mV) 0-24h-40 to -30-40 to -30-40 to -30
Drug Content (% of Initial) 24h≥99.9%≥99.9%≥99.9%

This table demonstrates that in a specific mixture, this compound maintains excellent physical and chemical stability for up to 24 hours, suggesting a robust formulation for infusions within this timeframe.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Infusion Lines

This protocol outlines a method to assess the physical and chemical stability of this compound under simulated long-term infusion conditions.

Objective: To determine the stability of an this compound solution over a 48-hour period when stored in a syringe and passed through standard infusion tubing.

Materials:

  • This compound injectable emulsion

  • Sterile syringes (polypropylene)

  • Infusion pump

  • Standard PVC or non-PVC infusion tubing

  • HPLC system with a validated stability-indicating method

  • pH meter, osmometer, particle size analyzer

Methodology:

  • Preparation: Prepare syringes with the this compound emulsion at the desired research concentration.

  • Timepoint Zero (T=0): Immediately analyze an aliquot from one syringe for initial drug concentration (potency), pH, osmolality, and lipid globule size distribution. Visually inspect for appearance.

  • Simulated Infusion Setup:

    • Load the prepared syringes into an infusion pump.

    • Attach the infusion tubing.

    • Set the pump to a very low flow rate to simulate a static or slow-moving condition within the line, or to the intended experimental flow rate.

    • Maintain the setup at relevant experimental conditions (e.g., room temperature, 37°C).

  • Sampling: At specified time points (e.g., 6, 12, 24, 48 hours), collect samples from the distal end of the infusion tubing.

  • Analysis: Analyze each sample for:

    • Chemical Stability: Determine the concentration of this compound using a validated HPLC method. A stable solution is typically defined as retaining >90% of the initial concentration.

    • Physical Stability: Measure pH and osmolality. Visually inspect for color change, precipitation, or phase separation. Analyze lipid globule size to detect any significant increase, which could indicate emulsion instability.

  • Data Reporting: Compile the data in a table to track changes over time. Any significant deviation from T=0 values should be noted.

Visualizations

Signaling Pathway

This compound exerts its effects by modulating the GABA-A receptor, a ligand-gated ion channel. The following diagram illustrates this inhibitory signaling pathway.

GABAA_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_action Mechanism of Action Glutamate Glutamate GABA_vesicle GABA Vesicles Glutamate->GABA_vesicle GABA Synthesis GABAR GABA-A Receptor GABA_vesicle->GABAR GABA Release & Binding Chloride Cl- Influx GABAR->Chloride Opens Channel Cipepofol This compound Cipepofol->GABAR Positive Allosteric Modulation Hyperpolarization Hyperpolarization Chloride->Hyperpolarization Inhibition Neuronal Inhibition (Sedation) Hyperpolarization->Inhibition

Caption: GABA-A receptor signaling pathway modulated by this compound.

Experimental Workflow

This diagram outlines a logical workflow for troubleshooting infusion pump occlusion alarms during a long-term experiment.

Troubleshooting_Workflow Start Occlusion Alarm Sounds Check_Line 1. Visually Inspect Infusion Line & Catheter Start->Check_Line Kink_Found Kink or Clamp Found? Check_Line->Kink_Found Fix_Kink Straighten Tubing, Release Clamp Kink_Found->Fix_Kink Yes Check_Solution 2. Inspect Solution in Syringe/Bag Kink_Found->Check_Solution No Resume Resume Infusion & Monitor Closely Fix_Kink->Resume Precipitate_Found Precipitate or Phase Separation Found? Check_Solution->Precipitate_Found Stop_Infusion STOP INFUSION Prepare Fresh Solution Precipitate_Found->Stop_Infusion Yes Flush_Catheter 3. Attempt to Flush Catheter (per protocol) Precipitate_Found->Flush_Catheter No Flush_Success Flush Successful? Flush_Catheter->Flush_Success Replace_Catheter Replace Catheter & Infusion Line Flush_Success->Replace_Catheter No Flush_Success->Resume Yes Replace_Catheter->Resume

Caption: Workflow for troubleshooting infusion pump occlusion alarms.

References

Technical Support Center: (S)-Cipepofol Administration in Small Animal Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for mitigating respiratory depression and addressing other potential challenges when using (S)-Cipepofol in small animal experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical guidance for the safe and effective use of this novel anesthetic agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from propofol?

This compound (also known as ciprofol or HSK3486) is a novel, short-acting intravenous anesthetic agent.[1] It is a structural analog of propofol and acts as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter in the central nervous system.[1][2] The key difference lies in its chemical structure, which includes a cyclopropyl group, resulting in a higher affinity and selectivity for the GABA-A receptor compared to propofol.[2] This increased potency means that lower doses of this compound are required to achieve similar levels of sedation or anesthesia.[1] Clinical studies in humans have suggested that this compound has a wider therapeutic window and a lower incidence of adverse effects, including respiratory depression and injection site pain, compared to propofol.

Q2: What is the primary mechanism of this compound-induced sedation and its effect on respiration?

This compound enhances the effect of GABA at the GABA-A receptor, leading to increased chloride ion influx into neurons. This hyperpolarizes the neuron, making it less likely to fire and thus producing a state of sedation or anesthesia. The respiratory depression associated with this compound, although generally considered milder than that of propofol, is also mediated through its action on GABA-A receptors located in the respiratory centers of the brainstem. This can lead to a dose-dependent decrease in respiratory rate and tidal volume.

Q3: What are the reported advantages of this compound over propofol in terms of respiratory safety?

Studies in humans have shown that this compound is associated with a lower incidence of respiratory depression and hypoxemia compared to propofol. Animal studies have suggested that this compound has a slightly higher therapeutic index in rats than propofol, indicating a potentially larger safety margin.

Q4: Are there established anesthetic protocols for this compound in small animals?

As a relatively new compound, specific, peer-reviewed and published anesthetic protocols for this compound in various small animal models are still emerging. However, based on its higher potency, a general recommendation is to start with a dose that is approximately one-fifth of the standard induction dose of propofol and titrate to effect. For continuous infusion, a similar dose reduction should be applied. Researchers should refer to preclinical pharmacokinetic and pharmacodynamic studies to guide dose selection.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Action(s)
No or insufficient anesthetic effect at calculated dose - Incorrect dose calculation- Improper intravenous administration (e.g., extravasation)- Individual animal variation in sensitivity- Drug degradation- Double-check dose calculations and drug concentration.- Ensure proper catheter placement and patency before and during injection.- Administer a small incremental dose (e.g., 10-20% of the initial dose) and monitor for effect.- Use freshly prepared solutions and store the drug according to the manufacturer's instructions.
Prolonged recovery from anesthesia - Overdose- Impaired drug metabolism (e.g., liver dysfunction in the animal model)- Hypothermia- Ensure the animal is kept warm during and after the procedure using a heating pad or other appropriate methods.- Provide supplemental oxygen during the recovery period.- Monitor vital signs closely until the animal is fully ambulatory.
Apnea or severe respiratory depression immediately after bolus injection - Dose administered too rapidly- Overdose- Administer the intravenous bolus slowly, over at least 60 seconds, to minimize peak plasma concentrations.- Be prepared to provide manual or mechanical ventilation if apnea occurs.- Reduce the dose for subsequent animals.- Consider a lower initial dose followed by titration to effect.
Unexplained variability in anesthetic depth during continuous infusion - Inconsistent infusion rate- Kinked or blocked intravenous line- Changes in animal's physiological state (e.g., blood loss, temperature change)- Use a reliable syringe pump for continuous infusion.- Regularly check the infusion line for patency.- Continuously monitor vital signs, including respiratory rate, heart rate, and temperature, and adjust the infusion rate as needed.

Quantitative Data Summary

Table 1: Comparative Potency and Safety of this compound and Propofol

ParameterThis compoundPropofolSpecies
Relative Potency ~5x higher1xHuman
Therapeutic Index Slightly higherStandardRat

Table 2: Recommended Starting Doses for Anesthesia in Small Animals (Extrapolated)

SpeciesInduction Dose (IV bolus)Maintenance Infusion Rate
Mouse 1.5 - 2.0 mg/kg (slowly)0.2 - 0.8 mg/kg/min
Rat 1.0 - 1.5 mg/kg (slowly)0.2 - 0.6 mg/kg/min
Note: These doses are extrapolated from typical propofol doses and the known higher potency of this compound. It is critical to titrate to effect for each animal.

Experimental Protocols

Protocol 1: Induction and Maintenance of Anesthesia in Rats
  • Animal Preparation: Acclimatize rats to the laboratory environment for at least 48 hours before the experiment. House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Catheter Placement: Place a catheter in the lateral tail vein for intravenous administration.

  • Anesthetic Induction: Administer an initial bolus of this compound at a dose of 1.0-1.5 mg/kg intravenously over 60 seconds. Assess the depth of anesthesia by monitoring for the loss of the pedal withdrawal reflex. If the desired anesthetic plane is not reached, administer a supplemental dose of 0.25-0.5 mg/kg.

  • Anesthetic Maintenance: For procedures longer than 15-20 minutes, maintain anesthesia with a continuous intravenous infusion of this compound at a rate of 0.2-0.6 mg/kg/min using a syringe pump. Adjust the infusion rate based on continuous monitoring of anesthetic depth.

  • Monitoring: Throughout the procedure, monitor respiratory rate, heart rate, oxygen saturation (using a pulse oximeter designed for small animals), and body temperature. Maintain body temperature between 36.5°C and 37.5°C using a heating pad.

  • Recovery: Upon completion of the procedure, discontinue the infusion. Continue to monitor the animal in a warm, quiet environment until it has regained sternal recumbency and is fully ambulatory. Provide supplemental oxygen if necessary.

Protocol 2: Assessment of Respiratory Depression
  • Animal Preparation and Anesthesia: Prepare and anesthetize the animal as described in Protocol 1.

  • Respiratory Monitoring: Place the anesthetized animal in a whole-body plethysmography chamber to continuously measure respiratory rate and tidal volume. Alternatively, non-invasive methods like camera-based monitoring or microwave radar sensors can be used to monitor respiratory rate.

  • Data Collection: After a stable baseline of anesthesia is achieved, record respiratory parameters for a defined period.

  • Dose-Response Evaluation: Administer escalating doses of this compound and record the corresponding changes in respiratory rate and tidal volume to characterize the dose-dependent respiratory depression.

  • Blood Gas Analysis: For a more detailed assessment, collect arterial blood samples at different anesthetic depths to measure PaO2, PaCO2, and pH.

Visualizations

G cluster_drug Drug Action cluster_receptor Receptor Interaction cluster_cellular Cellular Effect cluster_physiological Physiological Outcome S_Cipepofol This compound GABA_A GABA-A Receptor S_Cipepofol->GABA_A Binds and Potentiates Chloride_Influx Increased Cl- Influx GABA_A->Chloride_Influx Opens Channel Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Leads to Sedation Sedation/Anesthesia Hyperpolarization->Sedation Respiratory_Depression Respiratory Depression Hyperpolarization->Respiratory_Depression In Respiratory Centers

Caption: Signaling pathway of this compound leading to anesthesia and respiratory depression.

G start Start: Acclimatized Small Animal catheter Place IV Catheter start->catheter induction Administer this compound Induction Dose catheter->induction check_depth Assess Anesthetic Depth (Pedal Reflex) induction->check_depth supplemental_dose Administer Supplemental Dose check_depth->supplemental_dose Inadequate maintenance Start Continuous Infusion check_depth->maintenance Adequate supplemental_dose->check_depth monitoring Continuous Monitoring (Vitals, Temp) maintenance->monitoring procedure Surgical/Experimental Procedure monitoring->procedure end_infusion End Infusion procedure->end_infusion recovery Monitor Recovery in Warm Environment end_infusion->recovery end End: Animal Fully Recovered recovery->end Fully Ambulatory

References

Validation & Comparative

A Comparative Analysis of (S)-Cipepofol and Other GABA-A Receptor Modulators for Clinical and Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the pharmacological and clinical profiles of (S)-Cipepofol, Propofol, Etomidate, and Midazolam.

This guide provides a comprehensive comparison of this compound, a novel short-acting intravenous anesthetic, with other prominent positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABA-A) receptor: Propofol, Etomidate, and Midazolam. The objective is to present a clear, data-driven analysis of their pharmacodynamics, pharmacokinetics, and clinical profiles to inform research and drug development.

Introduction to GABA-A Receptor Modulation

The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of inhibitory neurotransmission in the central nervous system.[1] Its activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.[1] Positive allosteric modulators do not bind to the same site as GABA but to distinct allosteric sites on the receptor complex. This binding enhances the receptor's response to GABA, typically by increasing the frequency or duration of channel opening, leading to sedative, anxiolytic, and anesthetic effects.[1]

Pharmacodynamic Properties

The interaction of a modulator with the GABA-A receptor is characterized by its binding affinity (Ki), potency (EC50), and efficacy (Emax). Binding affinity reflects how tightly the drug binds to the receptor, potency measures the concentration required to elicit a half-maximal response, and efficacy describes the maximum effect the drug can produce.

This compound, a 2,6-disubstituted phenol derivative and a structural analog of propofol, exhibits a significantly higher potency.[2] Studies have shown that its binding affinity for the GABA-A receptor is approximately 4 to 5 times greater than that of propofol.[2] This increased affinity is attributed to the introduction of a cyclopropyl group in its chemical structure. While specific Ki values are not widely published, the relative potency is a key differentiator. Etomidate is also a potent modulator, with an EC50 for enhancing GABA-evoked currents in the low micromolar range. Propofol's potency is well-established, with an EC50 for the potentiation of GABA-induced currents also in the micromolar range. Midazolam, a benzodiazepine, potentiates GABA-activated chloride currents at nanomolar to low micromolar concentrations.

Table 1: Comparative Pharmacodynamics of GABA-A Modulators

CompoundRelative Binding Affinity (vs. Propofol)Potency (EC50 for GABA potentiation)
This compound ~4-5x higherNot widely reported
Propofol 1x~1.7 ± 0.7 µM
Etomidate Not directly compared~0.7 ± 0.06 µM to 1.5 µM
Midazolam Not directly comparedMaximal effect at 0.1 µM

Note: EC50 values can vary depending on the specific GABA-A receptor subunit composition and experimental conditions.

Pharmacokinetic Profiles

The clinical utility of these modulators is heavily influenced by their pharmacokinetic properties, including onset of action, duration, metabolism, and elimination half-life. Rapid onset and offset are desirable for anesthetic agents to allow for precise control of sedation depth and quick recovery.

Table 2: Comparative Pharmacokinetics of GABA-A Modulators

ParameterThis compoundPropofolEtomidateMidazolam
Onset of Action Rapid15-30 seconds~1 minuteIV: < 5 minutes, IM: 15 minutes
Duration of Action ShortSingle dose: 5-10 minutes3-8 minutes1-6 hours
Metabolism Hepatic (Glucuronidation)Hepatic (Oxidation and Conjugation)Hepatic (Ester hydrolysis)Hepatic (CYP3A4)
Elimination Half-life ~3.47 hoursBiphasic: Initial ~40 min, Terminal 4-7 hours2-5 hours1.5-2.5 hours

This compound is characterized by a rapid onset and quick recovery. Propofol is well-known for its rapid onset and short duration after a single dose due to rapid redistribution from the central nervous system to peripheral tissues. Etomidate also has a rapid onset and a short duration of action. Midazolam's onset and duration vary by administration route, with intravenous administration providing the quickest onset.

Clinical Comparison: Efficacy and Side Effect Profiles

The choice of a GABA-A modulator in a clinical setting depends on the desired level and duration of sedation, as well as the patient's comorbidities and the potential for adverse effects.

Table 3: Clinical and Side Effect Profile Comparison

FeatureThis compoundPropofolEtomidateMidazolam
Primary Clinical Use Sedation, General AnesthesiaSedation, General AnesthesiaAnesthesia InductionSedation, Anxiolysis, Anesthesia
Hemodynamic Effects More stable than propofolHypotension, vasodilationHemodynamically stableMild decrease in blood pressure
Respiratory Effects Less respiratory depression than propofolRespiratory depression, apneaLow risk of respiratory depressionRespiratory depression
Injection Pain Significantly lower than propofolCommonTransient venous pain (~20%)Less common
Other Side Effects N/APropofol Infusion Syndrome (rare)Myoclonus, Adrenocortical suppressionParadoxical reactions (rare)
Recovery Time Comparable to propofolRapidShortLonger than propofol and etomidate

This compound has demonstrated a favorable safety profile in clinical trials, with a lower incidence of hypotension and respiratory depression compared to propofol. One of its most significant advantages is a markedly lower incidence of injection pain, a common issue with propofol.

Propofol is widely used due to its rapid and smooth induction and recovery. However, it is associated with dose-dependent hypotension and respiratory depression.

Etomidate is valued for its hemodynamic stability, making it a preferred agent for patients with cardiovascular compromise. Its use is limited by side effects such as myoclonus and adrenocortical suppression, which can reduce cortisol levels.

Midazolam is a versatile agent used for sedation and anxiolysis. Its primary dose-limiting side effect is respiratory depression. Recovery from midazolam-induced sedation is generally longer compared to propofol and etomidate.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of GABA-A receptor modulation and a typical workflow for characterizing novel modulators.

GABA_A_Signaling cluster_membrane Neuronal Membrane GABA_A GABA-A Receptor (Ligand-gated Cl- channel) Cl_in Cl- Influx GABA_A->Cl_in Channel Opening (Potentiated by PAM) GABA GABA GABA->GABA_A Binds to orthosteric site Modulator Positive Allosteric Modulator (PAM) (e.g., this compound) Modulator->GABA_A Binds to allosteric site Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Inhibition Neuronal Inhibition (Reduced Excitability) Hyperpolarization->Inhibition

GABA-A Receptor Positive Allosteric Modulation.

Experimental_Workflow start Start: Identify Novel Compound binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay electrophysiology Two-Electrode Voltage Clamp (Determine EC50 & Emax) binding_assay->electrophysiology in_vivo In Vivo Animal Models (Assess Sedation/Anesthesia) electrophysiology->in_vivo pk_studies Pharmacokinetic Studies (ADME) in_vivo->pk_studies tox_studies Toxicology Studies pk_studies->tox_studies clinical_trials Clinical Trials (Phase I-III) tox_studies->clinical_trials end End: Regulatory Approval clinical_trials->end

Workflow for Characterizing GABA-A Modulators.

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the GABA-A receptor.

Methodology:

  • Membrane Preparation: Homogenize rat brains in a sucrose buffer. Centrifuge to pellet the membranes. Wash the pellet multiple times in a Tris-HCl buffer to remove endogenous GABA. Resuspend the final pellet in the binding buffer.

  • Binding Assay: Incubate the prepared membranes with a known concentration of a radiolabeled ligand (e.g., [3H]muscimol or [3H]flunitrazepam) and varying concentrations of the unlabeled test compound.

  • Separation: After incubation, separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation spectrometry.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Calculate the IC50 (the concentration of the test compound that inhibits 50% of specific binding) and then derive the Ki value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Objective: To measure the potency (EC50) and efficacy (Emax) of a test compound in modulating GABA-A receptor function.

Methodology:

  • Receptor Expression: Inject cRNA encoding the desired GABA-A receptor subunits (e.g., α1β2γ2) into Xenopus laevis oocytes. Incubate the oocytes for 2-4 days to allow for receptor expression on the cell membrane.

  • Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage sensing and one for current injection). Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Drug Application: Perfuse the oocyte with a solution containing a low concentration of GABA (typically the EC5-EC20) to elicit a baseline current. Then, co-apply the same concentration of GABA with varying concentrations of the test modulator.

  • Data Acquisition: Record the changes in the chloride current in response to the application of the modulator.

  • Data Analysis: Plot the potentiation of the GABA-evoked current against the concentration of the test modulator. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum potentiation (Emax).

Conclusion

This compound emerges as a promising novel GABA-A receptor modulator with a pharmacodynamic and pharmacokinetic profile that may offer clinical advantages over existing agents. Its higher potency and improved side-effect profile, particularly the reduced incidence of injection pain and hemodynamic instability compared to propofol, make it an attractive candidate for sedation and general anesthesia. Propofol remains a widely used and effective agent, but its side-effect profile requires careful patient monitoring. Etomidate's key advantage is its cardiovascular stability, though its use is tempered by myoclonus and adrenal suppression. Midazolam continues to be a valuable tool for sedation and anxiolysis, especially when a longer duration of action is desired. The continued investigation and comparative analysis of these compounds are crucial for optimizing clinical practice and advancing the development of safer and more effective anesthetic and sedative agents.

References

Validating the In Vitro Mechanism of Action of (S)-Cipepofol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vitro mechanism of action of (S)-Cipepofol against its primary alternative, Propofol. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology of intravenous anesthetics. The content is supported by experimental data and detailed protocols for key validation assays.

Introduction to this compound

This compound (also known as Ciprofol or HSK3486) is a novel short-acting intravenous general anesthetic.[1] Structurally, it is a 2,6-disubstituted alkylphenol and a stereoisomer of Cipepofol, closely related to Propofol.[1][2] The key structural difference is the addition of a cyclopropyl group to the side chain, which creates a chiral center.[2] This modification enhances its steric effects and stereoselectivity, leading to a higher affinity for its molecular target compared to Propofol.[2] Like Propofol, this compound's primary mechanism of action is the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.

Mechanism of Action: GABA-A Receptor Modulation

This compound exerts its sedative and anesthetic effects by binding to the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl-), leading to hyperpolarization of the neuronal membrane and reduced neuronal excitability.

This compound acts as a positive allosteric modulator , meaning it binds to a site on the receptor distinct from the GABA binding site. This binding enhances the effect of GABA, increasing the chloride current for a given concentration of GABA. At higher concentrations, like Propofol, it can also directly activate the GABA-A receptor channel in the absence of GABA. The most common GABA-A receptor subtype in the brain, and a primary target for these agents, is the α1β2γ2 subtype. Studies suggest that the binding site for Propofol, and likely Cipepofol, involves the β subunit at the interface between the transmembrane domains.

GABAA_Pathway cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor α β γ α β Cl_Channel Cl- Channel (Closed) GABA_A_Receptor->Cl_Channel Conformational Change (Channel Opens) Hyperpolarization Membrane Hyperpolarization Cl_Channel->Hyperpolarization Cl- Influx Inhibition Neuronal Inhibition (Sedation/Anesthesia) Hyperpolarization->Inhibition GABA GABA GABA->GABA_A_Receptor Binds to Orthosteric Site Cipepofol This compound Cipepofol->GABA_A_Receptor Binds to Allosteric Site

Caption: Signaling pathway of this compound at the GABA-A receptor.

Comparative In Vitro Performance Data

This compound demonstrates significantly higher potency and affinity for the GABA-A receptor compared to Propofol. This allows for equivalent anesthetic effects at lower clinical doses. A systematic review of randomized controlled trials has suggested that Cipepofol may be safer than Propofol, with a lower incidence of hypotension and injection site pain.

ParameterThis compoundPropofolReceptor/SystemExperimental Method
Potency Ratio ~4-6 times higher1x (Reference)GABA-A ReceptorVarious Clinical & Preclinical Studies
Binding Affinity 4-5 times higher1x (Reference)GABA-A ReceptorRadioligand Binding Assay
Direct Activation YesYesα1β3γ2L GABA-A ReceptorsWhole-Cell Patch-Clamp
Potentiation of GABA YesYesα1β3γ2L GABA-A ReceptorsWhole-Cell Patch-Clamp
EC50 (Potentiation) Lower than Propofol1.7 ± 0.7 µM (for an analogue)α1β3 GABA-A ReceptorsElectrophysiology

Key Experimental Protocols

Validating the mechanism of action for a GABA-A receptor modulator like this compound involves two primary in vitro assays: radioligand binding to assess affinity and electrophysiology to measure functional modulation.

This assay quantifies the affinity of a test compound for the GABA-A receptor by measuring its ability to displace a known radiolabeled ligand that binds to a specific site.

Objective: To determine the binding affinity (Ki) of this compound for the GABA-A receptor channel pore site in comparison to Propofol.

Materials:

  • Biological Sample: Membranes prepared from cells (e.g., HEK293) expressing the desired human GABA-A receptor subtype (e.g., α1β2γ2).

  • Radioligand: [³⁵S]TBPS (t-butylbicyclophosphorothionate), a ligand that binds within the ion channel pore.

  • Test Compounds: this compound, Propofol (unlabeled).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: Scintillation counter, filtration apparatus.

Protocol:

  • Membrane Preparation: Homogenize cells expressing the receptor and isolate the membrane fraction via centrifugation. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand ([³⁵S]TBPS) and the cell membrane preparation to each well.

  • Competition: Add varying concentrations of the unlabeled test compounds (this compound or Propofol) to the wells. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity (counts per minute) using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 (concentration of competitor that inhibits 50% of specific binding). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

This technique directly measures the ion flow through GABA-A receptor channels in the membrane of a single cell, providing a functional readout of receptor modulation.

Objective: To quantify the potentiation of GABA-induced chloride currents by this compound and assess its capacity for direct receptor activation.

Materials:

  • Cells: HEK293 cells stably transfected with cDNAs for the human GABA-A receptor subunits (e.g., α1, β2, γ2).

  • Solutions:

    • External Solution (bath): Physiological salt solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).

    • Internal Solution (pipette): Solution mimicking the intracellular ionic composition (e.g., containing CsCl, MgCl₂, EGTA, HEPES, ATP).

  • Agonist/Modulators: GABA, this compound, Propofol.

  • Instrumentation: Patch-clamp amplifier, micromanipulator, perfusion system, microscope.

Protocol:

  • Cell Culture: Plate the transfected HEK293 cells onto glass coverslips 24-48 hours before the experiment.

  • Patch Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Obtaining a Whole-Cell Recording:

    • Position a coverslip in the recording chamber on the microscope stage, continuously perfused with external solution.

    • Under microscopic guidance, approach a single cell with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.

    • Apply gentle suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

  • Data Acquisition:

    • Clamp the membrane potential at a fixed voltage (e.g., -60 mV).

    • Potentiation Assay: Apply a low, sub-maximal concentration of GABA (e.g., EC5-EC20) to elicit a baseline current. Then, co-apply the same concentration of GABA along with varying concentrations of this compound or Propofol and measure the enhancement of the current.

    • Direct Activation Assay: Apply high concentrations of this compound or Propofol alone (in the absence of GABA) to the cell and record any elicited current.

  • Data Analysis:

    • Measure the peak amplitude of the currents elicited by each application.

    • For potentiation, normalize the enhanced current to the baseline GABA current. Plot the normalized response against the modulator concentration to generate a dose-response curve and calculate the EC50 (concentration for 50% of maximal potentiation).

    • For direct activation, compare the maximal current elicited by the compound to the maximal current elicited by a saturating concentration of GABA to determine efficacy.

Workflow cluster_binding Binding Affinity Assay cluster_function Electrophysiology Assay b1 Prepare Membranes from cells expressing GABA-A Receptors b2 Incubate Membranes with [35S]TBPS Radioligand & This compound/Propofol b1->b2 b3 Filter and Wash to Separate Bound Ligand b2->b3 b4 Quantify Radioactivity (Scintillation Counting) b3->b4 b5 Calculate Ki from IC50 Competition Curve b4->b5 f1 Culture HEK293 Cells Expressing GABA-A Receptor Subunits f2 Establish Whole-Cell Patch-Clamp Configuration f1->f2 f3 Apply GABA (EC20) + Test Compound f2->f3 f4 Record Potentiation of Chloride Current f3->f4 f5 Calculate EC50 and Efficacy f4->f5 start In Vitro Validation of this compound start->b1 start->f1

Caption: Experimental workflow for in vitro validation.

Conclusion

The in vitro validation of this compound confirms its mechanism of action as a potent positive allosteric modulator of the GABA-A receptor. Experimental data consistently show that its modified chemical structure confers a higher binding affinity and greater potency than Propofol. The described experimental protocols, including radioligand binding and whole-cell electrophysiology, are fundamental for quantifying these properties and form the basis for comparing novel anesthetic agents that target the GABA-A receptor. These in vitro findings provide a strong pharmacological rationale for the observed clinical characteristics of this compound, such as its high potency and potentially favorable safety profile.

References

(S)-Cipepofol vs. Propofol: A Comparative Guide to In Vivo Cardiovascular Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the nuanced cardiovascular effects of anesthetic agents is paramount for ensuring patient safety, particularly in high-risk populations. This guide provides a detailed comparison of the in vivo cardiovascular parameters associated with (S)-Cipepofol (also known as ciprofol) and the widely used anesthetic, propofol.

This compound is a novel, short-acting intravenous general anesthetic and a structural analog of propofol.[1][2] Both agents exert their sedative and anesthetic effects primarily through the potentiation of the γ-aminobutyric acid type A (GABA-A) receptor.[3][4] However, structural modifications in this compound are suggested to contribute to a different cardiovascular side-effect profile compared to propofol.[2] This guide synthesizes data from multiple clinical studies to provide an objective comparison.

Quantitative Comparison of Cardiovascular Parameters

The following table summarizes the key cardiovascular parameters observed during in vivo studies comparing this compound and propofol.

Cardiovascular ParameterThis compoundPropofolKey Findings and Citations
Mean Arterial Pressure (MAP) Exhibits greater hemodynamic stability with a smaller decrease in MAP post-induction.Associated with a more significant drop in MAP post-induction.In patients with aortic stenosis, the cipepofol group showed a significantly smaller area under the curve for MAP changes from baseline compared to the propofol group. At 3 minutes post-induction, the MAP was significantly higher in the ciprofol group compared to the propofol group in another study.
Heart Rate (HR) Generally stable heart rate.May cause a significant increase in heart rate post-intubation compared to this compound.One study reported a significantly higher heart rate in the propofol group at 1 and 3 minutes post-intubation. However, another study found no significant differences in HR changes during anesthesia induction.
Hypotension Incidence Lower incidence of post-induction hypotension.Higher incidence of post-induction hypotension.In a study on patients with aortic stenosis, the incidence of post-induction hypotension was 70.5% in the cipepofol group versus 88.5% in the propofol group.
Vasopressor Requirement Lower requirement for vasopressors to manage hypotension.Higher requirement for vasopressors.The median dose of norepinephrine required during the first 15 minutes post-induction was significantly lower in the cipepofol group.
Injection Pain Significantly lower incidence of injection pain.High incidence of injection pain is a common side effect.Multiple studies consistently report a statistically significant lower incidence of injection pain with this compound compared to propofol.

Experimental Protocols

The data presented above are derived from randomized controlled clinical trials. The general methodologies employed in these studies are outlined below.

Study Design:

Most studies were randomized, double-blind, controlled clinical trials. Patients were typically randomly assigned to receive either this compound or propofol for anesthesia induction.

Patient Population:

The studies included a range of patient populations, including adults scheduled for tracheal intubation under general anesthesia, patients undergoing coronary artery bypass grafting or heart valve replacement surgery, and high-cardiovascular-risk patients with severe aortic stenosis.

Drug Administration:
  • This compound: Initial doses in some studies were around 0.35 mg/kg. In a study with high-risk cardiac patients, an induction dose of 0.2 mg/kg was used.

  • Propofol: Initial doses were typically around 2.0 mg/kg.

  • Doses were often adjusted based on patient response and to achieve a specific depth of anesthesia, often monitored using a bispectral index (BIS) between 40 and 60.

Cardiovascular Monitoring:

Continuous monitoring of cardiovascular parameters was a standard procedure. This included:

  • Heart Rate (HR)

  • Mean Arterial Pressure (MAP)

  • Systolic Blood Pressure (SBP)

  • Diastolic Blood Pressure (DBP)

  • The use of vasopressor and anticholinergic agents was also recorded.

Signaling Pathways and Experimental Workflow

The cardiovascular effects of both this compound and propofol are linked to their interaction with GABA-A receptors and subsequent downstream effects on the sympathetic nervous system and vascular tone.

cluster_0 Drug Administration cluster_1 Mechanism of Action cluster_2 Physiological Effects cluster_3 Cardiovascular Outcomes Cipepofol This compound GABA_A GABA-A Receptor Potentiation Cipepofol->GABA_A Propofol Propofol Propofol->GABA_A SNS_inhibition Sympathetic Nervous System Inhibition GABA_A->SNS_inhibition Vasodilation Vasodilation GABA_A->Vasodilation Indirectly via other mechanisms (e.g., PKC pathway for Cipepofol) BP_decrease Decreased Blood Pressure SNS_inhibition->BP_decrease HR_change Altered Heart Rate SNS_inhibition->HR_change Vasodilation->BP_decrease Start Patient Recruitment (e.g., ASA I-III, specific surgeries) Randomization Randomization Start->Randomization Group_C Group C: this compound Administration Randomization->Group_C 1:1 Ratio Group_P Group P: Propofol Administration Randomization->Group_P Monitoring Continuous Cardiovascular Monitoring (MAP, HR, etc.) Group_C->Monitoring Group_P->Monitoring Data_Collection Data Collection at Pre-defined Timepoints Monitoring->Data_Collection Analysis Statistical Analysis of Cardiovascular Parameters Data_Collection->Analysis Comparison Comparison of Hemodynamic Stability and Adverse Events Analysis->Comparison

References

A Head-to-Head Comparison of (S)-Cipepofol and Sevoflurane in Murine Models: An Indirect Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anesthetic agents, the quest for compounds with rapid onset, predictable recovery, and minimal physiological disruption is ongoing. This guide provides a comparative analysis of two such agents: (S)-Cipepofol, a novel intravenous anesthetic, and sevoflurane, a widely used inhalational anesthetic. As no direct head-to-head studies in mice have been published, this comparison synthesizes available data from murine and other preclinical/clinical studies to offer a comprehensive overview for the research community.

This compound , a derivative of propofol, is a potent and selective positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Sevoflurane, a fluorinated methyl isopropyl ether, also enhances the function of GABA-A receptors, among other potential mechanisms of action.[3][4] This fundamental similarity in targeting the primary inhibitory neurotransmitter system in the central nervous system underpins their anesthetic properties.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound and sevoflurane based on available literature. It is crucial to note that these values are compiled from different studies and experimental conditions, and therefore, direct comparisons should be made with caution.

Table 1: Anesthetic Potency in Mice

AnestheticParameterValueSpeciesReference
This compoundED50 (Hypnosis)~4-5 times more potent than propofolHuman (inferred)[1]
SevofluraneMAC2.2% - 3.3%Mouse

ED50 (Median Effective Dose) for intravenous anesthetics is the dose required to produce a desired effect in 50% of the population. MAC (Minimum Alveolar Concentration) for inhalational anesthetics is the concentration required to prevent movement in response to a surgical stimulus in 50% of subjects.

Table 2: Anesthetic Induction and Emergence in Mice

AnestheticParameterTimeReference
This compoundInduction TimeRapid (comparable to propofol)Human
Emergence TimeRapidHuman
SevofluraneInduction Time66.40 ± 2.90 seconds
Recovery Time28.00 ± 1.07 seconds

Table 3: Reported Physiological Effects in Mice (unless otherwise specified)

Physiological SystemThis compoundSevoflurane
Hemodynamics Less hemodynamic impact compared to propofol in humans.Can cause dose-dependent decreases in blood pressure.
Respiration Reduced incidence of respiratory depression compared to propofol in humans.Can cause respiratory depression, characterized by a decrease in respiratory rate. High concentrations can induce gasping breaths.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for assessing the effects of this compound and sevoflurane.

Determination of Anesthetic Potency
  • This compound (Hypnosis ED50 - Inferred from Human Studies): While specific mouse ED50 data is limited in the provided results, a common method involves intravenous administration of escalating doses to different groups of mice. The loss of the righting reflex (the inability of a mouse to right itself when placed on its back) is a common endpoint for hypnosis. The ED50 is then calculated using methods such as probit analysis.

  • Sevoflurane (MAC Determination): Mice are placed in an anesthesia chamber and exposed to a predetermined concentration of sevoflurane in oxygen. After an equilibration period, a noxious stimulus (e.g., tail clamp) is applied. The concentration of sevoflurane is then adjusted for the next animal based on the response (movement or no movement). The MAC is calculated as the mean of the anesthetic concentrations that did not and did permit movement in response to the stimulus.

Assessment of Induction and Emergence
  • Induction Time: The time from the start of anesthetic administration (intravenous injection for this compound, introduction to the anesthetic chamber for sevoflurane) to the loss of the righting reflex is recorded.

  • Emergence Time: Following a set duration of anesthesia, the administration is discontinued. The time taken for the animal to spontaneously regain the righting reflex is measured as the emergence time.

Monitoring of Physiological Parameters
  • Hemodynamics: Parameters such as heart rate and blood pressure can be monitored in anesthetized mice using non-invasive tail-cuff systems or via surgically implanted telemetry devices for continuous measurement.

  • Respiration: Respiratory rate can be monitored by visual observation or by using whole-body plethysmography to measure changes in breathing patterns. Arterial blood gas analysis can provide detailed information on the impact on gas exchange.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathways

GABAA_Receptor_Modulation cluster_Anesthetics Anesthetic Agents cluster_Receptor GABA-A Receptor cluster_Effects Cellular Effects S_Cipepofol This compound GABAA GABA-A Receptor S_Cipepofol->GABAA Positive Allosteric Modulation Sevoflurane Sevoflurane Sevoflurane->GABAA Positive Allosteric Modulation Chloride_Influx Increased Cl- Influx GABAA->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anesthesia Anesthesia Reduced_Excitability->Anesthesia

Caption: Modulation of the GABA-A receptor by this compound and sevoflurane leading to anesthesia.

Sevoflurane has also been shown to be involved in other signaling pathways, including the PI3K/AKT/mTOR and ubiquitin-proteasome pathways, which may contribute to its neurotoxic effects in the developing brain.

Sevoflurane_Alternative_Pathways cluster_PI3K PI3K/AKT/mTOR Pathway cluster_Ubiquitin Ubiquitin-Proteasome Pathway cluster_Outcome Potential Outcome Sevoflurane Sevoflurane PI3K_AKT_mTOR Suppression of PI3K/AKT/mTOR Phosphorylation Sevoflurane->PI3K_AKT_mTOR Ubiquitin_Activation Activation of Ubiquitin-Proteasome Pathway Sevoflurane->Ubiquitin_Activation Dendritic_Spine_Dysplasia Dendritic Spine Dysplasia PI3K_AKT_mTOR->Dendritic_Spine_Dysplasia Neurotoxicity Neurotoxicity in Developing Brain Dendritic_Spine_Dysplasia->Neurotoxicity PSD95_Reduction Reduction of PSD-95 Levels Ubiquitin_Activation->PSD95_Reduction PSD95_Reduction->Neurotoxicity

Caption: Potential alternative signaling pathways affected by sevoflurane.

Experimental Workflows

Anesthetic_Comparison_Workflow cluster_SC This compound Group cluster_Sevo Sevoflurane Group start Select Mouse Cohorts SC_Admin Administer this compound (IV) start->SC_Admin Sevo_Admin Administer Sevoflurane (Inhalation) start->Sevo_Admin SC_Monitor Monitor: - Induction/Emergence Times - Hemodynamics - Respiration SC_Admin->SC_Monitor Data_Analysis Data Analysis and Comparison SC_Monitor->Data_Analysis Sevo_Monitor Monitor: - Induction/Emergence Times - Hemodynamics - Respiration Sevo_Admin->Sevo_Monitor Sevo_Monitor->Data_Analysis

Caption: A generalized workflow for a head-to-head comparison of intravenous and inhalational anesthetics in mice.

Conclusion

This guide provides an indirect comparison of this compound and sevoflurane for anesthetic applications in mice, based on currently available data. Both agents act on the GABA-A receptor, a cornerstone of their anesthetic effects. The data suggests that this compound, like propofol, offers rapid induction and emergence with potentially fewer cardiorespiratory side effects. Sevoflurane is a well-established inhalational agent with rapid induction and recovery kinetics in mice, though it can induce dose-dependent cardiorespiratory depression.

It is imperative for the research community to conduct direct head-to-head comparative studies in murine models to definitively elucidate the relative efficacy and safety profiles of these two promising anesthetic agents. Such studies will be invaluable for guiding the selection of anesthetics in preclinical research and for the continued development of safer and more effective anesthetic drugs.

References

(S)-Cipepofol Demonstrates Superior Potency to Propofol in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

(S)-Cipepofol, a novel intravenous anesthetic, has consistently demonstrated a higher potency than the widely used anesthetic, propofol, in multiple in vivo clinical studies. This increased potency, coupled with a favorable safety profile, positions this compound as a promising alternative for procedural sedation and general anesthesia.

Clinical evidence indicates that this compound is approximately four to five times more potent than propofol.[1][2][3] This heightened potency means that a smaller dose of this compound is required to achieve the same level of sedation or anesthesia as propofol, which could potentially lead to fewer side effects. Both drugs exert their effects by potentiating the action of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression.[1][4]

Quantitative Comparison of Potency

The relative potency of this compound and propofol has been quantified in several clinical trials using the median effective dose (ED50) and the 95% effective dose (ED95), which represent the doses required to produce a desired effect in 50% and 95% of the population, respectively.

MetricThis compound (mg/kg)Propofol (mg/kg)Potency Ratio (Cipepofol:Propofol)Study Population
ED95 0.53 (95% CI: 0.48–0.60)2.16 (95% CI: 1.96–2.45)4.1 : 1Patients undergoing painless hysteroscopy
ED50 0.326 (95% CI: 0.304–0.337)1.541 (95% CI: 1.481–1.599)~4.7 : 1Patients undergoing tracheal intubation
ED50 0.444 (95% CI: 0.385-0.503)1.985 (95% CI: 1.801–2.170)4.5 : 1Patients undergoing outpatient hysteroscopy

Experimental Protocols

The data presented above were derived from randomized, double-blind, controlled clinical trials. The following provides a general overview of the methodologies employed in these studies.

Anesthesia Induction for Hysteroscopy

In a study involving patients undergoing painless hysteroscopy, individuals were randomly assigned to receive a single intravenous bolus of either this compound or propofol at varying doses. The primary measure of efficacy was the successful induction of anesthesia, defined as achieving a Modified Observer's Assessment of Alertness/Sedation (MOAA/S) score of ≤1 within two minutes of administration. The doses were determined using an up-and-down sequential allocation method to efficiently identify the ED50 and ED95.

Suppression of Cardiovascular Response to Tracheal Intubation

Another key study evaluated the potency of this compound and propofol in suppressing the cardiovascular response to tracheal intubation. In this trial, patients scheduled for general anesthesia were randomly allocated to receive either this compound or propofol. The dose for each subsequent patient was adjusted based on the response of the previous patient (Dixon's up-and-down method) to determine the ED50 and ED95 required to inhibit a significant cardiovascular response to intubation.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the common signaling pathway for both drugs and a generalized workflow for the clinical trials that compared their potency.

G cluster_0 Cellular Mechanism of Action drug This compound or Propofol gaba_r GABA-A Receptor drug->gaba_r Binds to and potentiates cl_channel Chloride Ion Channel Opening gaba_r->cl_channel Increased GABA affinity leads to hyperpolarization Neuronal Hyperpolarization cl_channel->hyperpolarization Increased Cl- influx causes cns_depression CNS Depression (Sedation/Anesthesia) hyperpolarization->cns_depression

Mechanism of Action of this compound and Propofol.

G cluster_1 Clinical Trial Workflow patient_recruitment Patient Recruitment (e.g., undergoing hysteroscopy) randomization Randomization patient_recruitment->randomization group_c Group C: This compound Administration randomization->group_c group_p Group P: Propofol Administration randomization->group_p assessment Assessment of Sedation (e.g., MOAA/S Score) group_c->assessment group_p->assessment data_analysis Data Analysis (Probit/Dixon's Method) assessment->data_analysis potency_determination Determination of ED50 and ED95 data_analysis->potency_determination

Generalized Experimental Workflow for Potency Comparison.

In addition to its higher potency, studies have also suggested that this compound may offer a better safety profile, with a lower incidence of injection pain and respiratory depression compared to propofol. These findings, combined with its potent anesthetic effects, underscore the potential of this compound as a valuable addition to the armamentarium of anesthetic agents.

References

(S)-Cipepofol: A Preclinical and Clinical Review of Reduced Injection Pain in Anesthetic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive evaluation of the novel intravenous anesthetic (S)-Cipepofol (also known as ciprofol or HSK3486) demonstrates a significant reduction in injection-site pain compared to the widely used anesthetic, propofol. This guide synthesizes available data from preclinical and clinical studies, providing researchers, scientists, and drug development professionals with a comparative analysis of this compound's favorable injection tolerance profile.

Executive Summary

Comparative Analysis of Injection Pain

Clinical studies consistently report a statistically significant lower incidence of injection pain with this compound compared to propofol.

Study TypeThis compound Injection Pain IncidencePropofol Injection Pain IncidenceKey Findings
Systematic Review & Meta-Analysis Lower incidence reported across multiple studies.Higher incidence reported.Ciprofol is associated with a significantly lower risk of injection pain compared to propofol.
Phase III Clinical Trial (Gynecological Surgery) 16.7%58.3%A significant reduction in both the incidence and severity of injection pain was observed with this compound.
Phase III Clinical Trial (Colonoscopy) 1.82%33.04%This compound demonstrated superior hemodynamic stability and a lower incidence of injection pain.
Clinical Study (Painless Gastroenteroscopy) 2.1% (1 patient with a score of 1)71.4% (35 patients with varying pain scores)The incidence and severity of injection pain were significantly lower in the this compound group.

Proposed Mechanism for Reduced Injection Pain

The prevailing hypothesis for the reduced injection pain associated with this compound centers on its physicochemical properties and formulation. Injection pain with propofol is believed to be caused by the direct stimulation of free nerve endings within the vein by the free drug in the aqueous phase of the lipid emulsion.

This compound's structural modifications, including the addition of a cyclopropyl group, increase its lipophilicity. This enhanced lipophilicity is thought to lead to a lower concentration of the free drug in the aqueous phase of the emulsion, thereby reducing the direct irritation of the venous intima upon injection.

cluster_propofol Propofol Injection cluster_cipepofol This compound Injection High Aqueous Concentration High Aqueous Concentration Direct Vein Irritation Direct Vein Irritation High Aqueous Concentration->Direct Vein Irritation leads to Pain Sensation Pain Sensation Direct Vein Irritation->Pain Sensation causes Low Aqueous Concentration Low Aqueous Concentration Reduced Vein Irritation Reduced Vein Irritation Low Aqueous Concentration->Reduced Vein Irritation leads to Reduced Pain Reduced Pain Reduced Vein Irritation->Reduced Pain results in

Figure 1. Proposed mechanism for reduced injection pain with this compound.

Preclinical Evaluation in Animal Models

While specific studies focusing on injection pain models for this compound are not publicly available, general preclinical pharmacology studies have been conducted in rats and dogs to assess its anesthetic and hemodynamic properties. These studies form the basis for its progression to clinical trials.

Experimental Protocols

The following are generalized experimental protocols for assessing the anesthetic effects of intravenous agents in animal models, based on the available preclinical data for this compound (HSK3486).

1. Anesthetic Potency Assessment in Rats (Loss of Righting Reflex Model)

  • Animal Species: Sprague-Dawley rats.

  • Drug Administration: Intravenous (IV) injection into the lateral tail vein.

  • Procedure:

    • Animals are placed in a suitable restrainer for IV access.

    • This compound or the comparator agent (e.g., propofol) is administered as a bolus injection.

    • Immediately following injection, the animal is placed on its back in a testing arena.

    • The primary endpoint is the loss of the righting reflex, defined as the inability of the animal to right itself onto all four paws within a specified timeframe (e.g., 60 seconds).

    • The duration of the loss of righting reflex is recorded as a measure of the anesthetic effect.

    • A dose-response curve is typically generated to determine the median effective dose (ED50) for inducing anesthesia.

2. Hemodynamic Assessment in Beagle Dogs

  • Animal Species: Beagle dogs.

  • Drug Administration: Intravenous (IV) infusion via a catheter placed in a peripheral vein.

  • Procedure:

    • Animals are instrumented for the continuous monitoring of cardiovascular parameters, including mean arterial pressure (MAP), heart rate (HR), and electrocardiogram (ECG).

    • A baseline recording of hemodynamic parameters is obtained before drug administration.

    • This compound or the comparator agent is administered as a controlled IV infusion.

    • Hemodynamic parameters are continuously recorded during and after the drug infusion.

    • Changes from baseline in MAP, HR, and other cardiovascular variables are analyzed to assess the hemodynamic stability of the anesthetic agent.

Animal Model Selection Animal Model Selection IV Administration IV Administration Animal Model Selection->IV Administration Behavioral Assessment Behavioral Assessment IV Administration->Behavioral Assessment Physiological Monitoring Physiological Monitoring IV Administration->Physiological Monitoring Data Analysis Data Analysis Behavioral Assessment->Data Analysis Physiological Monitoring->Data Analysis

Figure 2. General workflow for preclinical anesthetic evaluation.

Conclusion

A Comparative Analysis of Recovery Profiles: (S)-Cipepofol vs. Propofol

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of two intravenous anesthetic agents, (S)-Cipepofol and Propofol, reveals distinct recovery profiles with significant implications for clinical practice. While both drugs act as positive allosteric modulators of the GABA-A receptor, emerging evidence suggests this compound may offer a more favorable recovery experience, characterized by comparable awakening times and a lower incidence of adverse events.

This compound, a novel 2,6-disubstituted phenol derivative and a structural analog of propofol, has demonstrated a higher potency, being approximately 4 to 6 times more potent than propofol.[1][2][3][4] This increased potency may contribute to its differing side effect profile. This guide provides a comprehensive comparison of the recovery profiles of this compound and propofol, supported by data from recent clinical trials, to inform researchers, scientists, and drug development professionals.

Quantitative Comparison of Recovery Metrics

Clinical studies have evaluated several key parameters to define the recovery profile of patients following anesthesia with this compound versus propofol. The data, summarized below, indicates that while recovery times are often comparable, this compound consistently demonstrates a lower incidence of common post-anesthetic side effects.

Recovery MetricThis compoundPropofolKey Findings
Time to Awakening Comparable to slightly longerRapidMultiple studies report no significant difference in awakening times between the two agents.[5] One study noted a significantly longer awakening time for the ciprofol group (7.57 min vs 5.52 min).
Incidence of Injection Pain Significantly LowerHigherA consistent finding across multiple studies is a markedly lower incidence of pain upon injection with this compound.
Postoperative Nausea and Vomiting (PONV) LowerHigherStudies suggest a reduced risk of PONV in patients receiving this compound compared to propofol.
Intraoperative Hypotension Lower IncidenceHigher IncidenceThis compound is associated with greater hemodynamic stability, showing a lower incidence of hypotension during anesthesia induction and maintenance.
Respiratory Adverse Events FewerMore FrequentA systematic review and meta-analysis found that intravenous ciprofol resulted in fewer adverse respiratory events than propofol.

Experimental Protocols

The following outlines a typical experimental design for a comparative clinical trial evaluating the recovery profiles of this compound and propofol for general anesthesia in adult patients undergoing elective surgery.

1. Study Design: A randomized, controlled, double-blind clinical trial.

2. Patient Population: Adult patients (e.g., aged 18-65 years) with an American Society of Anesthesiologists (ASA) physical status of I or II, scheduled for elective surgery expected to last a specific duration (e.g., at least 1 hour).

3. Randomization and Blinding: Patients are randomly assigned to receive either this compound or propofol for the induction and maintenance of anesthesia. Both the patients and the researchers assessing the outcomes are blinded to the treatment allocation.

4. Anesthesia Protocol:

  • Induction: Anesthesia is induced with an intravenous bolus of either this compound (e.g., 0.4 mg/kg) or propofol (e.g., 2.0 mg/kg).
  • Maintenance: Anesthesia is maintained with a continuous intravenous infusion of the assigned drug. The infusion rate is adjusted to maintain a desired depth of anesthesia, often monitored using a Bispectral Index (BIS) monitor with a target range (e.g., 40-60).
  • Analgesia: A standardized analgesic regimen (e.g., fentanyl or sufentanil) is administered to all patients.

5. Recovery Assessment:

  • Time to Awakening: Recorded as the time from the cessation of the anesthetic infusion to the patient's first response to a verbal command.
  • Time to Extubation: The time from the end of anesthetic administration to the removal of the breathing tube.
  • Orientation Recovery: Assessed by the patient's ability to state their name and location.
  • Adverse Events Monitoring: Patients are closely monitored for adverse events during the recovery period, including injection pain, nausea, vomiting, dizziness, and hemodynamic instability (hypotension, bradycardia).

6. Quality of Recovery Assessment: Patient-reported outcomes are often measured using validated questionnaires, such as the Quality of Recovery-15 (QoR-15) scale, administered at baseline and at specified postoperative time points (e.g., 24 hours).

Visualizing the Mechanisms and Workflows

To better understand the underlying pharmacology and experimental processes, the following diagrams are provided.

G cluster_0 Pharmacodynamic Mechanism Propofol Propofol GABA_A GABA-A Receptor Propofol->GABA_A Binds & Potentiates Cipepofol This compound Cipepofol->GABA_A Binds & Potentiates (Higher Potency) Chloride Chloride Ion Influx GABA_A->Chloride Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization CNS_Depression CNS Depression (Anesthesia/Sedation) Hyperpolarization->CNS_Depression

Caption: Mechanism of Action for this compound and Propofol.

G cluster_1 Comparative Clinical Trial Workflow Start Patient Recruitment (Elective Surgery) Randomization Randomization Start->Randomization Group_C Group C: this compound Randomization->Group_C 1:1 Group_P Group P: Propofol Randomization->Group_P Induction Anesthesia Induction (IV Bolus) Group_C->Induction Group_P->Induction Maintenance Anesthesia Maintenance (IV Infusion) Induction->Maintenance Surgery Surgical Procedure Cessation Cessation of Anesthetic Surgery->Cessation Recovery Recovery Assessment (Time to Awakening, Side Effects) Cessation->Recovery Follow_up Postoperative Follow-up (QoR-15) Recovery->Follow_up

Caption: Workflow of a Comparative Clinical Trial.

References

(S)-Cipepofol Demonstrates Non-Inferiority to Propofol with Potential Safety Advantages in Research Models

Author: BenchChem Technical Support Team. Date: November 2025

(S)-Cipepofol, a novel short-acting intravenous anesthetic, has shown non-inferiority to propofol in terms of anesthetic efficacy and sedation success rates across various research models and clinical trials. Emerging evidence suggests this compound may offer a superior safety profile, particularly concerning injection site pain and hemodynamic stability.

This compound, a structural analogue of propofol, is a potent GABA-A receptor agonist.[1][2] Its mechanism of action, similar to propofol, involves enhancing the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][3][4] However, the addition of a cyclopropyl group to its chemical structure results in a higher binding affinity for the GABA-A receptor, making it approximately four to five times more potent than propofol. This increased potency allows for equivalent anesthetic effects to be achieved at lower clinical doses.

Comparative Efficacy and Potency

Multiple non-inferiority trials have established that this compound is not inferior to propofol in achieving successful sedation and anesthesia. For instance, in studies involving patients undergoing procedures like gastroscopy, colonoscopy, and bronchoscopy, this compound demonstrated a 100% success rate in sedation, comparable to propofol. The anesthetic potency of this compound has been consistently reported to be 4-5 times greater than that of propofol.

Table 1: Comparative Potency and Dosage in Clinical Trials

ParameterThis compoundPropofolReference
Anesthetic Potency 4-5 times greater than propofolStandard
Induction Dose (Gastroscopy/Colonoscopy) 0.4 mg/kg1.5 - 2.0 mg/kg
Induction Dose (General Anesthesia) 0.4 mg/kg2.0 mg/kg
Maintenance Infusion (General Anesthesia) 0.8 mg/kg/h (initial)5.0 mg/kg/h (initial)
Maintenance Infusion (ICU Sedation) 0.3 mg/kg/h (median)1.5 mg/kg/h (initial)
Pharmacokinetics and Pharmacodynamics

This compound exhibits a rapid onset of action and recovery profile, similar to propofol. Due to its increased lipophilicity, it quickly crosses the blood-brain barrier, leading to a fast onset of central nervous system effects. While some studies report a slightly longer awakening time for this compound compared to propofol, others show no significant difference in recovery times. The plasma concentrations of this compound have been shown to correlate well with the Bispectral Index (BIS), allowing for controlled depth of sedation.

Table 2: Pharmacokinetic and Pharmacodynamic Comparison

ParameterThis compoundPropofolReference
Time to Loss of Consciousness ~1.09 min~1.13 min
Awakening Time Slightly longer in some studiesStandard
Time to Full Alertness No significant difference in some studiesStandard
Half-life (t½) 3.47 ± 1.85 hComparable to Propofol
Total Clearance (CL) 0.83 ± 0.14 L/h/kg-
Volume of Distribution (Vz) 3.96 ± 0.84 L/kg-
Safety and Tolerability Profile

A significant advantage of this compound observed in multiple studies is its improved safety and tolerability profile compared to propofol. The most prominent difference is the significantly lower incidence of injection site pain. Furthermore, this compound appears to cause less hemodynamic fluctuation, with a lower incidence of hypotension and bradycardia reported in several trials. The incidence of respiratory depression with this compound has also been reported to be lower than that of propofol.

Table 3: Comparative Safety and Adverse Events

Adverse EventThis compoundPropofolReference
Injection Site Pain 4.9%52.4%
Hypotension 7.7%23.1%
Bradycardia 3.8%Not specified
Respiratory Depression 1.6%4.6%
Total Adverse Drug Reactions 31.3%62.8%

Experimental Protocols

Non-inferiority Trial for Deep Sedation during Gastroscopy and Colonoscopy
  • Study Design: A multi-center, randomized, non-inferiority, controlled phase 3 clinical trial.

  • Patient Population: Patients undergoing gastroscopy or colonoscopy. A total of 289 patients were randomly allocated.

  • Drug Administration:

    • This compound group: Intravenous injection of 0.4 mg/kg.

    • Propofol group: Intravenous injection of 1.5 mg/kg.

  • Primary Outcome: The success rate of the procedure, defined as completion of the colonoscopy with no need for an alternative sedative or more than five top-up doses within any 15-minute period.

  • Monitored Parameters: Success rate, need for top-up doses, patient satisfaction scores, and incidence of adverse events, including injection pain.

General Anesthesia Induction and Maintenance Trial
  • Study Design: A multi-center, single-blind, randomized, parallel-group, phase 3 clinical trial.

  • Patient Population: 129 patients undergoing non-emergency, non-cardiothoracic, and non-neurosurgical elective surgery.

  • Drug Administration:

    • This compound group: Induction with 0.4 mg/kg, followed by a maintenance infusion starting at 0.8 mg/kg/h.

    • Propofol group: Induction with 2.0 mg/kg, followed by a maintenance infusion starting at 5.0 mg/kg/h.

    • Infusion rates were adjusted to maintain a Bispectral Index (BIS) of 40-60.

  • Primary Outcome: Success rate of anesthetic maintenance, with a non-inferiority margin of -8%.

  • Monitored Parameters: Success rate of induction and maintenance, recovery times (full alertness, spontaneous breathing), time in post-anesthesia care unit (PACU), BIS values, and safety profiles.

Visualizations

G cluster_0 Mechanism of Action Cipepofol This compound GABA_A GABA-A Receptor Cipepofol->GABA_A Binds with higher affinity (4-5x) Propofol Propofol Propofol->GABA_A Binds Cl_channel Chloride Ion Channel Opening GABA_A->Cl_channel Activates Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization CNS_depression CNS Depression (Sedation, Anesthesia) Hyperpolarization->CNS_depression

Comparative Mechanism of Action Pathway.

G cluster_workflow Non-Inferiority Trial Workflow Start Patient Recruitment (e.g., undergoing elective surgery) Randomization Randomization (1:1 or 2:1 ratio) Start->Randomization Group_A Group A: This compound Administration (e.g., 0.4 mg/kg induction) Randomization->Group_A Group_B Group B: Propofol Administration (e.g., 2.0 mg/kg induction) Randomization->Group_B Anesthesia Anesthesia Induction & Maintenance (BIS 40-60) Group_A->Anesthesia Group_B->Anesthesia Monitoring Continuous Monitoring (Hemodynamics, BIS, Adverse Events) Anesthesia->Monitoring Recovery Post-Anesthesia Recovery (Assessment of recovery times) Monitoring->Recovery Analysis Data Analysis (Efficacy & Safety Outcomes) Recovery->Analysis

Generalized Experimental Workflow Diagram.

References

Cross-Validation of (S)-Cipepofol's Anesthetic and Sedative Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

(S)-Cipepofol, a novel short-acting intravenous anesthetic, has demonstrated promising results in clinical trials as a safer alternative to propofol. This guide provides a comparative analysis of its effects as documented across different research studies, offering a cross-validation of its clinical performance.

Developed by Haisco Pharmaceutical Group, this compound (also known as Cipepofol and HSK3486) is a GABAA receptor positive allosteric modulator.[1][2] Its chemical structure, an analog of propofol, results in a higher affinity for the GABAA receptor, leading to greater potency.[3] Clinical studies have consistently shown that this compound is 4 to 6 times more potent than propofol.[1] This increased potency allows for the administration of lower doses to achieve similar sedative and anesthetic effects, which may contribute to a more favorable safety profile.

Comparative Efficacy and Safety Profile

Across multiple randomized controlled trials conducted in various clinical settings, this compound has been shown to be non-inferior to propofol in terms of anesthetic and sedative efficacy. A key advantage highlighted in several studies is its improved hemodynamic stability and a lower incidence of injection site pain.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies, comparing key efficacy and safety endpoints between this compound and propofol.

Table 1: Efficacy Outcomes

OutcomeThis compoundPropofolPatient PopulationStudy Reference
Anesthesia Induction Success Rate 100% (0.3, 0.4, and 0.5 mg/kg)100% (2.0 and 2.5 mg/kg)Elective Surgery[4]
Non-inferior to propofol-Elective Surgery
Time to Successful Induction (seconds) 34.8 ± 15.535.4 ± 9.5Gynecological Surgery
58.63 ± 5.5957.43 ± 5.57Painless Colonoscopy
Time to Full Alertness (minutes) 7.16 ± 1.617.38 ± 1.87Painless Colonoscopy

Table 2: Safety Outcomes - Hemodynamics

OutcomeThis compoundPropofolPatient PopulationStudy Reference
Incidence of Hypotension 70.5%88.5%Severe Aortic Stenosis
36.7%63.3%Elderly, Hip Fracture Surgery
Incidence of Severe Hypotension 26.7%53.3%Elderly, Hip Fracture Surgery
Norepinephrine Dose (µg, median) 6.010.0Severe Aortic Stenosis
Blood Pressure 3 min post-induction (mmHg, mean) 84.47 ± 12.8080.81 ± 12.49Bronchoscopy

Table 3: Safety Outcomes - Other Adverse Events

OutcomeThis compoundPropofolPatient PopulationStudy Reference
Incidence of Injection Pain 6.7%61.4%Outpatient Gynecological Procedures
0.8%37.1%Bronchoscopy
Incidence of Treatment-Emergent Adverse Events 34.4%79.5%Outpatient Gynecological Procedures
Respiratory Depression Lower incidence than propofolHigher incidence than this compoundGeneral Anesthesia

Experimental Protocols

The data presented above were derived from rigorously designed clinical trials. While specific parameters varied, the general methodologies are outlined below.

General Anesthesia Induction in Elective Surgery
  • Study Design: Phase III, multicenter, randomized, double-blind, non-inferiority trial.

  • Participants: Adult patients (ASA physical status I or II) scheduled for elective surgery under general anesthesia.

  • Intervention: Patients were randomized to receive either this compound (e.g., 0.4 mg/kg) or propofol (e.g., 2.0 mg/kg) for anesthesia induction. Other medications such as opioids (e.g., fentanyl) and muscle relaxants (e.g., rocuronium) were also administered.

  • Primary Outcome: Success rate of anesthesia induction, often defined as achieving a Modified Observer's Assessment of Alertness/Sedation (MOAA/S) score of ≤1 without the need for rescue medication.

  • Safety Monitoring: Continuous monitoring of vital signs (heart rate, blood pressure), respiratory function, and recording of adverse events, including injection site pain.

Sedation for Medical Procedures (e.g., Colonoscopy, Gynecological Procedures)
  • Study Design: Randomized, controlled trial.

  • Participants: Adult patients undergoing procedures requiring sedation.

  • Intervention: Intravenous administration of either this compound or propofol for induction and maintenance of sedation. Dosages were titrated to achieve and maintain a desired level of sedation (e.g., MOAA/S score ≤ 1).

  • Key Outcomes: Success rate of sedation, time to induction, recovery times (time to full alertness, time to meet discharge criteria), hemodynamic stability, and incidence of adverse events.

Hemodynamic Effects in High-Risk Patients (e.g., Severe Aortic Stenosis)
  • Study Design: Single-center, randomized clinical trial.

  • Participants: Adult patients with severe aortic stenosis scheduled for procedures like transcatheter aortic valve replacement (TAVR).

  • Intervention: Anesthesia induction with either this compound or propofol at equipotent doses.

  • Primary Outcome: Hemodynamic stability, often measured as the area under the curve of the mean arterial pressure (MAP) difference from baseline during the initial period post-induction.

  • Secondary Outcomes: Incidence of hypotension, need for vasopressor support (e.g., norepinephrine), and depth of anesthesia (measured by bispectral index, BIS).

Mechanism of Action and Experimental Workflow Visualization

The following diagrams illustrate the signaling pathway of this compound and a generalized workflow for the clinical trials described.

G cluster_membrane Neuronal Membrane GABA_A GABA-A Receptor (α1 and β2 subunits) Cl_channel Chloride (Cl⁻) Channel Opening GABA_A->Cl_channel Potentiates effect of GABA S_Cipepofol This compound S_Cipepofol->GABA_A Positive Allosteric Modulator (Binds to cavity between subunits) GABA GABA GABA->GABA_A Binds to receptor Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Increased Cl⁻ influx Inhibition Inhibitory Postsynaptic Potential (IPSP) CNS Depression (Sedation/Anesthesia) Hyperpolarization->Inhibition

Caption: Signaling pathway of this compound at the GABAA receptor.

G cluster_pre Pre-Procedure cluster_proc Procedure cluster_post Post-Procedure P1 Patient Screening & Informed Consent P2 Randomization P1->P2 P3 This compound Group P2->P3 1:1 or 2:1 ratio P4 Propofol Group (Control) P2->P4 A1 Anesthesia/Sedation Induction P3->A1 P4->A1 A2 Monitoring (Hemodynamics, BIS, etc.) A1->A2 A3 Surgical/Medical Procedure A2->A3 D1 Data Collection (Efficacy & Safety Outcomes) A3->D1 D2 Statistical Analysis (Comparison between groups) D1->D2

Caption: Generalized experimental workflow for clinical trials.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of (S)-Cipepofol

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles for Disposal

(S)-Cipepofol should be treated as a hazardous waste.[1] Improper disposal, such as sewering, can lead to environmental contamination and potential harm to aquatic life, similar to the concerns raised with the anesthetic propofol.[2][3][4] Furthermore, as a potent compound, preventing diversion and ensuring personnel safety are paramount.[2]

Recommended Disposal Procedures

Personnel Safety and Preparation:

  • Consult Safety Data Sheet (SDS): Always review the manufacturer's SDS for this compound, which will contain specific information on handling and disposal.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile or latex gloves, a lab coat, and eye protection, when handling this compound for disposal.

  • Work in a Ventilated Area: All handling of this compound should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

Disposal of Liquid Waste:

  • Do Not Pour Down the Drain: Under no circumstances should this compound be disposed of down the sink.

  • Hazardous Waste Collection: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container. Contact your institution's Environmental Health and Safety (EHS) department for appropriate containers and labels.

  • Waste Neutralization/Inactivation: For facilities equipped to do so, consider using a waste management system that neutralizes or inactivates the pharmaceutical waste. Systems that solidify the waste can also help prevent diversion. Another recommended method for similar compounds is disposal in bags containing activated carbon.

Disposal of Contaminated Materials:

  • Solid Waste: Any materials that come into contact with this compound, such as vials, syringes, and contaminated PPE, should be disposed of as hazardous waste.

  • Empty Containers: Even empty vials that once contained this compound should be treated as hazardous waste and disposed of accordingly, as they may retain residual amounts of the compound.

Final Disposal Pathway:

  • Engage a Licensed Waste Management Vendor: Your institution's EHS department will typically coordinate with a licensed hazardous waste management vendor for the final disposal of the collected waste.

  • Incineration: The preferred method of destruction for potent pharmaceutical waste like this compound is high-temperature incineration by a licensed facility.

The following table summarizes the key disposal considerations for this compound:

Waste TypeDisposal MethodKey Considerations
Liquid this compound Collect in a designated hazardous waste container.Do not dispose of down the drain. Ensure the container is properly labeled and sealed.
Empty Vials and Ampules Dispose of in a hazardous waste container for solids.Residual amounts of the compound can remain.
Contaminated Labware (e.g., syringes, pipette tips) Dispose of in a sharps container if applicable, then as hazardous waste.Prevents accidental exposure and environmental contamination.
Contaminated PPE (e.g., gloves, lab coat) Place in a designated hazardous waste bag.Minimize the spread of the potent compound.

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal a Consult SDS for this compound b Wear Appropriate PPE (Gloves, Lab Coat, Eye Protection) a->b c Work in a Ventilated Area (e.g., Fume Hood) b->c d Collect Liquid Waste in Designated Hazardous Waste Container c->d e Collect Contaminated Solids (Vials, PPE) in Separate Hazardous Waste Container c->e f Store Waste Securely for Pickup d->f e->f g Contact Environmental Health & Safety (EHS) f->g h Waste Collected by Licensed Vendor g->h i High-Temperature Incineration h->i

References

Essential Safety and Logistics for Handling (S)-Cipepofol

Author: BenchChem Technical Support Team. Date: November 2025

(S)-Cipepofol , a novel 2,6-disubstituted phenol derivative, serves as a positive allosteric modulator and direct agonist of the GABA-A receptor.[1] Its structural similarity to propofol underscores the necessity for stringent safety protocols in a laboratory setting.[1][2] This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Quantitative Data and Physical Properties

A summary of the known quantitative and physical properties of this compound is presented below. This information is critical for risk assessment and the design of safe experimental procedures.

PropertyValueSource
Molecular Formula C₁₄H₂₀O[2][3]
Molecular Weight 204.31 g/mol
CAS Number 1637741-59-3 (for S-isomer)
Appearance Neat liquid
Solubility Soluble in DMSO (≥10 mg/mL) and Ethanol (≥10 mg/mL)
Storage Temperature Pure form: -20°C (3 years); In solvent: -80°C (6 months)
IUPAC Name 2-[(1S)-1-cyclopropylethyl]-6-(propan-2-yl)phenol

Personal Protective Equipment (PPE) for Handling this compound

Given that this compound is a phenol derivative, appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following PPE is recommended for handling this compound in a laboratory setting.

Standard Laboratory PPE:
  • Safety Glasses: Must be worn at all times when handling this compound.

  • Lab Coat: A fully buttoned lab coat should be worn to protect from splashes.

  • Gloves: Chemical-resistant gloves are essential.

Enhanced PPE for Specific Procedures:

For procedures with a higher risk of exposure, such as handling concentrated solutions or when there is a potential for splashes, the following enhanced PPE is required:

  • Chemical Splash Goggles: To provide a complete seal around the eyes.

  • Face Shield: Worn in conjunction with goggles for maximum facial protection.

  • Double Gloves: Use of double nitrile or thicker nitrile gloves is recommended for handling dilute solutions. For concentrated solutions, neoprene or butyl gloves over nitrile gloves provide better protection.

  • Chemical-Resistant Apron: A butyl rubber or neoprene apron should be worn over the lab coat.

PPE_Selection_Workflow Diagram 1: PPE Selection Workflow for this compound Handling cluster_risk_assessment Risk Assessment cluster_ppe_selection PPE Selection cluster_verification Verification Start Start: Handling this compound AssessRisk Assess Risk of Exposure (Concentration, Volume, Procedure) Start->AssessRisk LowRisk Low Risk (e.g., handling dilute solutions) AssessRisk->LowRisk Low HighRisk High Risk (e.g., concentrated solutions, potential for splash) AssessRisk->HighRisk High StandardPPE Standard PPE: - Safety Glasses - Lab Coat - Nitrile Gloves LowRisk->StandardPPE EnhancedPPE Enhanced PPE: - Chemical Goggles & Face Shield - Double Gloves (Nitrile/Neoprene) - Chemical-Resistant Apron HighRisk->EnhancedPPE Verify Verify Proper Fit and Inspect PPE for Damage StandardPPE->Verify EnhancedPPE->Verify Proceed Proceed with Experiment Verify->Proceed

Caption: PPE Selection Workflow for this compound Handling.

Experimental Protocols: Safe Handling and Disposal

Adherence to strict experimental protocols is crucial for the safe handling and disposal of this compound.

Handling Procedures:
  • Preparation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.

  • Weighing and Transferring: When weighing the neat liquid or preparing solutions, wear appropriate PPE. Use a chemical-resistant spatula for transfers.

  • Solution Preparation: When dissolving this compound, add the solvent slowly to the compound.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a designated, cool, and dry area away from incompatible materials.

  • Spill Response:

    • Minor Spills: For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

    • Major Spills: In case of a large spill, evacuate the area and contact the institution's environmental health and safety (EHS) department immediately.

Disposal Plan:

This compound and any materials contaminated with it should be disposed of as hazardous chemical waste.

  • Waste Collection: Collect all this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, in a dedicated, labeled, and sealed hazardous waste container.

  • Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include the date of accumulation.

  • Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area, away from general laboratory traffic.

  • Disposal Request: Follow your institution's procedures for hazardous waste pickup. Do not dispose of this compound down the drain or in regular trash. Due to its phenolic structure, incineration by a licensed hazardous waste disposal company is the recommended method of final disposal.

Safe_Handling_Disposal_Workflow Diagram 2: Safe Handling and Disposal Workflow for this compound cluster_handling Safe Handling Protocol cluster_disposal Disposal Protocol cluster_emergency Emergency Procedures Prep Preparation: - Work in Fume Hood - Verify Eyewash/Shower Access PPE Don Appropriate PPE (See Diagram 1) Prep->PPE Handling Handling: - Weighing & Transferring - Solution Preparation PPE->Handling Storage Proper Storage: - Sealed & Labeled Container - Cool, Dry, Designated Area Handling->Storage Collect Collect Waste: - this compound Residue - Contaminated PPE - Spill Cleanup Materials Storage->Collect End of Experiment/Use Label Label Waste Container: - 'Hazardous Waste: this compound' - Accumulation Date Collect->Label StoreWaste Store Waste: - Designated Satellite Area Label->StoreWaste Dispose Arrange for Professional Disposal (Incineration Recommended) StoreWaste->Dispose Spill Spill Occurs MinorSpill Minor Spill: - Absorb with Inert Material - Collect for Disposal Spill->MinorSpill Small & Contained MajorSpill Major Spill: - Evacuate Area - Notify EHS Spill->MajorSpill Large or Uncontained MinorSpill->Collect

Caption: Safe Handling and Disposal Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.